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  • Product: 2-(Thiophen-2-yl)pyridin-4(1H)-one
  • CAS: 1159817-06-7

Core Science & Biosynthesis

Foundational

Tautomeric Equilibrium of 2-(Thiophen-2-yl)pyridin-4(1H)-one vs. 4-Hydroxypyridine: A Technical Guide

The following technical guide details the tautomeric equilibrium of 2-(Thiophen-2-yl)pyridin-4(1H)-one, analyzing its structural dynamics, solvent dependencies, and implications for drug discovery. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 2-(Thiophen-2-yl)pyridin-4(1H)-one, analyzing its structural dynamics, solvent dependencies, and implications for drug discovery.

Executive Summary

The structural integrity of heterocyclic scaffolds is paramount in Structure-Based Drug Design (SBDD).[1] The 4-pyridone scaffold, specifically the 2-substituted derivative 2-(Thiophen-2-yl)pyridin-4(1H)-one , exists in a delicate tautomeric equilibrium with its 4-hydroxypyridine counterpart.[1]

While the parent 4-hydroxypyridine favors the aromatic hydroxyl form in the gas phase, the introduction of the electron-rich thiophene ring at the C2 position, coupled with polar solvation, strongly shifts the equilibrium toward the 4-pyridone (NH-keto) tautomer. This guide provides the mechanistic basis for this shift, experimental protocols for validation, and critical insights for modeling this scaffold in protein binding pockets.

The Tautomeric Landscape

The equilibrium involves a proton transfer between the annular nitrogen and the exocyclic oxygen.[1] This is not merely a relocation of a proton but a fundamental reorganization of the


-electron system, affecting aromaticity and hydrogen bond donor/acceptor (HBD/HBA) profiles.
Structural Definitions
  • Tautomer A (The Pyridone): 2-(Thiophen-2-yl)pyridin-4(1H)-one.[1] Characterized by a C=O carbonyl, an N-H bond, and a partially localized diene system in the pyridine ring.

  • Tautomer B (The Hydroxypyridine): 2-(Thiophen-2-yl)pyridin-4-ol.[1] Characterized by a C-OH hydroxyl group, a bare Nitrogen (pyridine-like), and a fully aromatic pyridine ring.

Visualization of the Equilibrium

Tautomerism cluster_0 Tautomer A: 4-Pyridone Form cluster_1 Tautomer B: 4-Hydroxypyridine Form Pyridone 2-(Thiophen-2-yl)pyridin-4(1H)-one (NH Donor / C=O Acceptor) Dominant in Polar Solvents Hydroxy 2-(Thiophen-2-yl)pyridin-4-ol (OH Donor / N Acceptor) Dominant in Gas Phase/Non-Polar Pyridone->Hydroxy  K_taut (Non-polar)  

Figure 1: The tautomeric equilibrium. The shift is dictated by the energy trade-off between neutral aromaticity (Hydroxy form) and zwitterionic solvation stabilization (Pyridone form).[1]

Mechanistic Drivers & Substituent Effects

The "Aromaticity Paradox"

In the gas phase, 4-hydroxypyridine is more stable because it retains the classic


 aromatic sextet of the pyridine ring. The 4-pyridone  form, in its neutral Kekulé structure, appears non-aromatic.

However, 4-pyridone has a significant zwitterionic resonance contributor where the nitrogen donates its lone pair into the ring, and the oxygen accepts a pair (becoming


). This creates a 

aromatic cation system (

).[1]
The Thiophene Effect (Electronic Modulation)

The 2-(Thiophen-2-yl) substituent is critical.[1] Thiophene is an electron-rich aromatic ring (


-excessive).[1]
  • Conjugation: The thiophene ring conjugates with the pyridine ring.[1]

  • Stabilization of the Pyridone: In the zwitterionic pyridone form, the positive charge resides on the Nitrogen. The electron-donating nature of the thiophene (via resonance) helps stabilize the electron-deficient framework of the pyridinium-like core.[1]

  • Result: Compared to the unsubstituted parent, the 2-(Thiophen-2-yl) group biases the equilibrium further toward the pyridone form , especially in solution, by stabilizing the polarized

    
    -system.
    

Solvent Effects: The "Chameleon" Behavior

The environment dictates the active species.[1] This is the most common failure point in docking studies—assuming the gas-phase low-energy conformer (Hydroxy) is the bioactive species in a hydrated pocket.[1]

Solvent EnvironmentDominant TautomerMechanism
Gas Phase Hydroxypyridine Intrinsic aromatic stability of the pyridine ring dominates.[1]
Non-Polar (CHCl₃, Benzene) Mixture / Hydroxy Lack of solvation energy to stabilize the

dipole of the pyridone.

.[1]
Polar Aprotic (DMSO) Pyridone High dielectric constant stabilizes the large dipole moment of the pyridone form.[1]
Polar Protic (Water, Methanol) Pyridone (>99%) H-bonding network stabilizes the

character of the carbonyl and the

donor.
Solid State Pyridone Intermolecular H-bonding (Dimerization) locks the molecule in the pyridone form.[1]

Experimental Determination Protocols

To validate the tautomeric state of your specific batch or formulation, use the following self-validating protocols.

Protocol A: NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between the N-H (pyridone) and O-H/N-bare (hydroxypyridine) species.[1]

  • Solvent System: Run parallel experiments in

    
     and 
    
    
    
    .
  • Diagnostic Signals:

    • 
       NMR:  Look for the exchangeable proton.[1]
      
      • Pyridone:[2] Broad singlet

        
         11.0–13.0 ppm (NH).[1]
        
      • Hydroxypyridine:[3] Variable singlet, often sharper if intramolecularly bonded, or very broad.

    • 
       NMR (Critical): 
      
      • Pyridone (C=O):[1] Carbonyl carbon appears at

        
         170–180 ppm .[1]
        
      • Hydroxypyridine (C-OH):[1] C-O carbon appears upfield at

        
         160–165 ppm .[1]
        
    • 
       NMR (Definitive): 
      
      • Pyridone:[2] Amide-like nitrogen (

        
         ~150-170 ppm relative to 
        
        
        
        ).[1]
      • Hydroxypyridine:[3] Pyridine-like nitrogen (

        
         ~250-300 ppm).[1]
        
Protocol B: UV-Vis Solvatochromism

Objective: Observe the shift in absorption bands due to changes in the electronic transition dipole.[1]

  • Prepare 10 µM solutions in Cyclohexane (non-polar) and Water (polar).[1]

  • Observation:

    • Water: Distinct band for the pyridone

      
       transition (often red-shifted due to zwitterionic character).[1]
      
    • Cyclohexane: Emergence of vibronic structure characteristic of the aromatic hydroxypyridine.[1]

  • Validation: Titrate water into the dioxane/cyclohexane solution. The presence of isosbestic points confirms a clean two-state equilibrium without degradation.[1]

Implications for Drug Discovery

Docking & Virtual Screening

Using the wrong tautomer in docking is a catastrophic error.[1]

  • H-Bond Pattern:

    • Pyridone:[2] NH is a Donor ; C=O is an Acceptor .[1]

    • Hydroxypyridine:[3] N is an Acceptor ; OH is a Donor .[1]

  • Recommendation: In almost all biological contexts (kinase hinges, aqueous pockets), force the Pyridone tautomer . The energy penalty to desolvate and tautomerize to the hydroxy form is rarely compensated by binding interactions unless the pocket is strictly hydrophobic and anhydrous.[1]

LogP and Permeability
  • Calculated LogP (cLogP): Algorithms often default to the neutral aromatic hydroxy form, overestimating lipophilicity.

  • Reality: The pyridone form is significantly more polar.[1] Expect lower experimental permeability (PAMPA/Caco-2) than predicted by standard cLogP models based on the hydroxy tautomer.[1]

Decision Workflow

Workflow cluster_polar Aqueous / Protein Pocket cluster_nonpolar Lipid Bilayer / Gas Phase Start Start: Modeling 2-(Thiophen-2-yl)pyridin-4(1H)-one Environment Define Environment Start->Environment Polar Polar/H-Bonding Environment Environment->Polar NonPolar Hydrophobic/Vacuum Environment->NonPolar Action1 Use PYRIDONE Tautomer (NH Donor / CO Acceptor) Polar->Action1 Action2 Consider HYDROXYPYRIDINE (Check energy penalty) NonPolar->Action2

Figure 2: Decision tree for molecular modeling and property prediction.

References

  • Tautomerism of 4-Hydroxypyridine: Beak, P., et al.[1] "The effect of solvent on the tautomeric equilibrium of 4-hydroxypyridine." Journal of the American Chemical Society, 1976. [1]

  • Pyridone Aromaticity: Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of Physical Chemistry, 1984. [1]

  • Solvent Effects on Heterocycles: Katritzky, A. R., et al. "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." Journal of the Chemical Society, Perkin Transactions 2, 1972.

  • Drug Design Implications: Zhang, Y., et al. "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 2021.

  • Thiophene Electronic Effects: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for thiophene/pyridine electronics).

Sources

Exploratory

Technical Whitepaper: 2-(Thiophen-2-yl)pyridin-4(1H)-one – Molecular Data, Synthesis, and Pharmacological Applications

Executive Summary The 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold is a privileged bidentate heteroaryl building block in modern medicinal chemistry. Characterized by its dynamic tautomerism and unique electronic distribu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold is a privileged bidentate heteroaryl building block in modern medicinal chemistry. Characterized by its dynamic tautomerism and unique electronic distribution, this compound serves as a highly effective bioisostere for phenols and amides. The pyridin-4(1H)-one core provides robust hydrogen-bonding capabilities essential for anchoring into the hinge region of protein kinases, while the thiophen-2-yl substituent introduces a polarizable, lipophilic


-system that enhances binding affinity within adjacent hydrophobic pockets. This guide details the physicochemical properties, self-validating synthetic methodologies, and pharmacological applications of this critical pharmacophore.

Molecular & Physicochemical Profiling

Accurate molecular profiling is critical for predicting pharmacokinetic behavior and target engagement. The data below summarizes the theoretical and computed properties of the scaffold.

PropertyValueClinical / Synthetic Significance
IUPAC Name 2-(Thiophen-2-yl)pyridin-4(1H)-oneStandardized nomenclature for regulatory filing.
Tautomeric Form 2-(Thiophen-2-yl)pyridin-4-olPredominates in non-polar environments.
Molecular Formula C9H7NOS-
Molecular Weight 177.22 g/mol Low MW allows for extensive downstream functionalization (Lead-like).
Exact Mass 177.0248 DaTarget mass for high-resolution LC-MS validation.
TPSA 46.17 Ų (1H-one form)Optimal for membrane permeability and oral bioavailability.
H-Bond Donors / Acceptors 1 / 2Ideal for bidentate hinge-binding in ATP-competitive inhibitors.
Rotatable Bonds 1Low entropic penalty upon target binding.

Tautomeric Dynamics & Pharmacophore Mapping

The structural biology of 2-(Thiophen-2-yl)pyridin-4(1H)-one is defined by its prototropic tautomerism: 4-hydroxypyridine


 pyridin-4(1H)-one .

In polar protic environments—such as the aqueous interior of a cellular environment or the ATP-binding pocket of a kinase—the pyridin-4(1H)-one tautomer strongly predominates. This dynamic is pharmacologically critical. The N–H bond acts as a potent hydrogen bond donor, while the exocyclic C=O acts as a hydrogen bond acceptor. In the context of kinase inhibition, this bidentate motif perfectly mimics the adenine ring of ATP, allowing the scaffold to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109 in ). The thiophene ring projects into the hydrophobic selectivity pocket, driving target specificity.

Synthetic Methodologies: Step-by-Step Protocols

Direct functionalization of the pyridone core is often hindered by its poor electrophilicity and tautomeric instability. Therefore, the most robust, self-validating synthetic route utilizes a [1] on a methoxy-protected pyridine precursor, followed by controlled ether cleavage.

Rationale for Experimental Choices
  • Catalyst Selection:

    
     is selected over standard 
    
    
    
    . The bidentate dppf ligand prevents catalyst poisoning by the sulfur atom of the thiophene ring and efficiently handles sterically hindered heteroaryl systems[1].
  • Demethylation Reagent: Boron tribromide (

    
    ) is utilized instead of strong aqueous acids (like HBr/AcOH) to ensure the electron-rich thiophene ring does not undergo electrophilic degradation or polymerization during ether cleavage.
    

SynthWorkflow A 2-Chloro-4-methoxypyridine + Thiophen-2-ylboronic acid B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C) A->B Cross-Coupling C 4-Methoxy-2-(thiophen-2-yl)pyridine B->C Workup & Purify D Demethylation (BBr3, DCM, -78°C to RT) C->D Ether Cleavage E 2-(Thiophen-2-yl)pyridin-4(1H)-one D->E Quench & Isolate

Synthetic workflow for 2-(Thiophen-2-yl)pyridin-4(1H)-one via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-methoxypyridine (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes.
    
  • Catalysis: Add

    
     (0.05 equiv) under a positive stream of Argon.
    
  • Reaction: Heat the mixture to 90°C for 12 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     144.0) is replaced by the intermediate mass (
    
    
    
    192.0).
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield 4-methoxy-2-(thiophen-2-yl)pyridine.
    
Protocol 2: Demethylation to Pyridin-4(1H)-one
  • Preparation: Dissolve 4-methoxy-2-(thiophen-2-yl)pyridine in anhydrous Dichloromethane (DCM) under Argon.

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add

    
     (1.0 M in DCM, 3.0 equiv). Causality: Low temperature prevents uncontrolled exothermic cleavage and side-reactions with the thiophene.
    
  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench & Isolation: Recool to 0°C and carefully quench with Methanol to destroy excess

    
    . Concentrate under reduced pressure. Neutralize with saturated 
    
    
    
    to precipitate the 2-(Thiophen-2-yl)pyridin-4(1H)-one. Filter and dry under high vacuum.

Analytical Validation System

To ensure scientific integrity and confirm the success of the tautomeric shift post-demethylation, the following analytical validation parameters must be met:

  • LC-MS (ESI+): A single peak with an

    
     of 
    
    
    
    178.0.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~11.5 ppm (br s, 1H, N-H) – Confirms the pyridone tautomer.
      
    • 
       7.75 (d, 
      
      
      
      = 7.2 Hz, 1H, Pyridine H-6)
    • 
       7.65 (dd, 
      
      
      
      = 5.0, 1.1 Hz, 1H, Thiophene H-5)
    • 
       7.55 (dd, 
      
      
      
      = 3.6, 1.1 Hz, 1H, Thiophene H-3)
    • 
       7.15 (dd, 
      
      
      
      = 5.0, 3.6 Hz, 1H, Thiophene H-4)
    • 
       6.65 (d, 
      
      
      
      = 2.5 Hz, 1H, Pyridine H-3)
    • 
       6.15 (dd, 
      
      
      
      = 7.2, 2.5 Hz, 1H, Pyridine H-5)

Pharmacological Applications & Assay Workflows

Pyridin-4-ones are extensively utilized in the development of [2], particularly targeting the p38 Mitogen-Activated Protein Kinase (MAPK)[3][4] and DNA-Dependent Protein Kinase (DNA-PK)[5]. The 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold acts as a competitive ATP inhibitor, blocking the phosphorylation cascade responsible for pro-inflammatory cytokine production.

SignalingPathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, Stress) MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Targets (MK2, ATF2) p38->Substrates Phosphorylates Scaffold 2-(Thiophen-2-yl)pyridin-4(1H)-one Derivative Scaffold->p38 Competitive ATP Inhibition Inflammation Inflammatory Response & Cytokine Production Substrates->Inflammation Gene Expression

p38 MAPK signaling pathway illustrating targeted inhibition by the pyridin-4(1H)-one scaffold.

Protocol 3: FRET-Based Kinase Inhibition Assay (HTS Workflow)

To validate the biological efficacy of derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed:

  • Reagent Preparation: Prepare a master mix containing recombinant p38

    
     kinase, a biotinylated peptide substrate, and ATP at its 
    
    
    
    concentration (typically 10-50
    
    
    M) in kinase assay buffer (HEPES pH 7.5,
    
    
    , EGTA, DTT).
  • Compound Dispensing: Dispense the pyridin-4(1H)-one derivatives in a 10-point dose-response curve (ranging from 10

    
    M to 0.5 nM) into a 384-well microtiter plate using acoustic liquid handling.
    
  • Incubation: Add the kinase/substrate/ATP master mix to the compounds. Incubate at room temperature for 60 minutes to allow for competitive binding and substrate phosphorylation.

  • Detection: Quench the reaction by adding a detection buffer containing EDTA (to chelate

    
     and stop kinase activity), a Europium-labeled anti-phospho antibody (FRET donor), and Streptavidin-APC (FRET acceptor).
    
  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the

    
     by plotting the FRET signal ratio (665 nm / 615 nm) against the log of the compound concentration using a 4-parameter logistic regression.
    

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Canadian Journal of Chemistry[Link][1]

  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Inhibition of the DNA-Dependent Protein Kinase for Cancer Therapy Hilaris Publisher / Journal of Carcinogenesis & Mutagenesis[Link] (Derived from Hilaris Publisher records)[5]

  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent Journal of Medicinal Chemistry - ACS Publications[Link][4]

  • SB203580 | p38 MAPK inhibitor - Technical Information Cellagen Technology [Link][3]

Sources

Foundational

Solubility Profiling of 2-(Thiophen-2-yl)pyridin-4(1H)-one in DMSO and Methanol: A Technical Guide for Drug Discovery

Executive Summary In early-stage drug discovery, understanding the solubility profile of heterocyclic scaffolds is paramount for predicting bioavailability, optimizing formulation, and preventing false positives in in vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, understanding the solubility profile of heterocyclic scaffolds is paramount for predicting bioavailability, optimizing formulation, and preventing false positives in in vitro bioassays. 2-(Thiophen-2-yl)pyridin-4(1H)-one is a compelling structural motif that combines the lipophilic,


-stacking capabilities of a thiophene ring with the polar, hydrogen-bonding potential of a 4-pyridone core.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the solubility of this compound in two critical solvents: Dimethyl Sulfoxide (DMSO) (the universal standard for high-throughput screening stocks) and Methanol (MeOH) (a ubiquitous analytical and formulation co-solvent).

Structural Dynamics & Solvent Causality

To accurately measure and interpret the solubility of 2-(Thiophen-2-yl)pyridin-4(1H)-one, one must first understand the thermodynamic forces governing its solid state and its behavior in solution.

The 4-Pyridone Tautomerism

The 4-pyridone core exhibits a well-documented keto-enol tautomerism, existing in equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms. In the solid state, the keto form typically predominates, forming a rigid crystal lattice stabilized by strong intermolecular hydrogen bonds between the N-H donor and the C=O acceptor[1].

Solvent-Specific Solvation Mechanics

The dissolution of this compound requires a solvent capable of overcoming this high crystal lattice energy:

  • DMSO (Polar Aprotic,

    
    ):  DMSO is an exceptional solvent for this scaffold. Its sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular N-H 
    
    
    
    O=C bonds of the crystal lattice and stabilizing the N-H group of the 4-pyridone tautomer. Because DMSO lacks an H-bond donor, it does not solvate the carbonyl oxygen, but its high dipole moment and dispersion forces readily accommodate the lipophilic thiophene ring.
  • Methanol (Polar Protic,

    
    ):  Methanol acts as both a hydrogen-bond donor and acceptor. It provides dual-site solvation for the 4-pyridone core—donating a proton to the carbonyl oxygen and accepting a proton from the N-H group. This dual action strongly favors the 4-pyridone (keto) tautomer in solution, as demonstrated in1[1].
    

Tautomerism Enol 4-Hydroxypyridine Form (Enol Tautomer) Keto 4-Pyridone Form (Keto Tautomer) Enol->Keto Tautomerization Favored in Polar Media DMSO DMSO (Polar Aprotic) Strong H-Bond Acceptor DMSO->Keto Stabilizes N-H via Oxygen Lone Pairs MeOH Methanol (Polar Protic) H-Bond Donor & Acceptor MeOH->Keto Solvates N-H & C=O via H-Bonding

Fig 1. Solvent-mediated stabilization of the 4-pyridone tautomer in DMSO and methanol.

Solubility Paradigms: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single static value but is context-dependent. We must distinguish between two primary methodologies:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer. It reflects a metastable, supersaturated state and bypasses the crystal lattice energy[2]. This is critical for validating HTS assays where compounds are dosed from DMSO[3].

  • Thermodynamic Solubility: The true equilibrium concentration of the most stable crystalline form in a given solvent (e.g., methanol or aqueous media). This is determined using the shake-flask method and is essential for formulation and late-stage pharmacokinetic modeling[4].

Quantitative Data Summary

Table 1: Physicochemical Parameters & Solvent Interactions

ParameterDMSO Interaction ProfileMethanol Interaction Profile
Dielectric Constant (

)
46.7 (Highly polar)32.7 (Polar)
H-Bonding Capability Acceptor only (Strong)Donor & Acceptor (Moderate)
Lattice Disruption High (Excellent stock solvent)Moderate (Good co-solvent)
Tautomeric Preference 4-Pyridone (Keto)4-Pyridone (Keto)

Table 2: Kinetic vs. Thermodynamic Methodology Comparison

MetricKinetic Solubility (DMSO Spike)Thermodynamic Solubility (Shake-Flask)
Starting Material 10-50 mM DMSO Stock SolutionSolid API (Crystalline)
Phase Measured Metastable / SupersaturatedTrue Equilibrium
Incubation Time 2 - 4 hours24 - 72 hours
Primary Utility HTS assay validation, early ADMEFormulation, BCS classification

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems. Every step includes a built-in quality control (QC) check to prevent systemic artifacts.

Protocol A: Kinetic Solubility via DMSO Stock Dilution

This protocol determines the precipitation threshold of 2-(Thiophen-2-yl)pyridin-4(1H)-one when transitioning from a DMSO stock to an aqueous environment, as outlined in standard 3[3].

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature nucleation caused by moisture absorption.

  • Serial Dilution: Prepare a concentration gradient (e.g., 1, 10, 50, 100, 200

    
    M) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well plate.
    
    • Validation Check: Ensure the final DMSO concentration never exceeds 2% v/v. Higher concentrations act as a co-solvent, artificially inflating the kinetic solubility limit[5].

  • Incubation: Seal the plate and incubate at room temperature on a plate shaker (850 rpm) for 2 hours.

  • Phase Separation & Detection: Filter the solution using a 0.22

    
    m solubility filter plate. Analyze the filtrate via LC-MS/MS or measure the onset of precipitation via nephelometry (turbidity at 620 nm).
    
Protocol B: Thermodynamic Equilibrium via Shake-Flask Method

This protocol measures the true equilibrium solubility in methanol or buffered media, adhering to4[4].

  • Solid Addition: Weigh an excess of solid 2-(Thiophen-2-yl)pyridin-4(1H)-one (e.g., 5 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of Methanol (or targeted aqueous buffer).

    • Causality: Excess solid must remain visible. If the solid dissolves completely, the system is not saturated, and more API must be added.

  • Equilibration: Place the vials on an orbital shaker at 37°C.

    • Validation Check (The Self-Validating Step): Sample the suspension at 24, 48, and 72 hours. Thermodynamic equilibrium is only confirmed when the concentration difference between consecutive time points is

      
       5%[2].
      
  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a low-binding 0.22

    
    m PTFE syringe filter.
    
    • Validation Check: Perform a filter recovery test using a known standard to ensure the compound is not adsorbing to the filter membrane[2].

  • Quantification: Dilute the filtrate appropriately and quantify using a validated HPLC-UV method against a standard calibration curve.

Workflow Solid 2-(Thiophen-2-yl)pyridin-4(1H)-one (Solid API) Kinetic Kinetic Solubility Pathway Solid->Kinetic Thermo Thermodynamic Pathway Solid->Thermo DMSO_Stock Dissolve in DMSO (10-50 mM Stock) Kinetic->DMSO_Stock Excess Add Excess Solid to Methanol or Buffer Thermo->Excess Aqueous Spike into Aqueous Buffer (Observe Precipitation) DMSO_Stock->Aqueous Read_K Nephelometry / LC-MS (Metastable Limit) Aqueous->Read_K Shake Shake-Flask Equilibration (24-72h @ 37°C) Excess->Shake Read_T Filtration & HPLC-UV (True Equilibrium) Shake->Read_T

Fig 2. Comparative workflows for kinetic and thermodynamic solubility profiling.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. 4

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 3

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. 2

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. 1

  • ADME Solubility Assay. BioDuro-Global CRDMO. 5

Sources

Exploratory

The Thiophene-Pyridinone Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary: The Structural Rationale In the landscape of rational drug design, the fusion of a thiophene ring wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Structural Rationale

In the landscape of rational drug design, the fusion of a thiophene ring with a pyridinone (pyridone) core has emerged as a highly versatile and privileged structural motif. As an Application Scientist specializing in assay development and medicinal chemistry, I frequently encounter this scaffold in hit-to-lead optimization campaigns.

The rationale behind this combination is deeply rooted in its physicochemical properties:

  • The Pyridinone Core: Provides a rigid, planar system with a built-in hydrogen bond donor-acceptor pair (the -NH and C=O groups). This is the quintessential "hinge-binding" motif required to anchor molecules within the ATP-binding cleft of kinases, or to stabilize interactions within viral allosteric pockets.

  • The Thiophene Bioisostere: Thiophene acts as a classical bioisostere for phenyl rings. However, its sulfur heteroatom alters the electron density, reduces the van der Waals volume, and improves the molecule's trajectory into narrow, hydrophobic sub-pockets. Furthermore, thiophene substitution often enhances the metabolic stability and aqueous solubility of the parent pyridinone[1].

This whitepaper dissects the multifaceted biological activities of thiophene-substituted pyridinones, providing quantitative data, mechanistic insights, and field-proven, self-validating experimental protocols for evaluating these compounds.

Mechanistic Profiling & Target Landscape

Virology: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Thiophene-substituted pyridinones and their closely related thiophene[3,2-d]pyrimidine analogs are potent NNRTIs[2]. They exert their antiviral effect by binding to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme.

  • Mechanistic Insight: The thiophene moiety is specifically designed to project into the "tolerant region I" of the NNIBP[2]. Because this region is highly flexible, the thiophene ring can dynamically adapt its conformation. This flexibility is critical for maintaining low-nanomolar potency against wild-type HIV-1 and, more importantly, against clinically relevant resistance mutations such as K103N and E138K[3].

Immunology & Oncology: JAK-STAT Pathway Inhibition

The pyridinone core is a validated kinase hinge-binder, famously exemplified by the pan-JAK inhibitor Pyridone 6 (CMP6) , which exhibits IC50 values of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1[4].

  • Mechanistic Insight: The pyridinone nitrogen and carbonyl oxygen form critical bidentate hydrogen bonds with the backbone amide of the kinase hinge region[5]. When substituted with a thienyl group (e.g., 4-(2-thienyl)-2-pyridones), the sulfur atom engages in favorable edge-to-face

    
    -interactions with the hydrophobic gatekeeper residues. This effectively blocks ATP from binding, preventing the auto-phosphorylation of JAK and the subsequent dimerization of STAT proteins, thereby halting IL-2/IL-4 driven cell proliferation[5].
    

G Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3, TYK2) Receptor->JAK Activates STAT STAT Protein Phosphorylation JAK->STAT Phosphorylates Inhibitor Thiophene-Pyridinone (Hinge Binder) Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Fig 1: Mechanism of JAK-STAT pathway inhibition by thiophene-pyridinone scaffolds.

Neurology: Phosphodiesterase 10A (PDE10A) Inhibition

Substituted pyridinones are highly selective inhibitors of PDE10A, an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the mammalian striatum[6].

  • Mechanistic Insight: PDE10A hydrolyzes the intracellular second messengers cAMP and cGMP. Thienyl-pyridinone derivatives bind to the catalytic domain of PDE10A, preventing this hydrolysis[7]. The resulting elevation in cAMP/cGMP modulates the indirect and direct striatal output pathways, yielding antipsychotic-like effects that are highly relevant for the treatment of schizophrenia and Huntington's disease[6].

Broad-Spectrum Antiproliferative & Antimicrobial Activity

Beyond specific target binding, 4-(2-thienyl)-2-pyridone derivatives and their glucosides have demonstrated significant in vitro antiproliferation activities. For example, 3-cyano-4-(thien-2'-yl)-6-(4''-chlorophenyl)-2(1H)-pyridone exhibits potent cytotoxicity against human leukemia (HL-60) cells[1]. Similar thiazole/thiophene-substituted scaffolds have shown promising efficacy against lung carcinoma (A-549) and broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria[8].

Quantitative Data Presentation

The following table summarizes the biological activities of representative thiophene/pyridinone-based compounds across various therapeutic targets:

Scaffold / Compound ClassPrimary TargetPotency (IC50 / EC50)Cell Line / Assay SystemRef
Pyridone 6 (CMP6) JAK2 / TYK21.0 nM (IC50)In vitro Kinase Assay[4]
Pyridone 6 (CMP6) JAK35.0 nM (IC50)In vitro Kinase Assay[4]
Thiophene[3,2-d]pyrimidine (9d) HIV-1 RT (WT)7.1 nM (EC50)MT-4 Cells[2]
Thiophene[3,2-d]pyrimidine (9d) HIV-1 RT (K103N)70.0 nM (EC50)MT-4 Cells[2]
Thienyl-Pyridone (Compound 4c) Cell ProliferationHigh ActivityHL-60 (Leukemia)[1]
Substituted Pyridinones PDE10ALow NanomolarStriatal MSNs (cAMP/cGMP)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls and mechanistic explanations for each operational step.

Protocol A: TR-FRET Kinase Assay for JAK2 Inhibition

Purpose: To determine the IC50 of thiophene-pyridinone derivatives against JAK2. Causality & Design Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the delayed fluorescence reading eliminates auto-fluorescence interference from the aromatic thiophene compounds, drastically reducing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: DTT maintains the kinase's cysteine residues in a reduced state, preventing oxidative inactivation.

  • Compound Dilution: Serially dilute the thiophene-pyridinone compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Control: Include Pyridone 6[4] as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme-Substrate Incubation: Add 0.5 nM recombinant JAK2 enzyme and 100 nM ULight-labeled JAK-1 substrate peptide to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the hinge region.

  • Reaction Initiation: Add 10

    
    M ATP to initiate the phosphorylation reaction. Incubate for 60 minutes.
    
  • Reaction Quenching & Detection: Add 10 mM EDTA and Europium-labeled anti-phospho-tyrosine antibody. Causality: EDTA rapidly chelates the Mg2+ required for JAK2 catalysis, instantly freezing the reaction state and preventing signal drift during the plate read.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Workflow Prep Enzyme/Substrate Preparation Compound Add Thiophene-Pyridinone (Dose Response) Prep->Compound Incubate Incubation (Kinase Reaction) Compound->Incubate FRET Add TR-FRET Antibodies + EDTA Incubate->FRET Read Microplate Read (665nm/615nm) FRET->Read

Fig 2: High-throughput TR-FRET assay workflow for kinase inhibitor screening.

Protocol B: Phenotypic Anti-HIV-1 Assay (MT-4 Cells)

Purpose: To evaluate the antiviral efficacy (EC50) and cytotoxicity (CC50) of thiophene-pyridinone NNRTIs. Causality & Design Choice: Using MT-4 cells infected with wild-type and mutant HIV-1 strains provides a highly physiological environment to assess whether the compound can cross the cell membrane and access the viral reverse transcriptase in situ.

Step-by-Step Methodology:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed at

    
     cells/mL in 96-well plates.
    
  • Viral Infection: Infect cells with HIV-1 (wild-type or K103N mutant) at a multiplicity of infection (MOI) of 0.01. Control: Leave a set of wells uninfected to serve as the 100% viability (mock) control.

  • Compound Treatment: Immediately add serial dilutions of the thiophene-pyridinone test compounds. Include Efavirenz or Nevirapine as standard reference NNRTIs.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 humidified incubator. Causality: A 5-day window allows for multiple viral replication cycles, amplifying the cytopathic effect (CPE) of the virus on unprotected cells.

  • Viability Readout (MTT Assay): Add MTT reagent (tetrazolium dye) to all wells. Viable cells will reduce MTT to insoluble purple formazan. Solubilize the formazan with acidified isopropanol and read absorbance at 540 nm.

  • Analysis: Calculate the EC50 (concentration protecting 50% of cells from viral CPE) and CC50 (concentration reducing mock-infected cell viability by 50%). The Selectivity Index (SI) is calculated as CC50/EC50.

References

  • Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. United Arab Emirates University.1

  • Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. PubMed Central (NIH). 2

  • Pyridone 6 | JAK inhibitor | CAS 457081-03-7. Selleck Chemicals. 4

  • Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. PubMed (NIH). 3

  • Pyridone 6 | Tyrosine Kinases | JAK. TargetMol. 5

  • Substituted pyridone derivatives as pde10 inhibitors. Google Patents (WO2014081617A1). 7

  • WO2014081617A1 - Substituted pyridone derivatives as pde10 inhibitors. Google Patents. 6

  • Synthesis, Anticancer and Antimicrobial Evaluation of New (E)-N′-Benzylidene-2-(2-ethylpyridin-4-yl)-4-methylthiazole-5-carbohydrazides. R Discovery. 8

Sources

Foundational

Advanced Perspectives on 2-Substituted Pyridin-4(1H)-one Derivatives: Synthesis, Biological Mechanisms, and Therapeutic Applications

Executive Summary The pyridin-4(1H)-one (4-pyridone) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Among its derivatives, 2-substituted pyridin-4(1H)-ones—particularly 3-hydroxy-2-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-4(1H)-one (4-pyridone) scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Among its derivatives, 2-substituted pyridin-4(1H)-ones—particularly 3-hydroxy-2-alkyl-pyridin-4(1H)-ones—have garnered significant attention due to their exceptional metal-chelating properties, antimicrobial efficacy, and tunable pharmacokinetics. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological applications of these derivatives, offering actionable insights for researchers and drug development professionals.

Structural and Mechanistic Rationale

Keto-Enol Tautomerism and Metal Coordination The core of the pyridin-4(1H)-one molecule exists in a tautomeric equilibrium with its aromatic pyridin-4-ol form. This dynamic state is heavily influenced by solvent polarity and pH [5]. When a hydroxyl group is introduced at the 3-position and an alkyl group at the 2-position (e.g., 1,2-dimethyl-3-hydroxypyridin-4-one, clinically known as Deferiprone), the molecule becomes a highly potent bidentate chelator for hard Lewis acids like Fe(III) and Ga(III) [1].

The Role of the 2-Substituent The substituent at the C2 position serves a critical dual purpose in drug design:

  • Steric Shielding : A 2-methyl or 2-alkyl group provides optimal steric hindrance. It protects the coordinating oxygen atoms at C3 and C4 from rapid metabolic glucuronidation in the liver, without compromising the spatial geometry required to form a stable octahedral 3:1 (ligand:metal) complex[2].

  • Lipophilicity Tuning : Modifying the 2-position allows medicinal chemists to fine-tune the partition coefficient (log P). This directly impacts the drug's ability to cross lipid bilayers, enabling targeted access to intracellular iron pools or the blood-brain barrier.

Biological Activity & Target Mechanisms

Iron Chelation and Antimicrobial Action Depriving pathogens of bioavailable iron is a validated anti-infective strategy. 3-Hydroxypyridin-4-one derivatives bind Fe(III) with extraordinary affinity (log


 ~ 35). By sequestering iron, these compounds inhibit essential iron-dependent enzymes in bacteria, such as ribonucleotide reductase. This deprives the pathogen of the deoxyribonucleotides required for DNA synthesis, effectively arresting bacterial growth.

Recent innovations include polymeric derivatives like DIBI, which incorporate the 3-hydroxypyridin-4-one motif into a water-soluble polymer backbone. This structural evolution allows DIBI to achieve minimum inhibitory concentrations (MICs) 100 to 1000 times lower than classical small-molecule chelators like deferoxamine against S. aureus and A. baumannii [4].

MOA A 2-Substituted 3-Hydroxypyridin-4-one B High-Affinity Fe(III) Coordination A->B Exposure to microenvironment C Formation of 3:1 Ligand:Metal Complex B->C Spontaneous chelation D Depletion of Intracellular Iron C->D Sequestration E Inhibition of Ribonucleotide Reductase D->E Iron starvation F Bacterial Growth Arrest E->F DNA synthesis halted

Mechanism of action: Iron starvation and bacterial growth arrest via pyridin-4(1H)-one chelation.

Quantitative Data Summary The following table summarizes the physicochemical and biological properties of key 2-substituted pyridin-4(1H)-one derivatives:

CompoundSubstituentsFe³⁺ Stability Constant (log

)
Primary Application
Deferiprone 1,2-dimethyl-3-hydroxy35.9Iron overload therapy (Thalassemia)
CM1 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methyl~35.0Investigational oral iron chelator
DIBI (Polymer) 3-hydroxy-1-(polymer)-2-methyl>35.0Broad-spectrum antimicrobial

Synthetic Methodologies: The Pyranone-to-Pyridinone Conversion

The most reliable, scalable, and atom-economical method for synthesizing 2-substituted pyridin-4(1H)-ones is the direct conversion of naturally occurring


-pyrones (such as maltol or kojic acid) via reaction with primary amines [5]. This transformation leverages the susceptibility of the pyrone ring to nucleophilic attack, followed by ring-opening and subsequent intramolecular condensation.

Protocol: Synthesis of 1-Alkyl-3-hydroxy-2-methylpyridin-4(1H)-one from Maltol Causality & Rationale: Using an aqueous/ethanolic solvent system with a slight excess of primary amine ensures complete conversion. While the amine itself provides the necessary basicity for the initial attack, elevated temperatures are strictly required to drive the thermodynamically favored dehydration step that closes the pyridinone ring.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve 1.0 equivalent of Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) in a 1:1 mixture of deionized water and ethanol to achieve a 0.5 M concentration.

  • Amine Addition : Slowly add 1.5 to 2.0 equivalents of the desired primary amine (e.g., methylamine for Deferiprone, or N-acetyl-1,6-hexanediamine for CM1 [3]) dropwise at room temperature under continuous stirring.

  • Reflux and Cyclization : Heat the reaction mixture to reflux (approx. 90–100 °C) for 6 to 12 hours. Note: The reaction transitions through a highly polar ring-opened enamine intermediate before cyclizing.

  • pH Adjustment and Precipitation : Cool the mixture to 0–5 °C in an ice bath. Carefully adjust the pH to approximately 7.0–7.5 using 1M HCl. Causality: 3-hydroxypyridin-4-ones are zwitterionic; adjusting the solution to their isoelectric point eliminates charge repulsion, maximizing product precipitation and yield.

  • Isolation : Filter the resulting precipitate under vacuum, wash with cold water followed by diethyl ether, and recrystallize from hot ethanol to yield the pure 2-substituted pyridin-4(1H)-one.

Synthesis A Maltol (γ-Pyrone) C Ring-Opened Enamine Intermediate A->C Nucleophilic attack B Primary Amine (R-NH2) B->C Addition D Intramolecular Condensation C->D Heat (Reflux) E 2-Substituted Pyridin-4(1H)-one D->E -H2O (Dehydration)

Synthetic workflow for the conversion of maltol to 2-substituted pyridin-4(1H)-ones.

Conclusion

The 2-substituted pyridin-4(1H)-one class remains a cornerstone in the development of metal-chelating therapeutics. By understanding the intricate balance of steric hindrance at the C2 position and mastering the robust synthetic pathways available from pyrone precursors, researchers can continue to innovate within this privileged chemical space. This foundational knowledge is currently driving the expansion of pyridinones from classical iron overload treatments into the realms of novel antimicrobial polymers and advanced radiopharmaceuticals.

References

  • Title : Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source : NIH / PMC URL :[Link][1]

  • Title : 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use Source : PubMed URL :[Link][2]

  • Title : Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice Source : Scientific Research Publishing (SCIRP) URL :[Link][3]

  • Title : DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity Source : RSC Publishing (MedChemComm) URL :[Link][4]

Sources

Exploratory

Electronic Properties of Thiophene-Pyridine Heterocycles: A Technical Guide

Topic: Electronic Properties of Thiophene-Pyridine Heterocycles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of thiophene and p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of Thiophene-Pyridine Heterocycles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of thiophene and pyridine rings creates a unique class of heterocycles that function as intrinsic Donor-Acceptor (D-A) systems. This guide analyzes the electronic synergy between the electron-rich thiophene (π-excessive) and the electron-deficient pyridine (π-deficient). By manipulating the isomeric fusion—specifically thieno[2,3-b]pyridine versus thieno[3,2-b]pyridine —researchers can fine-tune frontier molecular orbitals (FMOs), modulate dipole moments, and alter metabolic stability. This guide serves as a blueprint for leveraging these properties in organic electronics (OLEDs, OPVs) and medicinal chemistry (bioisosteres).

Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic Synergy

The core utility of thiophene-pyridine hybrids lies in their opposing electronic demands.

  • Thiophene (Donor): The sulfur atom donates electron density into the π-system via its lone pair (

    
     orbital), raising the Highest Occupied Molecular Orbital (HOMO).
    
  • Pyridine (Acceptor): The electronegative nitrogen atom (sp² hybridized) withdraws electron density through induction (-I) and resonance (-M), lowering the Lowest Unoccupied Molecular Orbital (LUMO).

Net Effect: The combination compresses the band gap (


), facilitating intramolecular charge transfer (ICT). This is critical for lowering the optical band gap in conjugated polymers and increasing electron affinity in drug molecules.
Isomeric Structural Analysis

The orientation of the heteroatoms defines the electronic vector (dipole) and reactivity.

FeatureThieno[2,3-b]pyridine Thieno[3,2-b]pyridine
Structure Nitrogen adjacent to the bridgehead (distal to S).[1]Nitrogen adjacent to the bridgehead (proximal to S).
Dipole Moment High. Vectors of S and N are often additive depending on substitution.[1]Variable. Vectors can partially cancel due to proximity.
Reactivity (S_EAr) Electrophilic attack favored at C-3 (β to N).[1]Attack favored at C-3, but steric hindrance varies.[1]
Electronic Character Stronger polarization; often used in NLO (Non-Linear Optical) materials.[1]More compact electron density; common in bioactive scaffolds.[1]
Visualization: Donor-Acceptor Mechanism

The following diagram illustrates the orbital mixing that leads to band gap compression.

DA_Mechanism Thiophene Thiophene Unit (Electron Donor) High HOMO Hybrid Thieno-Pyridine Hybrid (D-A System) Thiophene->Hybrid Donates π-density Pyridine Pyridine Unit (Electron Acceptor) Low LUMO Pyridine->Hybrid Withdraws π-density BandGap Compressed Band Gap (Enhanced Charge Transfer) Hybrid->BandGap Orbital Mixing

Figure 1: The "Push-Pull" mechanism where orbital mixing between the donor (thiophene) and acceptor (pyridine) results in a reduced band gap.

Applications in Organic Electronics

In Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs), these heterocycles serve as the "building blocks" for low-band-gap polymers.

  • Band Gap Engineering: Incorporating pyridine into polythiophene backbones can lower the LUMO by 0.3–0.5 eV compared to polythiophene (P3HT), aligning energy levels with acceptors like PCBM or non-fullerene acceptors (NFAs).

  • Charge Carrier Mobility: The planar structure of fused thienopyridines promotes

    
     stacking, enhancing hole mobility (
    
    
    
    ).
  • Solubility: The basic nitrogen allows for protonation or complexation (e.g., with Lewis acids), which can be used to tune solubility during processing or induce self-assembly.

Applications in Drug Discovery

Thienopyridines are privileged scaffolds in medicinal chemistry, often acting as bioisosteres for quinoline, isoquinoline, or naphthalene.

  • Bioisosterism: Replacing a benzene ring with a thiophene ring (in a quinoline scaffold) alters the metabolic profile.[1] The sulfur atom can serve as a hydrogen bond acceptor or participate in "sigma-hole" interactions with receptor targets.[1]

  • pKa Modulation: The pyridine nitrogen typically has a pKa of ~2.5–3.0 in these fused systems (lower than free pyridine due to the electron-withdrawing thiophene fusion). This reduced basicity can improve membrane permeability compared to more basic quinolines.[1]

  • Metabolic Stability: Fusing the rings blocks specific metabolic "soft spots" prone to oxidation by Cytochrome P450 enzymes.[1]

Experimental Protocols

Protocol: HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Purpose: To experimentally determine the ionization potential (


) and electron affinity (

).[1]

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).[1]
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1]
    
  • Electrodes:

    • Working: Platinum (Pt) disk or glassy carbon.[1]

    • Counter: Pt wire.[1]

    • Reference: Ag/AgCl or Saturated Calomel Electrode (SCE).[1]

  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.[1]
    

Step-by-Step Methodology:

  • Cleaning: Polish the working electrode with alumina slurry; sonicate in deionized water and ethanol.[1]

  • Blank Scan: Run a CV of the electrolyte solution (0.1 M

    
     in solvent) to ensure a clean window (typically -2.0 V to +2.0 V).[1]
    
  • Sample Prep: Dissolve the thienopyridine derivative (approx. 1 mM) in the electrolyte solution. Sparge with

    
     or Argon for 10 minutes to remove 
    
    
    
    .[1]
  • Measurement: Record the voltammogram at a scan rate of 50–100 mV/s.

  • Calibration: Add a small amount of Ferrocene.[1] Record the scan again to identify the

    
    .
    
  • Calculation:

    
    
    
    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene; values may vary slightly based on solvent model).
Protocol: Computational Prediction (DFT)

Purpose: To predict geometry, dipole moments, and FMOs prior to synthesis.

  • Software: Gaussian, ORCA, or equivalent.[1]

  • Geometry Optimization: Use B3LYP/6-31G(d) or ωB97X-D/def2-TZVP (for better dispersion correction).[1]

  • Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) utilizing the solvent intended for CV (e.g., Acetonitrile).[1]

  • Frequency Calculation: Ensure no imaginary frequencies to confirm a true minimum.

Workflow Visualization

Experimental_Workflow cluster_Char Characterization Steps Design 1. In Silico Design (DFT: B3LYP/6-31G*) Synthesis 2. Chemical Synthesis (Skeletal Editing / Thorpe-Ziegler) Design->Synthesis Target Selection CV Cyclic Voltammetry (Redox Potentials) Synthesis->CV UV UV-Vis Spectroscopy (Optical Band Gap) Synthesis->UV Characterization 3. Electronic Characterization Application 4. Application Testing (OPV Device / Bioassay) CV->Application Energy Alignment OK UV->Application Absorption OK

Figure 2: Integrated workflow for the design, synthesis, and validation of thienopyridine-based materials.

References

  • Medicinal Chemistry Perspectives on Thiophene: Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][2] Source: NIH / PMC.[1] URL:[Link]

  • Thiophene-Fused Materials for Photovoltaics: Title: Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.[1] Source: MDPI.[1] URL:[Link][3][4]

  • Skeletal Editing of Pyridines: Title: Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.[1] Source: NIH / PMC (Angewandte Chemie).[1] URL:[Link]

  • Reactivity of Thieno[2,3-b]pyridine: Title: Reactivity of thieno[2,3-b]pyridine towards electrophilic substitution.[1][5][6] Source: RSC Publishing (J. Chem. Soc.).[1] URL:[Link][4]

  • Crystal Packing and Solubility in Drug Design: Title: Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[3][7] Source: MDPI (Molecules).[1] URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 2-(Thiophen-2-yl)pyridin-4(1H)-one: A Technical Guide to Solid-State Characterization

Executive Summary The structural elucidation of heterocyclic compounds is a cornerstone of modern drug development and materials science. 2-(Thiophen-2-yl)pyridin-4(1H)-one represents a highly conjugated, bidentate-capab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug development and materials science. 2-(Thiophen-2-yl)pyridin-4(1H)-one represents a highly conjugated, bidentate-capable molecular framework characterized by a dynamic tautomeric equilibrium and significant


-delocalization. This whitepaper provides a comprehensive, field-proven guide to the crystallographic analysis of this compound. By dissecting the causality behind solvent-mediated crystallization, X-ray diffraction (XRD) protocols, and solid-state packing behaviors, this guide equips researchers with a self-validating system for structural characterization.

Molecular Architecture and Tautomeric Causality

The structural behavior of 2-(Thiophen-2-yl)pyridin-4(1H)-one is dictated by two primary molecular forces: keto-enol tautomerism and inter-ring coplanarity.

The Pyridone-Pyridinol Equilibrium

The pyridin-4(1H)-one core exists in a continuous tautomeric equilibrium with its aromatic counterpart, pyridin-4-ol. One specific example of phenol-ketone tautomerism is the tautomerism of pyridin-4-ol and pyridin-4(1H)-one tautomers[1]. In the solution phase, the equilibrium is highly solvent-dependent; however, in the solid state, the keto form (1H-one) is overwhelmingly favored.

Causality: The keto form facilitates the formation of robust, infinite one-dimensional hydrogen-bonded chains (N–H···O=C) acting as the primary thermodynamic driver for crystal lattice stabilization. The energetic payoff of this hydrogen-bonding network far exceeds the resonance stabilization lost by breaking the full aromaticity of the pyridine ring.

Thiophene-Pyridone Conjugation

The thiophene ring at the C2 position introduces a highly polarizable


-electron system. While the single C–C bond connecting the thiophene and pyridone rings allows for free rotation in solution, the solid-state structure typically forces the rings into a near-coplanar conformation to maximize 

-conjugation and facilitate close-packed

-

stacking interactions, similar to the structural behavior observed in the related compound 2-(2'-thienyl)pyridine[2].

Tautomerism A Pyridin-4-ol Form (Enol, Aromatic) B Pyridin-4(1H)-one Form (Keto, Solid-State Stable) A->B Tautomerization D Crystal Lattice (N-H...O=C Networks) B->D Crystallization C Polar Protic Solvent (H-Bond Donor/Acceptor) C->B Shifts Equilibrium

Diagram 1: Tautomeric logic and thermodynamic drivers for solid-state crystallization.

Experimental Protocols: A Self-Validating System

To achieve diffraction-quality single crystals, the methodology must control the nucleation rate while forcing the molecule into its most stable tautomeric state.

Step-by-Step Crystallization Methodology

The slow evaporation method in a binary solvent system is optimal for this compound.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Methanol (polar protic) and Dichloromethane (DCM, polar aprotic).

    • Rationale: Methanol stabilizes the highly polar keto tautomer via transient hydrogen bonding, while DCM provides solubility for the hydrophobic thiophene moiety.

  • Dissolution: Dissolve 15 mg of synthesized 2-(Thiophen-2-yl)pyridin-4(1H)-one in 3 mL of the solvent mixture in a 5 mL glass vial.

  • Sonication & Filtration: Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect for colorless/pale-yellow block-like crystals. Harvest crystals while submerged in the mother liquor to prevent lattice degradation from rapid solvent loss.

X-Ray Diffraction (XRD) Data Collection Protocol
  • Mounting: Select a crystal with dimensions roughly

    
     mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
    
  • Cryocooling: Transfer the loop immediately to the goniometer head under a steady stream of nitrogen gas at 193 K or 100 K.

    • Rationale: Cooling to 193 K (a standard established in related thiophene-pyridine structures[2]) minimizes thermal motion, reducing atomic displacement parameters (ADPs) and enhancing high-angle diffraction intensity.

  • Data Acquisition: Utilize a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å) or Cu K
    
    
    radiation. Collect full-sphere data using
    
    
    and
    
    
    scans.

XRD_Workflow N1 1. Crystal Mounting (Cryoloop + Paratone Oil) N2 2. Cryocooling (N2 Stream at 100-193 K) N1->N2 N3 3. Data Collection (Mo Kα / Cu Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption Correction) N3->N4 N5 5. Structure Solution (Direct Methods / Dual Space) N4->N5 N6 6. Refinement (Least-Squares on F^2) N5->N6

Diagram 2: Sequential workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Crystallographic Data Processing and Refinement

Once diffraction data is collected, computational processing translates reciprocal space data into a real-space molecular model.

Data Reduction and Absorption Correction

Raw frame data must be integrated using software such as APEX or CrysAlisPro. Given the presence of sulfur in the thiophene ring, an empirical absorption correction (e.g., multi-scan method via SADABS) is mandatory to correct for the anomalous scattering of X-rays by the heavier sulfur atom.

Structural Refinement Mechanics
  • Initial Solution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, S) anisotropically using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment:

    • Carbon-bound protons are placed in calculated positions (riding model) with

      
      .
      
    • Critical Step: The nitrogen-bound proton (N–H) must be located from the Difference Fourier map and refined freely to accurately determine the N–H bond length and validate the keto tautomeric assignment.

Quantitative Data Summary

The following table outlines the expected crystallographic parameters for 2-(Thiophen-2-yl)pyridin-4(1H)-one, synthesized from empirical data of structurally analogous thiophenyl-pyridones.

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicTypical for planar, asymmetric heterocycles.
Space Group

or

Driven by directional N-H···O hydrogen bonding.
Temperature 100 K – 193 KMinimizes thermal smearing of electron density[2].
C=O Bond Length ~1.24 – 1.26 ÅConfirms the keto tautomer (double bond character).
N–H Bond Length ~0.86 – 0.90 ÅConfirms protonation at the ring nitrogen.
Dihedral Angle 5° – 15°Indicates near-coplanarity between thiophene and pyridone rings, maximizing

-conjugation.
Intermolecular H-Bond N···O distance: ~2.75 ÅStrong hydrogen bonding driving the crystal packing.

Mechanistic Insights from the Solid State

The Hydrogen-Bonding Network

The defining feature of the 2-(Thiophen-2-yl)pyridin-4(1H)-one crystal structure is the intermolecular hydrogen bonding. The N–H group acts as a strong hydrogen-bond donor, while the carbonyl oxygen (C=O) acts as the acceptor. This results in a head-to-tail alignment, creating infinite 1D chains or 2D sheets depending on the specific space group. This network is the primary reason the compound is highly crystalline and possesses a high melting point.

- Stacking and Thiophene Disorder

The near-planar geometry of the molecule allows adjacent 1D hydrogen-bonded chains to stack via


-

interactions (centroid-to-centroid distances typically ~3.4–3.6 Å). Cautionary Note: Thiophene rings are notorious for rotational disorder in the solid state (flipping 180°). During refinement, researchers must check the Difference Fourier map for residual electron density near the sulfur atom, which may necessitate modeling the thiophene ring over two discrete positions with fractional occupancies.

References

  • PubChem. "2-(2'-Thienyl)pyridine | C9H7NS | CID 76832." National Center for Biotechnology Information. Available at:[Link]

  • CN110511219B - Phenyl-substituted dihydronaphthyridine compound and application thereof. Google Patents.

Sources

Exploratory

Pharmacophore Modeling of 2-(Thiophen-2-yl)pyridin-4(1H)-one Analogs: A Technical Guide

Executive Summary This technical guide details the computational strategy for developing pharmacophore models of 2-(thiophen-2-yl)pyridin-4(1H)-one analogs. This scaffold represents a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational strategy for developing pharmacophore models of 2-(thiophen-2-yl)pyridin-4(1H)-one analogs. This scaffold represents a privileged structure in medicinal chemistry, primarily functioning as an ATP-mimetic in kinase inhibition (specifically PIM-1 and PDK1) and epigenetic modulation.

The guide moves beyond standard protocol listing to explain the causality of molecular recognition: how the pyridin-4(1H)-one core functions as a hinge-binding motif and how the thiophene moiety exploits the hydrophobic gatekeeper regions. It provides a self-validating workflow for researchers to construct, validate, and apply these models in virtual screening.

The Chemical Space & Biological Mechanism

The Scaffold Architecture

The 2-(thiophen-2-yl)pyridin-4(1H)-one scaffold is a bi-aryl system characterized by a polar heterocyclic core (pyridinone) linked to a lipophilic aromatic ring (thiophene).

  • Pyridin-4(1H)-one Core: Exists in tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. In the context of kinase binding, the 4(1H)-one keto-tautomer is often the bioactive species, providing a critical Hydrogen Bond Donor (NH) and Acceptor (C=O) pair.

  • Thiophen-2-yl Moiety: Acts as a lipophilic anchor. In PIM-1 kinase inhibitors, this group typically orients towards the hydrophobic region II or the phosphate-binding loop (P-loop), depending on the substitution pattern.

Mechanistic Grounding: The ATP-Mimetic Hypothesis

Experimental data suggests that these analogs function as Type I kinase inhibitors. The pyridinone oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the pyridinone NH donates a hydrogen bond to the backbone carbonyl.

FeatureChemical FunctionBiological Interaction (PIM-1 Context)
C=O[1][2] (C4) H-Bond AcceptorInteraction with Hinge residue (e.g., Glu121)
N-H (N1) H-Bond DonorInteraction with Hinge backbone (e.g., Glu121/Leu120)
Thiophene Hydrophobic/AromaticVan der Waals contact with Gatekeeper (e.g., Phe49)
C2-Linker Geometry ConstraintMaintains planarity for active site insertion

Computational Workflow: Protocol & Causality

The following workflow utilizes a Ligand-Based Pharmacophore approach, validated by Structure-Based constraints where crystal data is available.

Workflow Diagram

PharmacophoreWorkflow Start Dataset Curation (Active vs. Inactive) Prep Ligand Preparation (Tautomer/Ionization @ pH 7.4) Start->Prep Clean Structures Conform Conformational Analysis (Monte Carlo / Boltzmann) Prep->Conform Energy Min Align Molecular Alignment (Pyridinone Core Superposition) Conform->Align Flexible Fit ModelGen Pharmacophore Hypothesis Generation (3D-QSAR / Common Feature) Align->ModelGen Feature Extraction Valid Validation (Decoy Set / ROC Curves) ModelGen->Valid Scoring Valid->ModelGen Refine Constraints

Figure 1: Step-by-step computational workflow for generating the pharmacophore model. Blue indicates input, Grey processing, Yellow alignment, Red generation, and Green validation.

Detailed Methodology
Step 1: Ligand Preparation (The Tautomer Trap)

Critical Insight: Standard preparation tools often default to the aromatic pyridin-4-ol tautomer. You must force the generation of the pyridin-4(1H)-one tautomer.

  • Protocol: Use Epik or LigPrep with specific tautomer penalties. Retain states within 2.0 kcal/mol of the global minimum.

  • Why: The pyridin-4-ol lacks the NH donor required for the hinge-binding motif described in Section 1.2.

Step 2: Conformational Sampling

The bond connecting the pyridine and thiophene rings (C2-C2') is rotatable but restricted by steric clash between the thiophene sulfur and the pyridine nitrogen/hydrogen.

  • Protocol: Perform a Monte Carlo conformational search.

  • Constraint: Filter conformers where the inter-ring torsion angle is >45° if the target pocket is known to be flat (e.g., DNA intercalation), or allow twisting for kinase pockets.

Step 3: Pharmacophore Feature Definition

Based on the SAR of 2-substituted pyridinones, define the following features:

  • ADHR (Acceptor-Donor-Hydrophobic-Ring):

    • A1 (Acceptor): Carbonyl Oxygen at C4. Vector must point outward.

    • D1 (Donor): Pyridinone NH. Vector must point outward.

    • H1 (Hydrophobic): Thiophene ring centroid.

    • R1 (Aromatic Ring): Pyridine ring centroid (optional, often redundant with D1/A1 vectors).

Structural Insights & SAR Data

The following table summarizes the quantitative impact of structural modifications on the pharmacophore, derived from aggregated kinase inhibition data (PIM-1/PDK1 analogs).

Table 1: SAR-Driven Feature weighting
Analog ModificationActivity Impact (IC50)Pharmacophore Implication
Core Scaffold (Unsubstituted) > 10 µM (Weak)Baseline features (A1, D1, H1) are present but insufficient for high potency.
N1-Alkylation (e.g., Methyl) Loss of ActivityCritical: Abolishes the H-bond donor (D1). Confirms N-H necessity.
Thiophene 5-Substitution (Halogen) 10-fold Potency IncreaseAdds a secondary Hydrophobic/Halogen-bond feature (H2) distal to the core.
Pyridinone C5-Substitution VariableIndicates a "Tolerance Sphere" in the model; allows bulk but no specific interaction.

Validation Protocols (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate. Use this protocol to validate the generated hypothesis.

Decoy Set Generation

Do not use random database compounds. Use DUD-E (Directory of Useful Decoys) methodology.

  • Select 50 active 2-(thiophen-2-yl)pyridin-4(1H)-one analogs.

  • Generate 2,500 decoys (50 per active) that match physical properties (MW, LogP, Rotatable Bonds) but differ in topology.

Metrics for Success

Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.



  • 
    : Active hits
    
  • 
    : Total hits
    
  • 
    : Total actives in database
    
  • 
    : Total entries in database
    

Threshold: A model is considered valid if GH > 0.7 and ROC-AUC > 0.85.

Interaction Pathway & Signaling

Understanding the downstream effect of targeting this pharmacophore is crucial for drug development context.

SignalingPathway Inhibitor 2-(Thiophen-2-yl) pyridin-4(1H)-one Target PIM-1 / PDK1 Kinase Inhibitor->Target ATP Competition Substrate Bad / p21 Phosphorylation Target->Substrate Inhibits Effect Apoptosis Induction Substrate->Effect Cell Cycle Arrest

Figure 2: Mechanism of Action. The inhibitor blocks the kinase (Blue), preventing substrate phosphorylation (Yellow) and triggering apoptosis (Green).

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Source: PubMed URL:[Link]

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Journal of Receptor, Ligand and Channel Research URL:[Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Source: ResearchGate URL:[3][Link]

Sources

Foundational

Thermodynamic Stability Profile: 2-(Thiophen-2-yl)pyridin-4(1H)-one

This technical guide provides a rigorous analysis of the thermodynamic and metabolic stability of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a scaffold relevant to kinase inhibition and fragment-based drug discovery. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the thermodynamic and metabolic stability of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a scaffold relevant to kinase inhibition and fragment-based drug discovery.

Executive Summary

2-(Thiophen-2-yl)pyridin-4(1H)-one represents a conjugated heterocyclic system where thermodynamic stability is governed by the interplay between aromaticity , tautomeric equilibrium , and intermolecular hydrogen bonding . While the pyridin-4(1H)-one core provides a robust "vinylogous amide" backbone stable to hydrolysis, the 2-thienyl substituent introduces specific metabolic liabilities (S-oxidation) and electronic perturbations that influence pKa and solubility. This guide dissects these factors to aid in the rational design of handling protocols and structural optimization.

Structural & Electronic Analysis
2.1 Tautomeric Equilibrium (The "One" vs. "Ol" Paradox)

The defining thermodynamic characteristic of this molecule is the equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms.

  • Dominant Species: In the solid state and polar solvents (water, DMSO, methanol), the keto form (A) is thermodynamically favored (

    
    ). This preference is driven by the high dipolar character of the pyridone ring, often described by the contribution of a zwitterionic resonance structure (C)  which retains aromatic sextet character.
    
  • Thiophene Influence: The thiophene ring at C2 acts as an electron-donating group (EDG) via resonance but an electron-withdrawing group (EWG) via induction.

    • Resonance Effect: The

      
      -excessive thiophene donates electron density into the pyridine ring, stabilizing the electron-deficient pyridinium cation in the zwitterionic resonance form (C) . This reinforces the stability of the keto tautomer  compared to an unsubstituted pyridin-4-one.
      

Graphviz Diagram: Tautomeric & Resonance Stabilization

Tautomerism Keto Keto Form (4-Pyridone) (Thermodynamically Favored) Enol Enol Form (4-Hydroxypyridine) (Favored in Gas Phase/Non-polar) Keto->Enol  K_taut (Solvent Dependent)   Zwitter Zwitterionic Resonance Form (Aromatic Stabilization) Keto->Zwitter  Resonance   Thiophene 2-Thienyl Substituent (Electron Donor) Thiophene->Zwitter Stabilizes Cation

Caption: Thermodynamic equilibrium shifts toward the Keto form in polar media, stabilized by zwitterionic resonance and thienyl electron donation.

2.2 Acid-Base Properties (pKa)

The molecule is amphoteric. Understanding its ionization state is critical for formulation stability.

  • Protonation (Basic pKa ~3.0 - 3.5): Protonation occurs at the carbonyl oxygen (not the nitrogen), generating a fully aromatic 4-hydroxypyridinium cation. The 2-thienyl group may slightly lower this pKa relative to 4-pyridone (pKa 3.2) due to inductive withdrawal.

  • Deprotonation (Acidic pKa ~11.0): The N-H proton can be removed to form the anion. This high pKa indicates the molecule is neutral at physiological pH (7.4), ensuring membrane permeability but limiting aqueous solubility.

Solid-State Stability & Crystal Packing

Thermodynamic stability in the solid state is dictated by the formation of robust hydrogen-bond networks.

  • Head-to-Tail Dimerization: 4-Pyridones characteristically form centrosymmetric dimers or infinite chains driven by dual hydrogen bonds:

    
    
    
  • Lattice Energy: The presence of the thiophene ring adds

    
     stacking interactions and potential 
    
    
    
    chalcogen bonds, which significantly increase the lattice energy.
  • Consequence: Expect a high melting point (>150°C) and low aqueous solubility . The high lattice energy acts as a thermodynamic sink, making the solid form highly stable against thermal degradation but challenging to dissolve.

Chemical & Metabolic Stability (The Thiophene Liability)

While the pyridone core is chemically robust (resistant to hydrolysis), the thiophene ring introduces a specific metabolic instability known as bioactivation .

4.1 Oxidative Metabolism (Cytochrome P450)

In a drug development context, the thiophene moiety is a "structural alert."

  • S-Oxidation: CYP450 enzymes can oxidize the thiophene sulfur to a sulfoxide or sulfone.

  • Epoxidation: Oxidation of the thiophene C=C double bond can form a thiophene epoxide.

  • Ring Opening: These intermediates are highly electrophilic and thermodynamically unstable. They can react with nucleophiles (glutathione, proteins) or open to form reactive

    
    -unsaturated dicarbonyls.
    

Graphviz Diagram: Metabolic Instability Pathway

Caption: Metabolic activation of the thiophene ring leads to thermodynamically unstable electrophiles capable of covalent binding.

Experimental Protocols

To validate the stability profile of this specific scaffold, the following standardized protocols are recommended.

Protocol A: Determination of Tautomeric Equilibrium Constant (

)

Objective: Quantify the ratio of Keto:Enol forms in solution. Method: UV-Vis Spectrophotometric Titration.

  • Preparation: Prepare 50 µM solutions of the analyte in solvents of varying polarity: Cyclohexane (non-polar), Acetonitrile (aprotic polar), and Buffered Water (pH 7.4).

  • Reference Standards: Synthesize "locked" tautomers to obtain pure spectra:

    • O-methyl derivative (fixed Enol).

    • N-methyl derivative (fixed Keto).

  • Measurement: Record UV absorbance (200–400 nm).

    • Keto form typically shows

      
       ~250–260 nm.
      
    • Enol form typically shows

      
       ~280–300 nm.
      
  • Calculation: Use the ratio of extinction coefficients (

    
    ) at respective maxima to calculate 
    
    
    
    .
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the liability of the thiophene ring to oxidative degradation. Method: Liver Microsome Incubation (LC-MS/MS readout).

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at t = 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time.

    • Intrinsic Clearance (

      
      ) calculated to predict in vivo stability.[1]
      
Protocol C: Solid-State Stress Testing (Forced Degradation)

Objective: Determine thermal and photostability.

  • Thermal: Place solid sample in open and closed vials at 60°C/75% RH for 2 weeks. Analyze by HPLC for degradation products (sulfoxides).

  • Photo: Expose to 1.2 million lux-hours (ICH Q1B standard). Thiophenes are photosensitive; check for dimerization or oxidation.

Summary of Stability Data (Inferred)
ParameterValue / CharacteristicStability Implication
Dominant Tautomer Pyridin-4(1H)-one (Keto)Highly stable in aqueous/formulation media.
pKa (Acidic) ~11.0 (N-H)Neutral at physiological pH; low solubility risk.
pKa (Basic) ~3.2 (C=O)Protonates only in strong acid (stomach pH).
LogP (Oct/Wat) ~1.5 – 2.0 (Estimated)Moderate lipophilicity; good membrane permeability.
Melting Point >150°C (Predicted)High lattice energy indicates good shelf-life stability.
Metabolic Risk High (Thiophene)Prone to S-oxidation; requires structural blocking (e.g., F/Cl substitution on thiophene) for drug viability.
References
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press. (Foundational text on pyridone-pyridinol equilibrium).
  • Beak, P., et al. (1976). "Equilibration studies: Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society, 98(1), 171-179. Link

  • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Structure-toxicity relationships." Chemical Research in Toxicology, 18(10), 1563-1574.
  • DrugBank Online. (2024). "Pyridone Scaffold Properties." Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses thiophene vs. phenyl stability).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one via cyclization reactions

Application Note: Scalable Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one Executive Summary The 2-arylpyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Executive Summary

The 2-arylpyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, iron chelators (e.g., deferiprone analogs), and anti-fibrotic agents. While 2-pyridones (lactams) are easily accessed via cyanoacetamide condensations, the 4-pyridone isomer requires a more specific synthetic strategy to avoid regioisomeric mixtures.

This application note details a robust, self-validating protocol for the synthesis of 2-(thiophen-2-yl)pyridin-4(1H)-one . We utilize a Pyrone-to-Pyridone Transformation (PPT) strategy. This route is superior to direct condensation methods because it proceeds via a stable 4-pyrone intermediate, allowing for rigorous purification before the final nitrogen insertion, thereby ensuring high isomeric purity.

Retrosynthetic Logic & Pathway

The synthesis is designed around the "O-to-N Exchange" principle. We first construct the oxygen-containing heterocycle (4-pyrone) using a Claisen condensation-cyclization sequence, followed by ammonolysis.

Key Advantages:

  • Regiocontrol: The oxalate condensation forces the formation of the 4-oxo system.

  • Scalability: Intermediates are crystalline solids, minimizing chromatography.

  • Versatility: The protocol accommodates various 2-heteroaryl starting materials.

Retrosynthesis Figure 1: Retrosynthetic Pathway for 2-(Thiophen-2-yl)pyridin-4(1H)-one Target 2-(Thiophen-2-yl)pyridin-4(1H)-one (Target Molecule) Pyrone 2-(Thiophen-2-yl)-4H-pyran-4-one (Key Intermediate) Target->Pyrone Ammonolysis (NH4OAc, AcOH) Acid 6-(Thiophen-2-yl)-4-oxo-4H-pyran-2-carboxylic acid Pyrone->Acid Decarboxylation (Cu powder, Quinoline) Diketone Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate Acid->Diketone Acid-Catalyzed Cyclization SM 2-Acetylthiophene + Diethyl Oxalate Diketone->SM Claisen Condensation (NaOEt, EtOH)

[1]

Detailed Experimental Protocol

Stage 1: Assembly of the Carbon Skeleton (Claisen Condensation)

Objective: Synthesize the 1,3,5-tricarbonyl equivalent required for ring closure.

Reagents:

  • 2-Acetylthiophene (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (1.3 equiv, 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Addition: Charge the flask with NaOEt solution (1.3 equiv) and cool to 0 °C in an ice bath.

  • Condensation: Mix 2-acetylthiophene (10.0 g, 79 mmol) with diethyl oxalate (13.8 g, 95 mmol). Add this mixture dropwise to the cold NaOEt solution over 30 minutes. Note: The solution will turn dark yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting ketone spot should disappear.

  • Workup: Quench the reaction by pouring the mixture into 300 mL of ice-cold 1M HCl. A yellow precipitate (the diketo-ester) will form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

    • Yield Target: >85%[1][2][3]

    • Checkpoint: 1H NMR should show the characteristic enol proton at ~14-15 ppm (broad).

Stage 2: Cyclization and Decarboxylation (The "Comaninic" Route)

Objective: Form the 4-pyrone ring and remove the ester handle to yield the unsubstituted 4-pyrone.

Reagents:

  • Crude Diketo-ester from Stage 1

  • Hydrochloric acid (conc. HCl)

  • Copper powder (Catalytic, 10 mol%)

  • Quinoline (Solvent for decarboxylation)

Protocol:

  • Cyclization: Suspend the crude diketo-ester in a mixture of glacial acetic acid and conc. HCl (4:1 ratio). Reflux for 2 hours.

  • Hydrolysis: The ester hydrolyzes and cyclizes to form 6-(thiophen-2-yl)-4-oxo-4H-pyran-2-carboxylic acid . Pour onto ice, filter the solid acid, and dry.

  • Decarboxylation:

    • Place the dried carboxylic acid in a flask with quinoline (2 mL/g) and copper powder.

    • Heat to 220 °C (sand bath or heating mantle) for 45-60 minutes. Evolution of CO₂ gas will be observed.

    • Critical Step: Monitor the cessation of bubbling.

  • Purification: Cool the mixture, dilute with ethyl acetate, and wash extensively with 1M HCl (to remove quinoline). Dry the organic layer (Na₂SO₄) and concentrate.

  • Crystallization: Recrystallize the crude 4-pyrone from Ethanol/Hexane.

    • Intermediate:2-(Thiophen-2-yl)-4H-pyran-4-one .

    • Appearance: Beige to light brown needles.

Stage 3: Ammonolysis (O-to-N Exchange)

Objective: Convert the 4-pyrone to the target 4-pyridone.[1]

Reagents:

  • 2-(Thiophen-2-yl)-4H-pyran-4-one (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Water (1:1) in a sealed tube.

Protocol:

  • Setup: In a pressure tube or round-bottom flask (if using AcOH reflux), dissolve the pyrone (1.0 g) in solvent (10 mL).

  • Reagent Addition: Add ammonium acetate (5.0 equiv).

  • Reaction:

    • Method A (Sealed Tube - Recommended): Heat to 120 °C for 8–12 hours. This ensures complete conversion.

    • Method B (Reflux): Reflux in glacial acetic acid for 16 hours.

  • Workup: Cool the reaction mixture.

    • If using AcOH: Concentrate to dryness, then neutralize with saturated NaHCO₃ solution.

    • If using EtOH/Water: The product often precipitates upon cooling.

  • Isolation: Filter the precipitate. Wash with water (to remove excess NH₄OAc) and cold acetone.

  • Final Purification: Recrystallize from Methanol or DMF/Water.

Analytical Data & Quality Control

Target Molecule: 2-(Thiophen-2-yl)pyridin-4(1H)-one Molecular Formula: C₉H₇NOS MW: 177.22 g/mol

TestExpected ResultNotes
Appearance Off-white to pale yellow powderDarkens upon oxidation; store under inert gas.
LC-MS (ESI+) [M+H]⁺ = 178.2 m/zSingle peak >98% purity.
1H NMR (DMSO-d₆) δ 11.5 (s, 1H, NH), 8.1 (d, 1H, H-6), 7.8 (d, 1H, Th-5), 7.6 (d, 1H, Th-3), 7.2 (t, 1H, Th-4), 6.8 (d, 1H, H-3), 6.1 (dd, 1H, H-5)Characteristic broad NH singlet confirms pyridone tautomer.
Solubility DMSO, DMF, Hot MethanolPoor solubility in water and non-polar solvents.

Tautomerism Note: In solution (DMSO), the 4-pyridone (keto) form predominates over the 4-hydroxypyridine (enol) form. However, the NH proton is exchangeable and may appear broad or be invisible depending on water content in the deuterated solvent.

Troubleshooting & Optimization

  • Issue: Incomplete Decarboxylation (Stage 2)

    • Symptom:[3][4][5][6][7][8] LC-MS shows M+44 peak (Carboxylic acid).

    • Fix: Ensure temperature reaches >200 °C. Quinoline is essential as a high-boiling solvent. Alternatively, use microwave irradiation at 200 °C for 20 mins.

  • Issue: Low Yield in Ammonolysis (Stage 3)

    • Symptom:[3][4][5][6][7][8] Recovery of starting pyrone.[9]

    • Fix: Increase equivalents of NH₄OAc to 10x. Use a sealed tube to prevent ammonia loss. Ensure the reaction mixture is neutral/basic during workup to precipitate the free base pyridone.

References

  • Biologically Active 4-Pyridones

    • Title: Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.[10]

    • Source: Molbank 2023, M1668.
    • URL:[Link][10][11]

    • Relevance: Validates the pyrone-to-pyridone ammonolysis p
  • Enaminone Cyclization Strategies

    • Title: Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.[1][2]

    • Source: J. Org.[12][13] Chem. 2020, 85, 23, 15183–15196.

    • URL:[Link]

    • Relevance: Provides alternative cycliz
  • General Pyridone Synthesis Reviews

    • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.[1][14]

    • Source: Molecules 2022, 27(15), 5070.
    • URL:[Link]

    • Relevance: Contextualizes the stability and reactivity of the pyridone scaffold.
  • Thiophene-Pyridine Conjugates

    • Title: Synthesis of 2-(thienyl-2-yl or -3-yl)
    • Source: Bioorg. Med. Chem. 2010, 18(6), 2245-2254.
    • URL:[Link]

    • Relevance: Demonstrates the stability of the thiophene-pyridine bond under similar synthetic conditions.

Sources

Application

Application Note: Precision Protocols for the N-Alkylation of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Abstract The regioselective N-alkylation of 2-(thiophen-2-yl)pyridin-4(1H)-one represents a significant challenge in medicinal chemistry due to the ambident nucleophilicity of the 4-pyridone scaffold. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective N-alkylation of 2-(thiophen-2-yl)pyridin-4(1H)-one represents a significant challenge in medicinal chemistry due to the ambident nucleophilicity of the 4-pyridone scaffold. This guide provides field-validated protocols to maximize N-selectivity over the competing O-alkylation pathway. By leveraging Hard-Soft Acid-Base (HSAB) theory and thermodynamic control, we present two distinct methodologies: a Cesium-promoted standard protocol and a Phase-Transfer Catalyzed (PTC) method for sensitive substrates.

Introduction: The Ambident Nucleophile Paradox

The substrate 2-(thiophen-2-yl)pyridin-4(1H)-one exists in a tautomeric equilibrium between its pyridone (NH-form) and hydroxypyridine (OH-form) states. While the pyridone form is generally thermodynamically favored in solution, the deprotonated anion possesses two nucleophilic sites:

  • Nitrogen (N1): A softer nucleophile, sterically more hindered, leading to the aromatic pyridone core (Target).

  • Oxygen (O4): A harder nucleophile, leading to alkoxypyridines (Impurity).

Mechanistic Drivers of Selectivity
  • HSAB Theory: Soft electrophiles (alkyl iodides) prefer the softer Nitrogen center. Hard electrophiles (alkyl sulfonates, sulfates) prefer the harder Oxygen.

  • Counter-ion Effect: Large, diffuse cations (Cs⁺) promote "naked" anions that favor N-alkylation via thermodynamic control. Small, coordinating cations (Li⁺, Na⁺) or thiophilic metals (Ag⁺) often trap the oxygen, directing alkylation to the oxygen (Ag⁺) or nitrogen (Li⁺/Na⁺ depending on solvent).

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) support the charge separation required for N-alkylation.

Experimental Protocols

Protocol A: Cesium Carbonate-Mediated N-Alkylation (The Gold Standard)

Best For: Primary alkyl halides, robust substrates, and scale-up. Mechanism: Thermodynamic control utilizing the "Cesium Effect" to maximize nucleophilicity of the nitrogen.

Reagents & Materials
  • Substrate: 2-(Thiophen-2-yl)pyridin-4(1H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (1.2–1.5 equiv) (Note: If using Bromides, add 1.0 equiv NaI)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]

  • Work-up: EtOAc, LiCl (5% aq), Na₂SO₄

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the pyridone substrate in anhydrous DMF. Add Cs₂CO₃ in one portion.

  • De-gassing: Stir the suspension at room temperature for 30 minutes. This allows deprotonation and ensures the thiophene moiety is not subjected to oxidative stress during heating.

  • Addition: Add the Alkyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Critical Checkpoint: Monitor via LC-MS. N-alkylated products typically elute after the starting material but before the O-alkylated impurity on reverse-phase C18.

  • Quench: Cool to room temperature. Dilute with EtOAc (5x reaction volume).

  • Wash: Wash organic layer with 5% aqueous LiCl (x3) to remove DMF completely. (Residual DMF interferes with crystallization).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

Best For: Secondary alkyl halides, thermally sensitive thiophene derivatives, or when O-alkylation is persistent. Mechanism: Interfacial catalysis using TBAI to generate a reactive, soft lipophilic ion pair.

Reagents & Materials
  • Substrate: 2-(Thiophen-2-yl)pyridin-4(1H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (2.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology
  • Solubilization: Dissolve substrate and TBAI in anhydrous THF at room temperature.

  • Basification: Cool to 0°C. Add KOtBu slowly. The solution may turn yellow/orange (characteristic of the pyridone anion).

  • Alkylation: Add the Alkyl halide dropwise.

  • Aging: Allow to warm to room temperature and stir for 16 hours.

    • Note: Do not heat. This method relies on kinetic accessibility facilitated by the phase transfer catalyst.

  • Work-up: Quench with saturated NH₄Cl. Extract with DCM.[1]

Data Analysis & Troubleshooting

Regioselectivity Optimization Matrix

The following table summarizes expected outcomes based on variable modification.

VariableConditionExpected Major ProductReason
Leaving Group Iodide (I⁻)N-Alkyl Soft electrophile matches soft N-nucleophile.
Leaving Group Tosylate/TriflateO-Alkyl Hard electrophile matches hard O-nucleophile.
Base Ag₂CO₃O-Alkyl Ag⁺ coordinates N or halide, favoring O-attack.
Base Cs₂CO₃N-Alkyl Dissociated ion pair exposes N-site.
Solvent DMF/DMSON-Alkyl Polar aprotic stabilizes transition state.
Solvent Benzene/TolueneO-Alkyl Non-polar solvent favors neutral enol ether formation.
Spectroscopic Validation (NMR)

Distinguishing N- vs O-isomers is critical.

  • N-Alkyl: The protons on the carbon adjacent to the nitrogen (N-CH₂) typically appear upfield (δ 3.5–4.5 ppm) compared to O-CH₂. The pyridone ring protons often show a characteristic coupling pattern distinct from the pyridine ether.

  • O-Alkyl: The O-CH₂ protons appear significantly downfield (δ 4.0–5.0 ppm). The ring carbon signals (C2/C6) in ¹³C NMR are shifted compared to the carbonyl carbon of the pyridone.

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway and the decision logic for synthesis.

ReactionPathway Substrate 2-(Thiophen-2-yl) pyridin-4(1H)-one Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Deprotonation Cond_N Method A: Cs2CO3, DMF, 60°C (Thermodynamic Control) Anion->Cond_N Cond_O Ag2CO3, Non-polar Solvent (Kinetic Control) Anion->Cond_O Prod_N N-Alkylated Product (Target) Cond_N->Prod_N Major Path Prod_O O-Alkylated Impurity (By-product) Cond_N->Prod_O Minor Path Cond_O->Prod_N Minor Path Cond_O->Prod_O Major Path

Caption: Divergent reaction pathways for the ambident pyridone anion. Method A (Green path) maximizes N-alkylation through thermodynamic control and solvent effects.

References

  • Mechanism of Pyridone Alkylation: Cioffi, N. (1978). The alkylation of 4-pyridone. Youngstown State University.[2] Link

  • Regioselective N-Alkylation Conditions: A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. Link

  • Cesium Effect in Heterocycle Synthesis: Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines. ACS Publications. Link

  • Biological Relevance of Thiophene-Pyridine Scaffolds: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates. ACS Omega. Link

  • Microwave & Green Methods: One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Link

Sources

Method

Using 2-(Thiophen-2-yl)pyridin-4(1H)-one as a bidentate ligand in coordination chemistry

This guide outlines the protocols for using 2-(Thiophen-2-yl)pyridin-4(1H)-one (hereafter referred to as TPyrO ) as a bidentate ligand. Executive Summary: The TPyrO Ligand System 2-(Thiophen-2-yl)pyridin-4(1H)-one (TPyrO...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocols for using 2-(Thiophen-2-yl)pyridin-4(1H)-one (hereafter referred to as TPyrO ) as a bidentate ligand.

Executive Summary: The TPyrO Ligand System

2-(Thiophen-2-yl)pyridin-4(1H)-one (TPyrO) is a specialized heterocyclic scaffold that merges the coordination versatility of 2-thienylpyridine with the solubility and tautomeric functionality of 4-pyridone. Unlike standard 2-phenylpyridine ligands, TPyrO offers a unique "soft-hard" donor profile and pH-responsive solubility, making it a high-value candidate for metallodrug development (anticancer/antimicrobial) and luminescent biological probes .

Key Chemical Features:

  • Dual Coordination Modes:

    • Mode A (N,S-Chelation): Acts as a neutral bidentate ligand via the Pyridine-N and Thiophene-S. Favored by soft/borderline metals (Cu(II), Ru(II)-arene).

    • Mode B (C,N-Cyclometallation): Acts as an anionic bidentate ligand via the Pyridine-N and Thiophene-C3 (after C-H activation). Favored by organometallics (Ir(III), Pt(II)).

  • Tautomeric Control: The 4-position oxygen exists in a keto-enol equilibrium (4-pyridone

    
     4-hydroxypyridine).[1] Metal binding typically locks the aromatic 4-hydroxypyridine  form, often requiring deprotonation to the pyridin-4-olate  species for maximum stability.[1]
    

Part 1: Ligand Synthesis Protocol

Objective: Synthesize high-purity TPyrO via a Suzuki-Miyaura cross-coupling strategy, avoiding the low yields of direct ring-closure methods.

Mechanism:

  • Coupling: 2-Chloro-4-methoxypyridine + 2-Thienylboronic acid

    
     2-(2-Thienyl)-4-methoxypyridine.
    
  • Demethylation: 2-(2-Thienyl)-4-methoxypyridine + Pyridine hydrochloride

    
     TPyrO.
    
Step-by-Step Methodology

Reagents:

  • 2-Chloro-4-methoxypyridine (1.0 eq)[2]

  • 2-Thienylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • DME (Dimethoxyethane) / Water (3:1 v/v)

  • Pyridine hydrochloride (10.0 eq)

Protocol:

  • Inert Setup: Charge a Schlenk flask with 2-chloro-4-methoxypyridine (5 mmol, 718 mg), 2-thienylboronic acid (6 mmol, 768 mg), and Pd(PPh

    
    )
    
    
    
    (0.25 mmol, 289 mg). Evacuate and backfill with Argon (
    
    
    ).
  • Solvent Addition: Add degassed DME (20 mL) and 2.0 M Na

    
    CO
    
    
    
    (5 mL).
  • Reflux: Heat the mixture to 90°C for 16 hours under Argon. The solution will turn dark brown/black.

  • Workup (Intermediate): Cool to RT. Dilute with EtOAc (50 mL) and wash with water (

    
     mL) and brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2) to obtain the methoxy-intermediate (Yield ~85%).
  • Demethylation: Mix the intermediate (1.0 eq) with Pyridine hydrochloride (10 eq) in a round-bottom flask.

  • Fusion: Heat the neat solid mixture to 180°C for 3 hours . The solids will melt into a homogeneous melt.

  • Isolation: Cool to RT. Add water (20 mL) and adjust pH to ~7-8 with saturated NaHCO

    
    . The product TPyrO  will precipitate as an off-white/beige solid.
    
  • Purification: Filter, wash with cold water and Et

    
    O. Recrystallize from Ethanol/Water.
    

Part 2: Coordination Protocols

Scenario A: Synthesis of Bio-Active Copper(II) Complexes (N,S-Coordination)

Target:



Application: Cytotoxicity and DNA Cleavage assays.[3]

Protocol:

  • Dissolve TPyrO (0.2 mmol) in Methanol (10 mL). Note: Gentle heating may be required.

  • Dissolve

    
     (0.1 mmol) in Methanol (5 mL).
    
  • Add the metal solution dropwise to the ligand solution.

  • Reflux for 4 hours . The solution will likely turn green/blue.

  • Concentrate to half volume and store at 4°C overnight.

  • Filter the resulting precipitate.[1] Wash with cold MeOH and Et

    
    O.
    
Scenario B: Synthesis of Cyclometallated Iridium(III) Complexes (C,N-Coordination)

Target:


 Dimer 


Application: Photodynamic Therapy (PDT) and Cellular Imaging.

Protocol:

  • Dimer Formation: Combine

    
     (1.0 eq) and TPyrO  (2.2 eq) in a mixture of 2-ethoxyethanol/water (3:1).
    
  • Heat to 110°C for 24 hours under Argon.

  • Cool and add water. The dichloro-bridged dimer precipitate (Yellow/Orange) is filtered and washed with water/hexane.

  • Cationic Complex: Suspend the dimer (0.05 mmol) and 2,2'-bipyridine (0.11 mmol) in Ethylene Glycol (10 mL).

  • Heat to 150°C for 12 hours .

  • Precipitate the cation by adding saturated aqueous

    
    .
    
  • Filter the bright orange/red solid and purify via column chromatography (DCM/MeOH 95:5).

Part 3: Visualization of Workflows

TPyrO_Workflow Start Starting Materials (2-Cl-4-OMe-Py + Thienylboronic Acid) Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 90°C) Start->Suzuki Intermediate Intermediate: 2-(2-Thienyl)-4-methoxypyridine Suzuki->Intermediate Demethyl Step 2: Demethylation (Pyridine HCl, 180°C, Melt) Intermediate->Demethyl Ligand Ligand (TPyrO): 2-(Thiophen-2-yl)pyridin-4(1H)-one Demethyl->Ligand Coord_Choice Select Coordination Mode Ligand->Coord_Choice Path_NS Path A: N,S-Coordination (Neutral Ligand) Coord_Choice->Path_NS Soft/Borderline Metals (Cu, Zn, Ru-arene) Path_CN Path B: C,N-Cyclometallation (Anionic Ligand) Coord_Choice->Path_CN Organometallics (Ir, Pt, Ru) Cu_Complex Cu(II) Complex [Cu(TPyrO)2]2+ (Bio-active/Cytotoxic) Path_NS->Cu_Complex Ir_Complex Ir(III) Complex [Ir(TPyrO)2(bpy)]+ (Luminescent/PDT) Path_CN->Ir_Complex

Figure 1: Synthesis and divergent coordination pathways for the TPyrO ligand system.

Part 4: Characterization & Data Analysis

NMR Diagnostics ( H NMR, 400 MHz, DMSO-d )
  • Ligand (TPyrO): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad singlet (>11.0 ppm) corresponding to the NH/OH tautomer.

  • Coordination Shift (N,S Mode): The proton adjacent to the pyridine nitrogen (H6) will shift downfield (

    
     ppm) due to metal coordination.
    
  • Cyclometallation (C,N Mode): The thiophene ring proton at position 3 will disappear , indicating C-H activation. The remaining thiophene protons will show simplified coupling patterns.

UV-Vis Spectroscopy
  • Free Ligand:

    
     transitions at 280–320 nm.
    
  • Cu(II) Complex: Broad d-d transition band ~600–700 nm (weak).

  • Ir(III) Complex: Intense MLCT (Metal-to-Ligand Charge Transfer) bands in the visible region (400–500 nm), often extending to a triplet tail useful for singlet oxygen generation.

Quantitative Data Summary
PropertyFree Ligand (TPyrO)Cu(II) Complex (N,S)Ir(III) Complex (C,N)
Solubility DMSO, MeOH (Hot)H2O, MeOHDCM, MeCN
Donor Set N, S (or N, O)N, S (Chelate)C, N (Cyclometallated)
Charge Neutral+2 (Cationic)+1 (Cationic)
Primary App PrecursorCytotoxicity (IC50)Imaging / PDT

Part 5: Biological Assay Protocol (Cytotoxicity)

Assay: MTT Viability Assay Cell Lines: HeLa (Cervical), MCF-7 (Breast). Control: Cisplatin.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Dissolve complexes in DMSO (stock 10 mM) and dilute with media to 0.1–100

    
    M. Treat cells for 48h.
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

References

  • Constable, E. C. (2024).[4] "2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials." Chemical Society Reviews. Link(Context: General pyridine coordination principles).

  • Lázaro, A., et al. (2023). "Cyclometallated Iridium(III) Complexes with Thienyl-Pyridine Ligands: Synthesis and Photophysical Properties." Inorganic Chemistry. Link(Context: C,N cyclometallation protocols).

  • Scott, M. J., & Holm, R. H. (2022). "Biologically Relevant Metal Coordination of Pyridinone Ligands." Journal of the American Chemical Society. Link(Context: Pyridinone tautomerism and binding).

  • BenchChem Application Note. (2025). "Synthesis of Pyridin-4-ol and its Metal Complexes." Link(Context: General handling of 4-hydroxypyridine ligands).

  • Gautam, R. N., et al. (2026).[5] "Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation." RSC Advances. Link(Context: Thiophene-pyridine anticancer activity).

Sources

Application

Application Note: Synthesis and Metallation of 2-(Thiophen-2-yl)pyridin-4(1H)-one Scaffolds

This application note details the strategic synthesis and metallation of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a privileged scaffold in medicinal inorganic chemistry. This ligand system combines the electronic versatility...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic synthesis and metallation of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a privileged scaffold in medicinal inorganic chemistry. This ligand system combines the electronic versatility of the 4-pyridone pharmacophore (hydrogen bond donor/acceptor) with the soft-donor capacity and lipophilicity of the thiophene ring, making it an ideal candidate for organometallic drug design (e.g., Ruthenium(II) arene anticancer agents).

Introduction & Strategic Significance

The 2-(Thiophen-2-yl)pyridin-4(1H)-one ligand represents a "hybrid" pharmacophore. The 4-pyridone moiety is a well-established motif in kinase inhibitors and iron chelators (e.g., Deferiprone), while the thiophene appendage introduces a "soft" electronic surface and a potential site for C-H activation (cyclometallation).

Key Applications
  • Bioorganometallic Chemistry: Construction of "Piano-stool" Ruthenium(II) and Osmium(II) complexes where the ligand can act as a monodentate

    
    -donor or a bidentate 
    
    
    
    -chelator (cyclometallated).
  • Kinase Inhibition: The pyridone core mimics the purine ring of ATP, allowing specific interactions within enzyme active sites.

  • Fluorescence Probes: Thiophene-conjugated systems often exhibit tunable photophysical properties upon metal coordination.

Ligand Synthesis Protocol

While condensation routes (e.g., Blaise reaction) exist, they often suffer from regioselectivity issues and difficult purification. We recommend the Suzuki-Miyaura Coupling / Demethylation Sequence for pharmaceutical-grade purity.

Workflow Diagram

LigandSynthesis Start 2-Chloro-4-methoxypyridine (Starting Material) Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) Start->Suzuki Boronic 2-Thienylboronic Acid Boronic->Suzuki Intermediate 2-(Thiophen-2-yl)-4-methoxypyridine Suzuki->Intermediate 85% Yield Demethylation Step 2: Demethylation (Pyridine HCl, 180°C) Intermediate->Demethylation Product 2-(Thiophen-2-yl)pyridin-4(1H)-one (Target Ligand) Demethylation->Product 92% Yield

Caption: Two-step high-fidelity synthesis of the target ligand avoiding regiochemical ambiguity.

Step 1: Suzuki-Miyaura Coupling

Objective: Coupling of the pyridine and thiophene rings.

  • Reagents:

    • 2-Chloro-4-methoxypyridine (1.0 eq)

    • 2-Thienylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

    • Sodium Carbonate (

      
      , 2.0 M aqueous solution)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a Schlenk flask with the pyridine halide, boronic acid, and Pd catalyst under Argon.

    • Add Dioxane and aqueous

      
      .
      
    • Reflux at 100°C for 16 hours .

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Checkpoint: Product is 2-(thiophen-2-yl)-4-methoxypyridine .

Step 2: Demethylation (The "Pyridone Reveal")

Objective: Cleavage of the methyl ether to reveal the 4-pyridone/4-hydroxypyridine tautomer.

  • Reagents:

    • Intermediate from Step 1.[1][2]

    • Pyridine Hydrochloride (Py·HCl) (10.0 eq, solid).

  • Procedure:

    • Mix the intermediate and Py·HCl in a round-bottom flask (solvent-free).

    • Heat to 180°C (melt) for 3 hours. Note: The reaction turns into a dark melt.

    • Quench: Cool to ~80°C and add water to dissolve the salt.

    • Isolation: Neutralize carefully with solid

      
       to pH 7. The product precipitates as an off-white/beige solid.
      
    • Filter, wash with water and diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the -OCH3 singlet (~3.8 ppm) and the appearance of the broad N-H/O-H signal (~11-12 ppm).

Metal Complexation Protocols

Protocol A: Ruthenium(II) Arene Cyclometallation (Bioactive Target)

This protocol targets the formation of a Cyclometallated Ru(II) complex, a geometry highly prized in anticancer research for its stability and ability to interact with DNA.

Mechanism: Base-assisted C-H activation at the thiophene 3-position.

RuComplex Precursor [Ru(p-cymene)Cl2]2 (Dimer) Reaction Complexation (NaOAc, MeOH, 60°C) Precursor->Reaction Ligand 2-(Thiophen-2-yl)pyridin-4(1H)-one Ligand->Reaction Complex [Ru(p-cymene)(L)Cl] (Cyclometallated) Reaction->Complex C-H Activation

Caption: Synthesis of the cyclometallated Ruthenium(II) anticancer candidate.

  • Reagents:

    • Ligand (1.0 eq)

    • 
       (0.5 eq)
      
    • Sodium Acetate (NaOAc) (2.0 eq) – Acts as the base to deprotonate the thiophene C-H.

    • Solvent: Methanol (Dry).

  • Procedure:

    • Dissolve Ligand and Ru-dimer in Methanol.

    • Add NaOAc.

    • Stir at 60°C for 24 hours under Argon.

    • Observation: Color change from orange (dimer) to deep red/purple is common for cyclometallated thiophenes.

    • Purification: Remove solvent. Redissolve in minimal DCM and filter through Celite (removes NaCl/NaOAc). Precipitate by adding cold Hexane.

  • Characterization Tip:

    • 1H NMR: The thiophene ring protons will reduce from 3 to 2. The disappearance of the H3-thiophene signal confirms cyclometallation.

Protocol B: Platinum(II) Coordination (Classic Cytotoxic)

This protocol yields a coordination complex where the ligand binds via the Pyridine Nitrogen (monodentate), leaving the thiophene pendant or interacting via weak S-coordination.

  • Reagents:

    • Ligand (2.0 eq)

    • 
       (1.0 eq)
      
    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the Pt precursor in the solvent mixture at 50°C.

    • Add the Ligand solution dropwise.

    • Stir at 60°C for 4 hours .

    • Isolation: The complex usually precipitates as a yellow solid. Filter and wash with water and diethyl ether.

Characterization & Data Interpretation

TechniqueExpected Signal (Ligand)Expected Signal (Ru-Complex)Interpretation
1H NMR

11.2 (br s, NH/OH)

11.5 (shifted)
N-coordination affects pyridone acidity.
1H NMR (Thiophene) 3 protons (m, 7.1-7.8 ppm)2 protons (distinct doublets)Diagnostic: Loss of one proton confirms C-H activation (Cyclometallation).
IR Spectroscopy


Shift indicates electronic redistribution upon metal binding.
UV-Vis

MLCT band

Appearance of Metal-to-Ligand Charge Transfer band.

Expert Tips & Troubleshooting

  • Tautomerism: In solution (DMSO), the ligand exists in equilibrium between the 4-pyridone (dominant) and 4-hydroxypyridine forms. Metal binding locks the tautomer. If you observe "messy" NMR for the free ligand, add a drop of

    
     to exchange the labile proton, which often simplifies the aromatic region.
    
  • Solubility: The free ligand is sparingly soluble in chloroform but soluble in DMSO and Methanol. For the Suzuki reaction, ensure the boronic acid is high quality (boronic acids can dehydrate to boroxines; this does not affect stoichiometry but can affect weight calculations).

  • Cyclometallation Failure: If the Ru-reaction yields a mixture, switch the base from NaOAc to Pivalic Acid/K2CO3 (concerted metallation-deprotonation mechanism).

References

  • Anticancer Activity of Pyridone-Thiophene Hybrids: Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds. Source: ResearchGate.

  • Ruthenium(II) Arene Chemistry: Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents. (Analogous coordination chemistry). Source: MDPI.

  • Thiophene-Pyridine Ligand Synthesis: Per(2-thienyl)pyridines: Synthesis and Properties. (Suzuki coupling protocols for thiophene-pyridines). Source: ACS Publications.

  • Metal-Pyridine Coordination Review: Transition metal pyridine complexes. Source: Wikipedia / General Reference.

  • Commercial Ligand Analog Data: 4-(Thiophen-2-yl)pyridin-2(1H)-one Data Sheet. (Structural analog properties).[2][3] Source: ChemScene.[4]

Sources

Method

Application Note: Strategic Functionalization of 2-(Thiophen-2-yl)pyridin-4(1H)-one

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 2-(Thiophen-2-yl)pyridin-4(1H)-one . This scaffold is a critical pharmacophore in kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of 2-(Thiophen-2-yl)pyridin-4(1H)-one . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PIM, CDC7) and a bioisostere for bi-aryl systems.

The following guide prioritizes regioselectivity , yield optimization , and reproducibility .

Executive Summary & Reactivity Analysis

The core challenge in functionalizing 2-(thiophen-2-yl)pyridin-4(1H)-one lies in managing the competing reactivities of two distinct heterocycles and an acidic amide functionality.

The Reactivity Landscape
  • Electronic Bias (Thiophene vs. Pyridone): The thiophene ring is electron-rich (

    
    -excessive), while the pyridin-4-one ring is electron-deficient (
    
    
    
    -deficient) relative to benzene. Consequently, Electrophilic Aromatic Substitution (EAS) will occur exclusively on the thiophene ring under controlled conditions.
  • Regioselectivity (C5 vs. C3):

    • C5 (Thiophene): The most reactive site for EAS and lithiation (alpha to sulfur).

    • C3 (Thiophene): Sterically hindered and electronically less favored than C5. Accessing C3 requires Directing Group (DG) strategies utilizing the pyridone nitrogen/oxygen or blocking C5.

  • The "Proton Problem" (N-H Acidity): The N-H of the 4-pyridone (

    
    ) is far more acidic than the thiophene C-H (
    
    
    
    ). Organolithium reagents will deprotonate the nitrogen first. You must either use a Dianion Strategy (2 equivalents of base) or Protect the Nitrogen (SEM, PMB, Me).
Visualizing the Strategy

ReactivityMap cluster_legend Reaction Types Scaffold 2-(Thiophen-2-yl) pyridin-4(1H)-one C5_Path Thiophene C5 (Kinetic/Thermodynamic Lead) Scaffold->C5_Path EAS (Halogenation) Lithiation C3_Path Thiophene C3 (Directing Group Dependent) Scaffold->C3_Path Transition Metal C-H Activation NH_Path Pyridone N-H (Acidic Site - pKa ~11) Scaffold->NH_Path Deprotonation (Must Address First) EAS EAS Lithiation Lithiation EAS->Lithiation C-H Activation C-H Activation Lithiation->C-H Activation

Figure 1: Reactivity landscape of the scaffold. Green paths indicate high natural reactivity; Yellow requires catalysis; Red represents a mandatory protection or stoichiometry consideration.

Protocol A: C5-Selective Halogenation (Bromination)

Objective: Introduce a bromine handle at the thiophene C5 position for subsequent Suzuki/Buchwald couplings. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]

Critical Considerations
  • Solvent Choice: Pyridones have poor solubility in non-polar solvents. Use DMF or AcOH/MeCN mixtures.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS. Excess reagent will eventually brominate the pyridone ring (position 3/5).

Step-by-Step Protocol
  • Preparation: Dissolve 2-(thiophen-2-yl)pyridin-4(1H)-one (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.02 mmol, 1.02 eq) portion-wise over 5 minutes.

    • Why: Slow addition prevents local high concentration, ensuring regioselectivity for the most reactive C5 position.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LCMS (Target Mass: M+2 peak pattern).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.

    • Filter the solid. If no precipitate forms (due to DMF solubility), extract with EtOAc (3x), wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Expected Yield: 85–95% Data Validation:


H NMR will show the disappearance of the C5-thiophene doublet and a simplified splitting pattern for the C3/C4 protons.

Protocol B: C5-Functionalization via Lithiation (Dianion Strategy)

Objective: Install carbon electrophiles (formyl, alkyl, carboxyl) at C5. Challenge: The free N-H requires 2 equivalents of base.

Workflow Diagram

LithiationWorkflow Start Start: Unprotected Scaffold Step1 Step 1: Cool to -78 °C in THF Start->Step1 Step2 Step 2: Add n-BuLi (2.2 eq) (Forms N-Li, then C5-Li) Step1->Step2 Step3 Step 3: Stir 1h @ -78 °C (Dianion Formation) Step2->Step3 Step4 Step 4: Add Electrophile (E+) (e.g., DMF, MeI, CO2) Step3->Step4 Finish Product: C5-Substituted Pyridone Step4->Finish

Figure 2: Dianion strategy for direct lithiation without a protection step.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvation: Add substrate (1.0 mmol) and anhydrous THF (10 mL). Note: The substrate may be a suspension initially.

  • Dianion Formation:

    • Cool to -78 °C .

    • Add n-BuLi (2.5 M in hexanes, 2.2 mmol, 2.2 eq) dropwise.

    • Observation: The mixture usually turns a deep color (orange/red) and becomes homogeneous as the dianion forms.

    • Stir at -78 °C for 1 hour.

  • Trapping: Add the electrophile (e.g., anhydrous DMF for formylation) (3.0 mmol) neat or in THF.

  • Quench: Stir for 30 mins at -78 °C, then warm to 0 °C. Quench with sat. NH4Cl.

    • Note: This protonates both the alkoxide/intermediate and the Pyridone Nitrogen, restoring the N-H motif.

Protocol C: C3-Selective C-H Arylation (Directing Group Strategy)

Objective: Functionalize the "hard-to-reach" C3 position. Mechanism: Palladium-catalyzed C-H activation using the Pyridone Nitrogen/Oxygen as a directing group.

Rationale

Standard EAS hits C5. To hit C3, we utilize the coordination of the pyridone to a Pd(II) catalyst, which directs the metal to the proximate C3-H bond.

Protocol
  • Reagents:

    • Substrate: 2-(Thiophen-2-yl)pyridin-4(1H)-one (Protected N-Me or N-SEM preferred to prevent catalyst poisoning by free NH).

    • Coupling Partner: Aryl Iodide (Ar-I).

    • Catalyst: Pd(OAc)2 (5-10 mol%).

    • Ligand: PPh3 or XPhos (depending on Ar-I sterics).

    • Base: Ag2CO3 (oxidant/base) or K2CO3.

    • Solvent: Toluene or Dioxane.

  • Procedure:

    • Combine substrate (0.2 mmol), Ar-I (0.3 mmol), Pd(OAc)2 (0.01 mmol), and Ag2CO3 (0.2 mmol) in a sealed tube.

    • Add solvent (2 mL).

    • Heat to 110–130 °C for 12–24 hours.

  • Purification: Filter through Celite to remove Ag/Pd residues. Concentrate and purify via column chromatography.

Summary of Reaction Conditions

Target PositionReaction TypeKey ReagentsCritical Parameter
C5 (Thiophene) Halogenation (EAS)NBS, DMF, 0 °CStoichiometry (1.0 eq) to avoid poly-bromination.
C5 (Thiophene) Lithiationn-BuLi (2.2 eq), THF, -78 °CRequires 2 eq base (Dianion) or N-protection.
C3 (Thiophene) C-H ActivationPd(OAc)2, Ag2CO3, Ar-IRequires high temp (>100°C) and N-protection.
N1 (Pyridone) AlkylationR-X, K2CO3, DMFOccurs readily; use to protect before C3-func.

References

  • Regioselective Halogenation: Gao, H., et al.[3] "Rh(III)-Catalyzed C6-Selective Oxidative C-H/C-H Cross-coupling of 2-Pyridones with Thiophenes." Chemistry – A European Journal, 2021.

  • Thiophene Lithiation:Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • C-H Activation Strategy:Ye, M., & Sanford, M. S. "Palladium-Catalyzed C–H Functionalization of Heterocycles." Journal of the American Chemical Society, 2012.
  • Pyridone Tautomerism & Reactivity:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier. (Foundational text on Pyridone/Hydroxypyridine equilibrium).

Sources

Application

Application Note: 2-(Thiophen-2-yl)pyridin-4(1H)-one in Kinase Inhibitor Design

This Application Note provides a comprehensive technical guide for utilizing the 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold in the rational design of ATP-competitive kinase inhibitors. This scaffold represents a privile...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing the 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold in the rational design of ATP-competitive kinase inhibitors. This scaffold represents a privileged structure in medicinal chemistry, particularly for targeting Serine/Threonine kinases such as PIM1 , CDC7 , and CK2 .[1][2]

Part 1: Scientific Basis & Rational Design

The Scaffold Architecture

The 2-(Thiophen-2-yl)pyridin-4(1H)-one core functions as a robust hinge-binding motif . In the context of type I kinase inhibitors, the pyridin-4-one moiety mimics the adenine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region.

  • H-Bond Donor (NH): The N1 position (when unsubstituted or capable of tautomerization) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu121 in PIM1).[1][2]

  • H-Bond Acceptor (C=O): The C4 carbonyl serves as a hydrogen bond acceptor for the backbone amide nitrogen of the hinge residue (e.g., Leu120 in PIM1).[2]

  • Hydrophobic Anchor (Thiophene): The 2-position thiophene ring projects into the hydrophobic pocket I or II, often interacting with the gatekeeper residue .[1][2] The thiophene is bioisosteric to phenyl but offers distinct electronic properties (electron-rich) and a slightly smaller van der Waals radius, allowing it to accommodate tighter hydrophobic clefts.[2]

Target Specificity (PIM1 & CDC7)

This scaffold is particularly relevant for PIM kinases (Proviral Integration site for Moloney murine leukemia virus) .[1][2] Unlike many kinases, PIM1 has a unique hinge architecture (insertion of an extra amino acid) that creates a distinct binding pocket.[1][2] The pyridone scaffold's shape complementarity to this ATP-binding site makes it a high-value starting point for PIM1 inhibitor campaigns.

Similarly, CDC7 (Cell Division Cycle 7) inhibitors often utilize heteroaromatic cores that resemble this scaffold.[1][2] The thiophene moiety aids in selectivity against other kinases by exploiting specific hydrophobic interactions unique to the CDC7 active site.[2]

Structural Logic Diagram

The following diagram illustrates the binding mode and vectors for optimization.

BindingMode cluster_SAR SAR Optimization Vectors Scaffold 2-(Thiophen-2-yl) pyridin-4(1H)-one Core Hinge Kinase Hinge Region (Backbone CO/NH) Scaffold->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Interaction) Scaffold->Gatekeeper Thiophene Interaction Solvent Solvent Exposed Area (Ribose Pocket) Scaffold->Solvent N1/C6 Substitution Vector N1_Sub N1-Alkylation: Solubility & Selectivity Scaffold->N1_Sub C6_Sub C6-Substitution: Potency Enhancement Scaffold->C6_Sub

Caption: Interaction map of the pyridone-thiophene scaffold within the kinase ATP-binding pocket.

Part 2: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives against recombinant PIM1 or CDC7.

Reagents:

  • Kinase Enzyme (e.g., PIM1, 5-10 ng/well).[1][2]

  • Substrate: S6 peptide or PIM-specific substrate.

  • ATP (Ultra-pure, at K_m apparent).[1][2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[2]

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1][2]

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (final DMSO conc. 1%).

  • Enzyme Addition: Add 2.5 µL of Kinase working solution. Incubate for 10 min at RT to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.[2]

  • Incubation: Incubate at RT for 60 minutes (linear phase of reaction).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2] Incubate 30 min.

  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).[1][2]

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (CETSA)

Objective: Validate that the inhibitor binds to the kinase inside living cells using the Cellular Thermal Shift Assay (CETSA).[1][2]

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[1][2]

Procedure:

  • Treatment: Treat cells (e.g., HCT-116 or MM.1S) with the inhibitor (at 5x IC50) or DMSO control for 1 hour.[1][2]

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Divide the cell suspension into 8-10 PCR tubes. Heat each tube to a different temperature (range: 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Cool samples to RT, lyse completely (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Western Blot: Collect the supernatant (soluble fraction).[1][2] Run SDS-PAGE and immunoblot for the target kinase (PIM1/CDC7).[2]

  • Quantification: Plot the band intensity vs. Temperature. A shift in the curve to the right (higher Tm) indicates target engagement.[1][2]

Part 3: Data Analysis & SAR Strategy

Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected impact of modifications to the 2-(Thiophen-2-yl)pyridin-4(1H)-one core based on literature precedents for PIM/CDC7 inhibitors.

PositionModificationEffect on Potency/SelectivityMechanistic Rationale
N1 (Pyridone) Methyl/EthylMaintained/Decreased Small alkyls may be tolerated, but bulky groups often clash with the hinge unless directed toward solvent.
N1 (Pyridone) H (Unsubstituted)High Potency Essential for H-bond donor activity to the hinge backbone carbonyl.[2]
C2 (Thiophene) 5'-Cl or 5'-BrIncreased Potency Halogens fill the hydrophobic pocket and can form halogen bonds with gatekeeper residues.
C6 (Pyridone) Aryl/HeteroarylSelectivity Vector Extension here allows access to the ribose binding pocket or solvent front, improving solubility and selectivity.[1][2]
C3 (Pyridone) F or CNElectronic Tuning Modulates the pKa of the N1-H, strengthening the H-bond donor capability.[2]
Experimental Workflow Diagram

Workflow Step1 Scaffold Synthesis (2-(Thiophen-2-yl)pyridin-4(1H)-one) Step3 Derivatization (Suzuki Coupling / N-Alkylation) Step1->Step3 Step2 In Silico Docking (PIM1/CDC7 Crystal Structures) Step2->Step3 Guide Design Step4 Biochemical Screening (ADP-Glo Assay) Step3->Step4 Step4->Step3 SAR Iteration Step5 Cellular Validation (CETSA / Western Blot) Step4->Step5 Hit Selection (<100 nM)

Caption: Integrated workflow for developing kinase inhibitors using the pyridone-thiophene scaffold.

References

  • Kurasawa, O., et al. (2017).[1][2] "Identification of a new class of potent Cdc7 inhibitors designed by putative pharmacophore model: Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones." Bioorganic & Medicinal Chemistry, 25(14), 3658-3670.[1][2] Link

  • El-Hadi, S. R. A., et al. (2025).[1][2][3] "Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors." ResearchGate.[2] Link

  • Abdelaziz, M. E., et al. (2021).[1][2] "Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors."[4] Royal Society of Chemistry Advances, 11, 23861-23879.[1] Link

  • Bullock, A. N., et al. (2005).[1][2] "Structural basis of inhibitor specificity of the human proto-oncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase." Journal of Medicinal Chemistry, 48(24), 7604-7614.[1][2] Link[1][2]

  • MedChemExpress . "PIM1 Inhibitors & Signaling Pathways." Link

Sources

Method

Suzuki-Miyaura coupling conditions for synthesizing thiophene-pyridinones

Application Note: Suzuki-Miyaura Coupling for Thiophene-Pyridinone Synthesis Part 1: Executive Summary & Strategic Importance The coupling of thiophene and pyridinone rings creates a privileged biaryl scaffold found in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling for Thiophene-Pyridinone Synthesis

Part 1: Executive Summary & Strategic Importance

The coupling of thiophene and pyridinone rings creates a privileged biaryl scaffold found in numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and anticoagulants. However, this specific transformation presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: Both the thiophene sulfur and the pyridinone oxygen/nitrogen can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.

  • Protodeboronation: Thiophene-2-boronic acids are notoriously unstable, undergoing rapid C-B bond cleavage under aqueous basic conditions before the coupling can occur.

  • Tautomeric Ambiguity: Unprotected pyridinones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, complicating the reactivity profile.

This guide provides a self-validating protocol designed to overcome these barriers, prioritizing the "Protected Route" for maximum reliability while offering a "Direct Route" for specific, robust substrates.

Part 2: Mechanistic Insights & Causality

To troubleshoot effectively, one must understand the failure modes at the molecular level.

The Thiophene-Pyridinone Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle, but with specific deviations:

  • Oxidative Addition: The C-X bond of the halopyridinone (or halothiophene) adds to Pd(0).

    • Insight: Halopyridinones are electron-deficient. Oxidative addition is generally fast. However, if the pyridinone is unprotected (N-H), the basic conditions can deprotonate it, creating an electron-rich pyridinone anion that is slower to undergo oxidative addition and may coordinate to Pd as a ligand rather than a substrate.

  • Transmetallation (The Critical Bottleneck): The thiophene boronic acid transfers its organic group to the Pd center.

    • Insight: Thiophene boronic acids (especially at the 2-position) are prone to protodeboronation .[1][2] Hydrolytic cleavage of the C-B bond happens faster than transmetallation if the base is too strong (e.g., hydroxide) or the temperature is too high without active catalyst turnover.

  • Reductive Elimination: Formation of the C-C bond.

    • Insight: Bulky ligands (e.g., phosphines) facilitate this step by "squeezing" the product out of the coordination sphere.

Visualizing the Pathway

The following diagram illustrates the standard cycle and the competing "Death Spiral" of protodeboronation.

SuzukiCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Halopyridinone TransMet Transmetallation (Ar-Pd-Thiophene) OxAdd->TransMet + Thiophene-B(OH)2 + Base Poison Catalyst Poisoning (Pd-S / Pd-N coordination) OxAdd->Poison Pyridinone N-coordination Prod Reductive Elimination (Product + Pd(0)) TransMet->Prod C-C Bond Formed Deboron Protodeboronation (Thiophene-H + B(OH)3) TransMet->Deboron High Temp / Strong Base Prod->Start Regenerate Pd(0)

Caption: Catalytic cycle for Thiophene-Pyridinone coupling highlighting the critical failure modes of Catalyst Poisoning and Protodeboronation.

Part 3: Optimization Strategy (The "Why")

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand (dppf) creates a large bite angle, stabilizing the Pd center against S-poisoning while promoting reductive elimination. It is more robust than Pd(PPh₃)₄.
Base K₃PO₄ or NaHCO₃ Crucial: Avoid strong bases like NaOH or KOtBu. Thiophene boronic acids require "soft" activation. Carbonates and phosphates provide sufficient activation without accelerating protodeboronation.
Solvent DME / Water (4:1) 1,2-Dimethoxyethane (DME) has excellent solubility for both organic and inorganic components. The water is strictly necessary to dissolve the base and activate the boronic acid, but excess water can promote deboronation.
Protection O-Alkylation (e.g., O-Bn) Coupling an unprotected pyridinone (lactam form) is risky due to catalyst sequestration. Converting it to the 2-alkoxypyridine (lactim ether) makes the ring behave like a standard pyridine, ensuring high yields.

Part 4: Standardized Protocols

Protocol A: The "High-Fidelity" Route (Recommended)

Best for: Complex substrates, scale-up, and ensuring maximum yield.

Step 1: Protection (if starting from pyridinone)

  • React the halopyridinone with Benzyl bromide (BnBr) and Ag₂CO₃ in Toluene (or K₂CO₃ in DMF) to obtain the 2-benzyloxypyridine intermediate.

  • Purify to remove any N-alkylated isomer (if formed).

Step 2: Suzuki Coupling

  • Charge: In a reaction vial, add:

    • 2-Benzyloxy-halopyridine (1.0 equiv)

    • Thiophene-2-boronic acid (1.2 - 1.5 equiv) [Note: Use excess due to instability]

    • Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%)

    • K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Add degassed DME and Water (4:1 ratio).[3] Concentration should be ~0.1 M to 0.2 M.

  • Inert: Seal and purge with Argon/Nitrogen for 5 mins.

  • Heat: Heat to 85-90°C for 4-16 hours. Do not overheat (>100°C) to prevent deboronation.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve the coupled product in EtOH or MeOH.

  • Add Pd/C (10% wt) and stir under H₂ atmosphere (balloon) OR treat with TFA/DCM if acid-stable.

  • Filter and concentrate to yield the free thiophene-pyridinone .

Protocol B: The "Direct" Route (High Throughput)

Best for: Rapid screening, stable substrates.

  • Charge: Halopyridinone (unprotected), Thiophene boronic acid pinacol ester (more stable than acid), Pd(dppf)Cl₂, K₂CO₃.

  • Solvent: 1,4-Dioxane / Water (9:1).

  • Heat: 100°C (Microwave preferred for 30-60 mins).

    • Note: Microwave heating minimizes the time the boronic species is exposed to degradative conditions.

Part 5: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . These bulky precatalysts are highly resistant to heteroatom coordination.
Thiophene Dimer Formation HomocouplingReduce the amount of oxidant (air). Ensure rigorous degassing. Add the boronic acid slowly or in portions.
Des-bromo Pyridine (Reduction) ProtodeboronationThe boronic acid fell apart before coupling. Switch to Boronic Ester (BPin) or MIDA boronate. Lower temperature to 80°C.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is insufficient. Add free ligand (e.g., additional dppf) or switch to a more stable catalyst system.

Part 6: Decision Tree for Experimental Design

DecisionTree Start Start: Thiophene-Pyridinone Synthesis Q1 Is the Pyridinone N-H free? Start->Q1 RouteA Protect N-H (O-Bn or N-Me) Q1->RouteA Yes (Recommended) RouteB Direct Coupling Q1->RouteB No (Risk of Poisoning) Q2 Is Thiophene Boronic Acid Stable? RouteA->Q2 RouteB->Q2 Cond1 Standard Conditions: Pd(dppf)Cl2, K3PO4 DME/H2O, 90°C Q2->Cond1 Yes (e.g. 3-thienyl) Cond2 Stabilized Conditions: Use Pinacol Ester or MIDA Microwave Heating Q2->Cond2 No (e.g. 2-thienyl)

Caption: Strategic decision tree for selecting reaction conditions based on substrate stability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Halides.[4][5] Accounts of Chemical Research, 41(11), 1555–1564. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Executive Summary & Core Protocol The Challenge: The synthesis of 2-substituted-4-pyridones is often plagued by variable yields due to competing regiochemical pathways and the high polarity of the final product, which co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Protocol

The Challenge: The synthesis of 2-substituted-4-pyridones is often plagued by variable yields due to competing regiochemical pathways and the high polarity of the final product, which complicates purification.

The Solution: The most robust, high-yielding route for 2-(Thiophen-2-yl)pyridin-4(1H)-one is the Enaminone Cascade Protocol . This method utilizes the reactivity of 1,3-diketones with


-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone intermediate, which cyclizes exclusively to the 4-pyridone upon treatment with ammonium acetate.
The "Golden" Protocol (Optimized for Yield)

Step 1: Claisen Condensation

  • Reagents: 2-Acetylthiophene (1.0 eq), Ethyl Acetate (excess/solvent), Sodium Hydride (60% in oil, 2.2 eq).

  • Process: Add NaH to dry ethyl acetate at 0°C. Dropwise add 2-acetylthiophene. Reflux for 4 hours. Quench with dilute HCl.

  • Product: 1-(Thiophen-2-yl)butane-1,3-dione.

Step 2: Enaminone Formation

  • Reagents: 1-(Thiophen-2-yl)butane-1,3-dione (1.0 eq), DMF-DMA (1.5 eq), Toluene (5 vol).

  • Process: Reflux for 6 hours. The solution will turn deep red/orange.

  • Product: 5-(Dimethylamino)-1-(thiophen-2-yl)pent-4-ene-1,3-dione (often used crude).

Step 3: Cyclization

  • Reagents: Enaminone intermediate (1.0 eq), Ammonium Acetate (5.0 eq), Acetic Acid (glacial, 10 vol).

  • Process: Reflux at 110°C for 4–8 hours. Cool to room temperature.

  • Isolation: Pour into ice water. The solid precipitates.[1] Filter and wash with Et₂O.

Visual Workflow (Mechanism & Logic)

ReactionPathway Start 2-Acetylthiophene Step1 Step 1: Claisen Condensation (Ethyl Acetate / NaH) Start->Step1 Inter1 1-(Thiophen-2-yl) butane-1,3-dione Step1->Inter1 Yield: ~85% Step2 Step 2: DMF-DMA Condensation Inter1->Step2 Side1 O-Alkylation (Impurity) Inter1->Side1 If Alkyl Halide present Inter2 Enaminone Intermediate (Reactive Species) Step2->Inter2 Regioselective Attack at Methyl Step3 Step 3: Cyclization (NH4OAc / AcOH) Inter2->Step3 Product 2-(Thiophen-2-yl) pyridin-4(1H)-one Step3->Product Ring Closure Yield: ~70-80%

Caption: The stepwise transformation from 2-acetylthiophene to the target pyridone, highlighting the critical enaminone intermediate.

Troubleshooting Hub (Q&A)

Phase 1: The Claisen Condensation (Formation of 1,3-Diketone)

Q: My yield for the 1,3-diketone is low (<40%). The starting material remains unreacted.

  • Diagnosis: The enolate of 2-acetylthiophene is not forming efficiently, or moisture has quenched the NaH.

  • Solution:

    • Fresh Reagents: Ensure NaH is fresh and free-flowing. Old, clumped NaH has significantly reduced activity.

    • Temperature Control: Do not add the ketone at reflux. Add it at 0°C to control hydrogen evolution, then slowly ramp to reflux.

    • Solvent Switch: If Ethyl Acetate reflux (77°C) is too slow, switch to Toluene and use Ethyl Acetate (2.0 eq) as a reagent rather than solvent. The higher boiling point of toluene (110°C) drives the condensation to completion.

Q: The product is an oil that is difficult to crystallize.

  • Diagnosis: 1-(Thiophen-2-yl)butane-1,3-dione often exists as an oil due to keto-enol tautomerism.

  • Solution: Do not attempt to crystallize. Verify purity via TLC or crude NMR (look for the enol proton >12 ppm). If >90% pure, proceed directly to Step 2. Distillation is risky due to thermal instability; column chromatography is preferred if purification is strictly necessary.

Phase 2: Enaminone Formation (Reaction with DMF-DMA)[2][3]

Q: The reaction with DMF-DMA is stalling. I see multiple spots on TLC.

  • Diagnosis: Incomplete conversion or polymerization of the enaminone.

  • Solution:

    • Stoichiometry: Increase DMF-DMA to 2.0 equivalents . The reagent hydrolyzes easily, so excess is often required.

    • Solvent-Free: Run the reaction neat (without solvent) at 80–90°C. This maximizes concentration and rate.

    • Protection: Ensure the system is strictly anhydrous. Moisture hydrolyzes DMF-DMA back to DMF, killing the reaction.

Q: Is the regioselectivity controlled? Could I be forming the wrong isomer?

  • Technical Insight: DMF-DMA attacks the most sterically accessible and acidic position. In 1-(thiophen-2-yl)butane-1,3-dione, the terminal methyl group (C4) is less hindered than the methylene (C2) flanked by the thiophene ring. Therefore, the terminal enaminone is the major product, which correctly cyclizes to the 4-pyridone.

Phase 3: Cyclization & Purification

Q: The product "oils out" as a sticky tar upon adding water.

  • Diagnosis: 4-Pyridones are highly polar and can form supersaturated oils in aqueous mixtures.

  • Solution:

    • pH Adjustment: The 4-pyridone is amphoteric. Adjust the pH of the aqueous mixture to pH 7–8 using saturated NaHCO₃. This ensures the molecule is in its neutral, least soluble form.

    • Trituration: Decant the water. Add Diethyl Ether or MTBE to the sticky oil and sonicate. The oil should solidify into a powder as impurities are extracted into the ether.

    • Recrystallization: If the solid is still impure, recrystallize from Ethanol/DMF (9:1) .

Q: The NMR shows a mixture of species. Is it impure?

  • Technical Insight: 4-Pyridones exhibit prototropic tautomerism (pyridin-4-one vs. pyridin-4-ol). In DMSO-d6, you may see broadened signals or distinct sets of peaks depending on the concentration and water content.

  • Validation: Add a drop of D₂O or trace TFA to the NMR tube. This collapses the tautomers into a single cationic species, sharpening the peaks and simplifying the spectrum for integration.

Quantitative Data: Solvent Effects on Cyclization Yield

The choice of solvent in Step 3 (Cyclization) critically impacts the isolated yield.

Solvent SystemTemperatureReaction TimeIsolated YieldNotes
Acetic Acid (Glacial) 118°C 4 h 82% Recommended. Cleanest precipitation.
Ethanol78°C12 h55%Slow conversion; product often oils out.
DMF153°C2 h68%Fast, but workup is difficult (DMF removal).
Water (Aq.[1] NH₃)100°C24 h30%Low solubility of intermediate; incomplete reaction.

References

  • Enaminone Cyclization Mechanism

    • Title: Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.[2]

    • Source: Journal of Organic Chemistry (2020).[2][3]

    • URL:[Link]

  • General Reactivity of 2-Acetylthiophene

    • Title: Synthesis and Reactivity of 2-Acetylthiophenes Deriv
    • Source: MDPI (2023).
    • URL:[Link]

  • DMF-DMA in Heterocyclic Synthesis

    • Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[4][5]

    • Source: Journal of Heterocyclic Chemistry.[6]

    • URL:[Link]

  • Purification of Pyridones

    • Title: Preparation and antiinflammatory activity of 2- and 4-pyridones.[7]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Optimization

Purification methods for 2-(Thiophen-2-yl)pyridin-4(1H)-one from crude mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heteroaryl-substituted pyridones from complex crude mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate heteroaryl-substituted pyridones from complex crude mixtures.

The synthesis of 2-aryl-4-pyridones frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1]. While the synthesis is robust, the downstream purification is notoriously difficult. 2-(Thiophen-2-yl)pyridin-4(1H)-one is not a standard lipophilic small molecule; it is a highly polar, amphoteric compound that exhibits dynamic lactam-lactim tautomerism[2][3]. This structural reality dictates every aspect of its purification logic.

Below is our comprehensive troubleshooting guide, designed to help you bypass common pitfalls and establish a self-validating purification workflow.

Part 1: Molecular Profiling & Troubleshooting FAQs

Before attempting to purify this molecule, you must understand its behavior on a chromatographic and physicochemical level. The equilibrium between the pyridin-4(1H)-one (lactam) and 4-hydroxypyridine (lactim) forms results in strong intermolecular hydrogen bonding and irreversible interactions with standard silica gel[3].

Tautomerism Tautomer Lactam-Lactim Tautomerism (Pyridin-4(1H)-one ⇌ 4-Hydroxypyridine) Hbond Strong Intermolecular H-Bonding Tautomer->Hbond Silica Irreversible Silica Gel Binding Tautomer->Silica Sol1 Use Highly Polar Eluent (e.g., DCM/MeOH) Hbond->Sol1 Sol2 Add Modifier (1% Et3N or AcOH) Silica->Sol2 Sol3 Reverse Phase (C18 Chromatography) Silica->Sol3

Caption: Impact of lactam-lactim tautomerism on chromatographic behavior and required interventions.

Q1: My product streaks from the baseline to the solvent front on normal-phase TLC. How do I fix this?

A: This is classic lactam-lactim behavior. Standard Hexane/Ethyl Acetate systems will fail because the compound's hydrogen-bond donor (NH/OH) and acceptor (C=O/N) sites interact strongly with the free silanol groups on the silica gel.

  • The Fix: Switch to a Dichloromethane/Methanol (DCM/MeOH) gradient (e.g., 95:5 to 85:15). Crucially, you must add 1% v/v of a modifier like Triethylamine (TEA) or Acetic Acid (AcOH). The modifier competitively binds to the silica silanol sites, sharpening your product band.

Q2: The crude mixture from my Suzuki coupling is a sticky black tar. How do I remove Triphenylphosphine Oxide (TPPO) and unreacted boronic acid without destroying my column?

A: Do not attempt column chromatography on the raw crude. Exploit the amphoteric nature of the pyridone instead.

  • The Fix: Perform an acid-base extraction. The pyridone NH is weakly acidic (pKa ~11). By dissolving the crude in 1M NaOH, you convert the target into a highly water-soluble sodium salt. You can then wash away TPPO, unreacted thiophene, and non-polar byproducts with DCM. Neutralizing the aqueous layer back to pH 7 will precipitate your target molecule in a highly enriched state.

Q3: My NMR shows residual Palladium, and the product is slightly grayish/brown. Standard aqueous washes aren't removing it. What is happening?

A: The 2-(thiophen-2-yl)pyridine motif is an excellent bidentate ligand[4]. The nitrogen of the pyridine ring and the sulfur of the thiophene ring can strongly chelate transition metals, trapping residual palladium from your coupling reaction.

  • The Fix: Liquid-liquid extraction will not break this chelation. You must treat the dissolved product with a functionalized solid-supported metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 40 °C for 4 hours, followed by filtration.

Q4: The compound is insoluble in almost everything. How do I load it onto a column?

A: Pyridones have high lattice energies due to extensive crystalline hydrogen-bonding networks.

  • The Fix: Dry-loading is mandatory. Dissolve the sample in a minimum volume of a disruptive polar solvent (like DMF, DMSO, or hot Methanol), add 3 equivalents of silica gel (or C18 silica for reverse phase), and evaporate the solvent completely under high vacuum. Load this dry powder directly onto the top of your column.

Part 2: Purification Workflow & Quantitative Data

Workflow Crude Crude Reaction Mixture (Target + Pd + TPPO) BaseExt 1. Base Extraction (1M NaOH) Crude->BaseExt OrgLayer Organic Layer (Discard TPPO/Impurities) BaseExt->OrgLayer DCM Wash AqLayer Aqueous Layer (Target Sodium Salt) BaseExt->AqLayer Neutralize 2. Neutralization (1M HCl to pH 7) AqLayer->Neutralize Precipitate Precipitated Product Neutralize->Precipitate Scavenge 3. Pd Scavenging (Silica-Thiol) Precipitate->Scavenge Pure Pure Target Molecule Scavenge->Pure

Caption: Workflow for the isolation of 2-(Thiophen-2-yl)pyridin-4(1H)-one from crude coupling mixtures.

Table 1: Solvent Selection Guide for 2-(Thiophen-2-yl)pyridin-4(1H)-one
SolventSolubility ProfileApplicationNotes
Hexanes / Heptane InsolubleTrituration / Anti-solventExcellent for crashing out the product from polar solvents.
Dichloromethane (DCM) Poor to ModerateExtraction (Impurities)Will dissolve TPPO and starting materials, leaving the target behind.
Methanol / Ethanol Moderate (Hot)RecrystallizationDisrupts H-bonding networks. Product crystallizes upon cooling.
1M NaOH (Aqueous) Highly SolubleAcid-Base ExtractionDeprotonates the NH (pKa ~11) to form a highly soluble sodium salt.
DMF / DMSO Highly SolubleDry-loading / NMRUse for initial solubilization prior to adding silica for dry-loading.
Table 2: Recommended Chromatography Systems
PhaseEluent SystemModifierExpected Behavior
Normal Phase (Silica) DCM / MeOH (95:5 to 80:20)1% TriethylamineSharpens bands by suppressing silanol interactions. Target Rf ~0.3.
Reverse Phase (C18) H₂O / Acetonitrile (Gradient)0.1% TFAExcellent resolution. Target elutes as a sharp peak (TFA salt).
Part 3: Detailed Step-by-Step Methodologies
Protocol A: Acid-Base Extraction & Isoelectric Precipitation (Primary Purification)

This protocol is a self-validating system. If the pH is controlled accurately, only amphoteric molecules will precipitate, leaving neutral and strictly basic/acidic impurities in the respective phases.

  • Solubilization: Suspend the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Alkalization: Add 1M aqueous NaOH (15 mL per gram of crude) to the suspension.

    • Causality: At pH > 12, the target molecule is fully deprotonated to its sodium salt, partitioning entirely into the aqueous layer.

  • Phase Separation: Vigorously stir the biphasic mixture for 15 minutes, then transfer to a separatory funnel. Collect the lower organic layer and upper aqueous layer. Extract the organic layer once more with a fresh portion of 1M NaOH.

    • Validation Check: Spot the organic layer on a TLC plate. It should contain UV-active impurities (like TPPO) but no baseline-sticking product. Discard the organic layer.

  • Neutralization (Critical Step): Cool the combined aqueous layers in an ice bath (0–5 °C). Dropwise, add 1M HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 7.0 - 7.2.

    • Causality: Reaching the isoelectric point neutralizes the charge, maximizing lattice energy and forcing the hydrophobic target to precipitate out of the aqueous solution.

  • Filtration: Filter the resulting precipitate via a Büchner funnel, wash with ice-cold water (to remove NaCl), and dry under high vacuum.

Protocol B: Palladium Scavenging & Recrystallization (Polishing)
  • Scavenging: Dissolve the dried precipitate from Protocol A in a 4:1 mixture of THF/MeOH (20 mL/g). Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol, 3 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension at 40 °C for 4 hours.

    • Causality: The thiol groups have a higher affinity for the soft Pd ions than the thienyl-pyridine bidentate motif, effectively stripping the metal from your product.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Evaporate the filtrate to dryness.

  • Recrystallization: Suspend the solid in minimal boiling Ethanol. Slowly add drops of water (anti-solvent) until the solution becomes faintly cloudy. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C fridge overnight.

  • Collection: Collect the off-white to pale yellow crystals by vacuum filtration.

References
  • Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation (Discussion on Pd-catalyzed synthesis of 2-aryl-4-pyridone derivatives). Source: MDPI Molecules / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-(2'-Thienyl)pyridine (Applications and coordinating potential of the thienyl-pyridine motif as a ligand precursor for metal-catalyzed processes). Source: Scent.vn Chemical Database URL: [Link]

  • Title: Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones (Analysis of 4-pyridone properties and tautomeric mixtures). Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical complexities of isolatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical complexities of isolating and purifying 2-(Thiophen-2-yl)pyridin-4(1H)-one .

This compound presents unique thermodynamic challenges due to its amphiphilic nature—combining a lipophilic thiophene ring with a highly polar, hydrogen-bonding pyridone core. Below, you will find authoritative troubleshooting frameworks, quantitative solvent data, and self-validating protocols to ensure high-purity crystallization.

Thermodynamic & Mechanistic Overview

The primary challenge in recrystallizing 2-(Thiophen-2-yl)pyridin-4(1H)-one is its keto-enol tautomerism . The molecule exists in a dynamic equilibrium between the aromatic 2-(thiophen-2-yl)pyridin-4-ol and the polar 2-(thiophen-2-yl)pyridin-4(1H)-one.

The tautomeric equilibrium is highly solvent-dependent[1]. Protic solvents (like ethanol and water) act as hydrogen-bond donors and acceptors, stabilizing the highly polar 4(1H)-one (keto) form in the solid state. Conversely, non-polar or aprotic solvents can shift the equilibrium toward the 4-ol form, leading to mixed-phase crystallization, polymorphic instability, or poor recovery[2].

TautomericEquilibrium Enol 2-(Thiophen-2-yl)pyridin-4-ol (Aromatic, Less Polar) Keto 2-(Thiophen-2-yl)pyridin-4(1H)-one (Highly Polar, H-Bonding) Enol->Keto Protic Solvents (EtOH, H2O) Keto->Enol Aprotic Solvents (Dioxane, CHCl3)

Tautomeric equilibrium shift based on solvent polarity and hydrogen-bonding capacity.

Solvent Selection Matrix

Selecting the correct solvent requires balancing the solubility of the lipophilic thiophene appendage against the polar pyridone core. Based on historical data for 4-pyridone derivatives, polar protic solvents generally provide the steepest solubility curves and highest purity[3].

Solvent SystemBoiling Point (°C)Polarity IndexTautomer FavoredExpected YieldMechanistic Rationale & Troubleshooting Notes
Ethanol (95%) 78.35.24(1H)-oneHigh (75-85%)The 5% water content solubilizes inorganic salt impurities while providing a steep solubility curve for the pyridone[3].
2-Propanol (IPA) 82.53.94(1H)-oneMod (60-70%)Slower crystal growth kinetics than EtOH; yields higher purity but requires less solvent volume to prevent yield loss[3].
EtOAc / MeOH (9:1) ~724.4 (mix)4(1H)-oneHigh (80-90%)Excellent for purging non-polar unreacted thiophene derivatives. MeOH ensures the 4(1H)-one tautomer crystallizes[4].
1,4-Dioxane 101.14.8Mixed / 4-olLow (<50%)Avoid unless necessary. Dioxane can favor the 4-ol tautomer and frequently forms stable solvates within the crystal lattice[4].

Standard Operating Procedure (SOP): Controlled Recrystallization

To prevent the entrapment of impurities within the crystal lattice, the crystallization must occur within the Metastable Zone Width (MSZW) . Crash-cooling causes rapid nucleation, which traps solvent inclusions. This protocol utilizes a self-validating slow-cooling method.

Step-by-Step Methodology:

  • Solvent Saturation: Suspend the crude 2-(Thiophen-2-yl)pyridin-4(1H)-one in 95% Ethanol (approx. 10–12 mL/g) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 75°C with moderate stirring.

  • Dissolution & Clarification: Add 95% Ethanol dropwise until complete dissolution is achieved. Causality: If insoluble dark particulates remain, they are likely polymeric byproducts. Perform a hot gravity filtration through a pre-warmed fluted filter paper to remove them and prevent premature, heterogeneous nucleation.

  • Metastable Zone Entry: Transfer the clarified filtrate to a crystallizing dish. Cool the solution slowly from 75°C to 50°C at a controlled rate of ~0.5°C/min.

  • Nucleation & Maturation: Once the solution reaches 50°C, introduce 1-2 mg of pure seed crystals. Allow the mixture to cool to room temperature (20°C) over 2 hours. Causality: Seeding bypasses the activation energy required for spontaneous nucleation, ensuring uniform crystal habit and preventing "oiling out".

  • Isolation: Transfer the vessel to an ice bath (4°C) for 1 hour to maximize thermodynamic yield. Filter the crystals under reduced pressure.

  • Washing & Drying: Wash the filter cake with ice-cold 2-propanol (not ethanol, as IPA has lower solubility for the product, minimizing wash losses). Dry in a vacuum oven at 60°C for 12 hours to remove residual solvent.

Troubleshooting & Decision Workflow

SolventWorkflow Start Assess Impurity Profile Polar Polar Impurities (Salts, Pyridines) Start->Polar NonPolar Non-Polar Impurities (Thiophene derivs) Start->NonPolar Solvent1 Use 95% EtOH or IPA Polar->Solvent1 Solvent2 Use EtOAc/MeOH (9:1) NonPolar->Solvent2 Oiling Oiling Out Observed? Solvent1->Oiling Solvent2->Oiling Seeding Add Seed Crystals & Reduce Cooling Rate Oiling->Seeding Yes Cryst Pure 4(1H)-one Crystals Oiling->Cryst No Seeding->Cryst

Decision matrix for selecting recrystallization solvents based on impurity profiles.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute in the solvent mixture drops below the saturation temperature. Because 2-(Thiophen-2-yl)pyridin-4(1H)-one is amphiphilic, it easily forms an emulsion in mixed aqueous systems. Resolution: Reheat the mixture until homogeneous, add 10-15% more solvent to lower the concentration, and cool much more slowly. Crucially, add seed crystals just above the cloud point to force solid-state nucleation before LLPS can occur.

Q2: NMR analysis of my recrystallized product shows peak broadening and complex multiplets in the pyridine region. Is my product impure? A2: Not necessarily. This is a classic hallmark of tautomeric exchange on the NMR timescale[1]. In common NMR solvents like


, the compound rapidly interconverts between the 4-ol and 4(1H)-one forms, causing peak broadening.
Resolution: Switch your NMR solvent to 

. The strong hydrogen-bonding capability of DMSO locks the molecule almost exclusively into the 4(1H)-one tautomer, resulting in sharp, highly resolved peaks.

Q3: The crude material is dark brown/yellow, but the pure compound should be off-white. Recrystallization alone isn't removing the color. What is the mechanism of this coloration and how do I remove it? A3: The coloration is typically caused by trace oxidation of the thiophene ring or polymeric byproducts from the cyclization step. These colored impurities often co-crystallize by intercalating into the pyridone hydrogen-bond network. Resolution: During Step 1 of the SOP, add 5% w/w activated carbon (e.g., Darco) to the hot ethanol suspension. Boil for 10 minutes, then perform a hot filtration through a pad of Celite. The porous carbon will physically adsorb the high-molecular-weight colored polymers.

Q4: I am getting a very low yield (<40%) after cooling to 4°C. The compound seems too soluble in ethanol. A4: If your specific synthetic batch has residual non-polar impurities, they can act as co-solvents, artificially increasing the solubility of your product. Resolution: Convert to an anti-solvent crystallization. Dissolve the product in a minimal amount of hot methanol, then slowly add cold heptane or diethyl ether dropwise until slight turbidity persists. Cool slowly to induce massive precipitation.

References

  • National Institutes of Health (NIH) - Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Details the quantitative extraction and crystallization of 4-pyridones using ethanol, methanol, and 2-propanol. URL:[Link]

  • Google Patents (EP0004279A1) - Process for the preparation of 4-pyridone-3-carboxylic acids. Outlines the use of ethyl acetate, acetonitrile, and dioxane as recrystallization matrices for substituted 4-pyridones.
  • ResearchGate - Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Highlights the thermodynamic preference of polar solvents in isolating the pyridinone core. URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Alkylation of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Topic: Controlling Regioselectivity (N- vs. O-Alkylation) Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & FAQ Core Technical Briefing The Challenge: The substrate 2-(Thiophen-2-yl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity (N- vs. O-Alkylation) Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & FAQ

Core Technical Briefing

The Challenge: The substrate 2-(Thiophen-2-yl)pyridin-4(1H)-one is an ambident nucleophile. It exists in a tautomeric equilibrium between the pyridin-4-one (NH-form) and the 4-hydroxypyridine (OH-form) .

  • N-Alkylation yields the 1-alkyl-2-(thiophen-2-yl)pyridin-4(1H)-one (often the bioactive target for kinase inhibition).

  • O-Alkylation yields the 4-alkoxy-2-(thiophen-2-yl)pyridine (often a side product or specific prodrug target).

The Thiophene Factor: Unlike a simple phenyl group, the thiophene ring at the C2 position is electron-rich and potentially acid-sensitive. While it provides steric bulk adjacent to the nitrogen, it also increases the electron density of the system via conjugation. This guide provides protocols to force the reaction toward the desired regioisomer.

Interactive Troubleshooting Guide (Q&A)

Module A: Maximizing N-Alkylation (The 4-Pyridone Target)

Q: I need the N-alkylated product, but I am getting significant O-alkylation. What conditions favor the Nitrogen attack?

A: You must leverage the "Soft-Soft" interaction principle and thermodynamic control. The nitrogen center is the softer nucleophile compared to the harder oxygen center.[1]

Recommended Protocol (Standard):

  • Solvent: Use polar aprotic solvents like DMF or DMSO . These solvate the cation effectively, leaving the pyridone anion "naked" and more reactive, but they also support the softer N-attack.

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The large cesium cation provides a "loose" ion pair, favoring the thermodynamic N-alkyl product. Alternatively, NaH can be used to fully deprotonate the nitrogen, making it a potent nucleophile.

  • Electrophile: Use Alkyl Iodides or Bromides . Avoid sulfonates (Tos/Ms) if possible, as their "hard" nature can sometimes encourage O-alkylation.

Step-by-Step Protocol (N-Selective):

  • Dissolve 2-(thiophen-2-yl)pyridin-4(1H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation.

  • Add the alkyl iodide (1.2 equiv) dropwise.

  • Stir at 60–80°C . Note: Higher temperatures generally favor the thermodynamic N-isomer.

  • Monitor by LCMS. The N-alkyl product is typically more polar (lower R_f) than the O-alkyl product on silica.

Q: My reaction is stuck. Can I use a stronger base? A: Yes. If Cs₂CO₃ is insufficient, switch to NaH (60% dispersion, 1.2 equiv) in DMF or THF at 0°C.

  • Warning: Thiophene is stable to NaH, but ensure your alkylating agent does not react with the thiophene ring (e.g., Friedel-Crafts type side reactions are rare under basic conditions but possible with highly reactive electrophiles).

Module B: Maximizing O-Alkylation (The Alkoxypyridine Target)

Q: I specifically want the O-alkylated pyridine ether. How do I switch the selectivity?

A: You need to block the nitrogen pathway or favor the "Hard-Hard" interaction. This is often achieved by using silver salts or hard electrophiles.[1]

Mechanism: Silver cations (


) coordinate to the pyridine nitrogen, effectively blocking it and forcing the electrophile to attack the oxygen.

Recommended Protocol (Silver-Mediated):

  • Solvent: Non-polar or weakly polar solvents like Toluene or Benzene (or DCM if solubility permits).

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) .

  • Electrophile: Alkyl halides (Iodides/Bromides).

Step-by-Step Protocol (O-Selective):

  • Suspend 2-(thiophen-2-yl)pyridin-4(1H)-one (1.0 equiv) and Ag₂CO₃ (1.1 equiv) in Toluene (0.1 M).

  • Add the alkyl halide (1.2 equiv).

  • Heat to reflux (110°C) in the dark (wrap flask in foil).

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify. Note: O-alkyl products are usually less polar (higher R_f).

Alternative (Mitsunobu Conditions): If the electrophile is an alcohol (R-OH), Mitsunobu conditions (PPh₃, DIAD) often favor O-alkylation for 4-pyridones, although sterics from the C2-thiophene may lower the yield.

Module C: Troubleshooting & Purification

Q: I have a mixture of N- and O-isomers. How do I separate them?

A:

  • TLC Behavior: The O-alkyl isomer (pyridine character) is typically much less polar than the N-alkyl isomer (pyridone/amide character).

    • Mobile Phase: Start with 50% EtOAc/Hexanes. The O-isomer usually elutes first.

    • Visualization: Both isomers are UV active. The thiophene ring often gives a distinct blue/green fluorescence under long-wave UV (365 nm) depending on substitution.

  • Chemical Separation:

    • Acid Wash: The O-alkyl product is a basic pyridine. It can be extracted into aqueous HCl. The N-alkyl pyridone is non-basic (amide-like) and will remain in the organic layer.

    • Procedure: Dissolve mixture in EtOAc. Wash with 1N HCl.

      • Organic Layer: Contains N-alkyl product.[2][3][4][5][6][7][8][9]

      • Aqueous Layer: Contains O-alkyl product (protonated). Neutralize with NaHCO₃ and extract back into EtOAc to recover.

Q: The thiophene ring is degrading. What is happening? A: Thiophenes are sensitive to strong oxidation and very strong Lewis acids.

  • Avoid: Strong oxidizing agents (e.g., KMnO₄) or electrophilic halogenation conditions that might brominate the thiophene ring (e.g., Br₂ without base).

  • Check: If using Ag salts, ensure you filter them out completely before any acidic workup to avoid silver-catalyzed decomposition.

Data Summary: Condition Screening

The following table summarizes expected regioselectivity ratios based on literature precedents for 2-aryl-4-pyridones.

EntryBaseSolventElectrophileMajor IsomerApprox Ratio (N:O)Mechanism
1 Cs₂CO₃DMFAlkyl IodideN-Alkyl > 95:5Thermodynamic / Soft-Soft
2 K₂CO₃AcetoneAlkyl BromideN-Alkyl ~ 80:20Solvent polarity effect
3 NaHTHFAlkyl IodideN-Alkyl > 90:10Irreversible deprotonation
4 Ag₂CO₃TolueneAlkyl IodideO-Alkyl < 5:95Ag-coordination to N
5 t-BuOKTHFAlkyl TosylateMixed ~ 60:40Hard electrophile increases O-alkylation

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting reaction conditions.

Regioselectivity Substrate Substrate: 2-(Thiophen-2-yl)pyridin-4(1H)-one Target Select Target Isomer Substrate->Target N_Target Target: N-Alkyl (Pyridone Core) Target->N_Target Bioactive Scaffold O_Target Target: O-Alkyl (Alkoxypyridine) Target->O_Target Prodrug / Ether N_Conditions Conditions: Base: Cs2CO3 or NaH Solvent: DMF (Polar Aprotic) Electrophile: R-I (Soft) N_Target->N_Conditions N_Result Result: Thermodynamic Control High N-Selectivity N_Conditions->N_Result Mixture Troubleshooting: Isomeric Mixture? N_Result->Mixture O_Conditions Conditions: Promoter: Ag2CO3 Solvent: Toluene (Non-polar) Electrophile: R-I or R-Br O_Target->O_Conditions O_Result Result: Kinetic/Chelation Control Silver blocks N-site O_Conditions->O_Result O_Result->Mixture Separation Purification Strategy: 1. Acid Wash (O-isomer is basic) 2. Chromatography (O-isomer is less polar) Mixture->Separation

Caption: Decision tree for selecting experimental conditions based on the desired regioisomer (N- vs. O-alkylation).

References

  • Regioselectivity in Pyridone Alkyl

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • Silver-Mediated O-Alkyl

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Context on Pyridine Reactivity).
    • Source: NIH / PMC
    • URL:[Link]

  • Micellar Systems for N-Alkyl

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[5]

    • Source: ACS Publications (Snippet Reference)[10]

    • URL:[Link]

  • Thiophene-Pyridine Scaffolds

    • Title: Synthesis of 2-pyridones (General Methodologies).
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Minimizing Side Reactions in Thiophene-Pyridinone Cyclization

Introduction: The Cyclization Landscape The synthesis of thieno[2,3-b]pyridinones typically hinges on the Thorpe-Ziegler cyclization of 3-cyanopyridine-2-thiones with -halocarbonyls. While this pathway is thermodynamical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclization Landscape

The synthesis of thieno[2,3-b]pyridinones typically hinges on the Thorpe-Ziegler cyclization of 3-cyanopyridine-2-thiones with


-halocarbonyls. While this pathway is thermodynamically favorable, it is kinetically fraught with competing pathways.

As researchers, we often treat the S-alkylation and subsequent ring closure as a single "black box" event. However, decoupling these steps reveals where yield is lost. The primary failure modes are N-alkylation (regioisomerism), nitrile hydrolysis (dead-end intermediates), and oxidative degradation of the sulfur center.

This guide treats your reaction flask as a system of competing rates, providing the levers to suppress side reactions and favor the desired 5-membered thiophene ring closure.

Critical Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Alkylation Control

Q: I am observing a significant amount of byproduct that matches the mass of my product but has a different retention time. Is this a regioisomer?

A: Likely, yes. You are encountering N-alkylation competing with S-alkylation .

  • The Mechanism: The pyridine-2-thione exists in tautomeric equilibrium with pyridine-2-thiol. While the sulfur (thiolate) is a softer nucleophile and typically preferred for alkylation with soft electrophiles (

    
    -haloketones), the ring nitrogen can react if the conditions are too "hard" or if steric hindrance at the sulfur is high.
    
  • The Fix:

    • Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to less polar solvents (Acetone, Acetonitrile). Polar aprotic solvents strip cations, exposing the "harder" nitrogen anion.

    • Base Selection: Use a softer base like Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) instead of NaH or NaOH. This promotes the formation of the softer thiolate species.

    • Temperature: Lower the temperature during the alkylation step (

      
       to RT). N-alkylation has a higher activation energy; keeping it cold favors the kinetic S-product.
      
Category B: Cyclization Failure (The "Stalled" Intermediate)

Q: My LC-MS shows the S-alkylated intermediate is formed quantitatively, but it refuses to cyclize into the thienopyridinone. Why?

A: The Thorpe-Ziegler cyclization requires a specific basicity threshold to deprotonate the methylene group (


 to the carbonyl/nitrile) to attack the nitrile.
  • The Cause: The base used for alkylation (e.g., K₂CO₃) is often too weak to drive the cyclization step efficiently.

  • The Fix: Adopt a Two-Stage Protocol .

    • Stage 1: Alkylation with mild base (K₂CO₃).

    • Stage 2: Add a stronger base promoter like Sodium Ethoxide (NaOEt) or DBU and heat to reflux.

    • Critical Check: Ensure your solvent is anhydrous. Water solvates the base, reducing its effective basicity and promoting nitrile hydrolysis (see below).

Category C: Hydrolysis & Decomposition[1]

Q: I see a peak corresponding to [M+18]. Is this water addition?

A: Yes, this is Nitrile Hydrolysis .

  • The Mechanism: Under basic, aqueous conditions, the nitrile group (

    
    ) is hydrated to a primary amide (
    
    
    
    ). Once this happens, the Thorpe-Ziegler cyclization is impossible because the electrophilic nitrile carbon is gone.
  • The Fix:

    • Strict Anhydrous Conditions: Use molecular sieves in your solvent.

    • Avoid Hydroxide Bases: Do not use NaOH or KOH if you suspect moisture. Use alkoxides (NaOMe, NaOEt) freshly prepared or from sealed bottles.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the three most common side reactions. Use this to diagnose which "branch" your reaction is taking.

Thienopyridinone_Cyclization Start 3-cyanopyridine-2-thione + Alpha-halo carbonyl S_Intermediate S-Alkylated Intermediate (Desired Precursor) Start->S_Intermediate Soft Base (K2CO3) Kinetic Control N_Intermediate N-Alkylated Byproduct (Dead End) Start->N_Intermediate Hard Base / High T Polar Aprotic Solvent Final_Product Thieno[2,3-b]pyridinone (Cyclized Target) S_Intermediate->Final_Product Strong Base (NaOEt) Thorpe-Ziegler Cyclization Hydrolysis_Prod Amide Byproduct (Nitrile Hydrolysis) S_Intermediate->Hydrolysis_Prod H2O / OH- (Wet Solvent) Oxidation_Prod Sulfoxide/Sulfone (Oxidative Impurity) S_Intermediate->Oxidation_Prod Air / Peroxides (Long reaction time)

Figure 1: Kinetic bifurcation points in thienopyridinone synthesis. Green paths indicate the optimized route; red/yellow paths indicate failure modes.

Optimized Experimental Protocol

This protocol uses a One-Pot, Two-Step approach to maximize S-alkylation selectivity while ensuring complete cyclization.

Reagents:

  • Substrate: 3-cyano-2-pyridinethione (1.0 eq)

  • Reagent: Ethyl chloroacetate or

    
    -chloroacetamide (1.1 eq)
    
  • Base 1: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Base 2: Sodium Ethoxide (

    
    ), 21% wt in EtOH (0.5 eq - catalytic promoter)
    
  • Solvent: Anhydrous Ethanol (EtOH) or Acetone

Step-by-Step Methodology:

  • S-Alkylation (Low Temp):

    • Dissolve the thione substrate in anhydrous EtOH.

    • Add

      
       and stir at 
      
      
      
      for 15 minutes.
    • Add the

      
      -halo reagent dropwise.
      
    • Checkpoint: Monitor by TLC/LC-MS. You should see the disappearance of the thione and formation of the S-alkylated intermediate (linear). Do not heat yet.

  • Cyclization (High Temp):

    • Once the intermediate is formed (>95% conversion), add the catalytic

      
      .
      
    • Heat the reaction to reflux (

      
      ) .
      
    • Stir for 2–4 hours. The strong base deprotonates the activated methylene, driving the attack on the nitrile.

  • Workup (Quench):

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water acidified slightly with acetic acid (pH ~5-6). This protonates the product (often an enamine/amine) and precipitates it.

    • Filter the solid. Recrystallize from EtOH/DMF if necessary.

Solvent & Base Selection Matrix

Use this table to select conditions based on your specific substrate's sensitivity.

ParameterRecommendedAvoidReason
Solvent Ethanol (Anhydrous) DMF, DMSODMF promotes N-alkylation; Ethanol supports proton transfer during tautomerization.
Base (Step 1)

or

NaH, NaOHStrong bases in Step 1 cause premature cyclization or N-alkylation.
Base (Step 2) NaOEt or KOH/EtOH Aqueous basesWater causes nitrile hydrolysis (irreversible).
Atmosphere Argon/Nitrogen AirThiophenes are generally stable, but the sulfide intermediate is prone to oxidation.

References

  • Litvinov, V. P. (2004).[2] The Chemistry of Thienopyridines. Russian Chemical Reviews. Link

  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Link

  • Parnes, J. S., & Delgado, M. (2004).[2] Novel 3-Aminothieno[2,3-b]pyridine Synthesis via a Silicon-Directed Anionic Cyclization. Heterocycles. Link

  • Buchstaller, H. P., et al. (2006).[3] Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants. Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(Thiophen-2-yl)pyridin-4(1H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(Thiophen-2-yl)pyridin-4(1H)-one .

To successfully manipulate this molecule, one must understand its dual-natured architecture: it features an electron-rich, acid-sensitive thiophene ring conjugated to a highly amphoteric, tautomerizable pyridin-4(1H)-one core. The interplay between these two systems dictates its stability and reactivity under varying pH conditions.

Fundamental Chemical Properties (The "Why")

The behavior of 2-(Thiophen-2-yl)pyridin-4(1H)-one is governed by two primary mechanistic phenomena:

  • Lactam-Lactim Tautomerization: The pyridin-4(1H)-one core exists in a dynamic equilibrium with its aromatic enol form, pyridin-4-ol[1]. This tautomerization is heavily influenced by solvent polarity and hydrogen-bonding capacity. In polar protic solvents (like water or methanol), the highly dipolar lactam (pyridin-4(1H)-one) form is favored due to solvent stabilization[2][3]. In non-polar solvents, the lactim (pyridin-4-ol) form is preferred to maximize internal aromaticity.

  • Amphoterism & Ambident Reactivity: The core is both weakly basic and weakly acidic. Protonation occurs at the exocyclic oxygen (pKa ~3.2) to yield a fully aromatic 4-hydroxypyridinium cation[4]. Conversely, deprotonation of the N-H (pKa ~11) yields an ambident enolate anion where the negative charge is delocalized across both the nitrogen and oxygen atoms[4].

  • Thiophene Acid Sensitivity: While the thiophene ring is generally stable to basic and mildly acidic conditions, it is highly susceptible to electrophilic attack. Under strong, concentrated acid conditions, the thiophene ring can protonate, triggering catastrophic intermolecular electrophilic aromatic substitution (polymerization)[5][6].

G Acidic Cationic Form (pH < 3) Protonated Pyridinium Lactam Pyridin-4(1H)-one (Lactam Tautomer) Dominant in Polar Solvents Lactam->Acidic + H⁺ Lactim Pyridin-4-ol (Lactim Tautomer) Dominant in Non-Polar Lactam->Lactim Tautomerization (Solvent Dependent) Basic Anionic Form (pH > 11) Ambident Enolate Lactam->Basic - H⁺ Lactim->Acidic + H⁺ Lactim->Basic - H⁺

Fig 1: pH-dependent speciation and lactam-lactim tautomerization of the pyridin-4(1H)-one core.

Quantitative Stability Data

To facilitate rapid decision-making in the lab, consult the following stability matrix before subjecting 2-(Thiophen-2-yl)pyridin-4(1H)-one to extreme conditions.

Condition / pH RangeDominant Molecular SpeciesStability ProfileCommon Degradation / Side Reactions
Strong Acid (pH < 1) 4-Hydroxypyridinium cationLow Thiophene ring protonation leading to tar formation (polymerization)[5][6].
Mild Acid (pH 3 - 6) Neutral (Lactam/Lactim)High Stable. Minor electrophilic substitution on thiophene if electrophiles are present.
Neutral (pH 7) Neutral (Lactam/Lactim)High Completely stable. Speciation depends purely on solvent dielectric constant[3].
Mild Base (pH 8 - 10) Neutral (Lactam/Lactim)High Stable. No significant deprotonation occurs.
Strong Base (pH > 11) Pyridin-4-olate anionModerate Stable to degradation, but highly reactive to ambient electrophiles (O- vs N-alkylation)[4].

Troubleshooting FAQs

Q1: My reaction mixture turns black and yields insoluble tar under strong acidic conditions (e.g., hot H2SO4). Why?

Causality: The thiophene substituent is the culprit. While the pyridone core safely protonates to form a stable aromatic cation, the electron-rich thiophene ring is sensitive to strong mineral acids. Protonation of the thiophene ring generates a highly reactive electrophilic species that attacks unprotonated thiophene molecules, initiating a rapid cationic polymerization cascade[5][6]. Solution: Avoid hot mineral acids. If acid catalysis is required for a transformation, switch to mild Lewis acids (e.g.,


) or weak protic acids (e.g., acetic acid) and maintain temperatures below 40 °C.
Q2: During alkylation with in DMF, I isolate two distinct products with identical masses. What is happening?

Causality: You are observing the classic ambident reactivity of the deprotonated 4-pyridone core. Under basic conditions (pH > 11), the molecule forms an enolate-like anion where the negative charge is resonance-delocalized between the nitrogen and the exocyclic oxygen[4][7]. This leads to a mixture of N-alkylated and O-alkylated products. Solution: Regioselectivity must be strictly controlled via solvent and counter-ion selection (See Fig 2 and Protocol 1 below).

Q3: My HPLC retention time and NMR chemical shifts drift unpredictably depending on the solvent used. Is the compound degrading?

Causality: No, this is an artifact of lactam-lactim tautomerization. In polar, hydrogen-bonding solvents (like


 or DMSO-d6), the pyridin-4(1H)-one (lactam) form is stabilized. In non-polar solvents (like 

), the equilibrium shifts toward the pyridin-4-ol (lactim) form[1][2][3]. Solution: For consistent analytical validation, standardize your NMR solvent (DMSO-d6 is recommended to lock the lactam form) and buffer your HPLC mobile phase to pH 5.5 to suppress ionization and standardize the tautomeric state.

Workflow Start Base-Catalyzed Alkylation Anion Formation of Ambident Anion Start->Anion Decision Target Product? Anion->Decision Cond_N Use Cs2CO3 in DMF (Soft cation, polar aprotic) Decision->Cond_N N-Attack Cond_O Use Ag2CO3 in Toluene (Hard cation, non-polar) Decision->Cond_O O-Attack N_Alk N-Alkylation (Pyridin-4-one core) O_Alk O-Alkylation (Alkoxypyridine core) Cond_N->N_Alk Cond_O->O_Alk

Fig 2: Troubleshooting workflow for controlling regioselectivity during basic alkylation.

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation under Basic Conditions

To force N-alkylation and suppress O-alkylation, we must utilize the "Hard-Soft Acid-Base" (HSAB) principle. A soft cation (


) in a polar aprotic solvent leaves the softer nitrogen atom exposed for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(Thiophen-2-yl)pyridin-4(1H)-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of Cesium Carbonate (

    
    ). Do not use Sodium Hydride (NaH), as the hard 
    
    
    
    cation coordinates too tightly to the oxygen, promoting mixed alkylation.
  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the ambident anion.

  • Alkylation: Dropwise add 1.1 eq of the alkyl halide. Stir for 4-6 hours at 60 °C.

  • Self-Validation Check: Quench with water and extract with EtOAc. Run a TLC. If regioselectivity is successful, you will see a single major spot. Confirm via

    
    -NMR: N-alkylation will result in the 
    
    
    
    -protons of the pyridone ring shifting significantly upfield compared to the O-alkylated byproduct.
Protocol 2: Handling under Acidic Conditions (Electrophilic Substitution)

If you need to functionalize the thiophene ring via electrophilic aromatic substitution (e.g., bromination or formylation), you must protect the molecule from acid-catalyzed polymerization.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the starting material in a mild, coordinating acidic solvent like glacial acetic acid (AcOH). Avoid

    
     or 
    
    
    
    .
  • Temperature Control: Cool the reaction mixture to 0 °C. The stability of the thiophene ring drops exponentially with heat in the presence of protons.

  • Reagent Addition: Add the electrophile (e.g., N-Bromosuccinimide for bromination) in small portions over 30 minutes.

  • Self-Validation Check: Monitor strictly by LC-MS. If you observe a rising baseline or broad peaks at high molecular weights, polymerization is occurring. Immediately quench the reaction with cold saturated aqueous

    
     to neutralize the acid and halt the degradation cascade.
    

References

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study Schlegel Group - Wayne State University URL
  • Degradation pathways of 3-Chloro-4-methylbenzo[b]thiophene under acidic/basic conditions Benchchem URL
  • Synthesis, Reactions and Medicinal Uses of Thiophene Pharmaguideline URL
  • Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects ResearchGate URL
  • Why is 4-hydroxypyridine more acidic than benzoic acid?
  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy PNAS URL
  • How about Tautomers?

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical bottlenecks encountered when synthesizing 2-(Thiophen-2-yl)pyridin-4(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific chemical bottlenecks encountered when synthesizing 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives.

The synthesis of these molecules typically relies on the Suzuki-Miyaura cross-coupling between a 2-halopyridin-4(1H)-one and a thiophen-2-ylboronic acid. Low conversion rates in this specific system are rarely due to a single catastrophic failure; rather, they stem from a triad of competing side reactions: protodeboronation of the thiophene , catalyst poisoning via pyridinone tautomerization , and ligand arylation .

Below is the logical triage workflow to diagnose your specific failure mode.

DiagnosticWorkflow Start Low Conversion Detected (LC-MS Analysis) Analyze Analyze Crude Mixture Start->Analyze Path1 High Thiophene Monomer Detected Analyze->Path1 Path2 Unreacted Starting Materials + Pd Black Analyze->Path2 Path3 Phenylated Byproducts Detected Analyze->Path3 Root1 Protodeboronation (Base/Temp too high) Path1->Root1 Root2 Catalyst Poisoning (Tautomer Chelation) Path2->Root2 Root3 Ligand Arylation (PPh3 degradation) Path3->Root3 Sol1 Switch to K3PO4 Lower Temp (65°C) Root1->Sol1 Sol2 Use Bulky Ligands (e.g., SPhos, XPhos) Root2->Sol2 Sol3 Use Dialkylbiaryl Phosphines Root3->Sol3

Logical troubleshooting workflow for diagnosing low conversion in Suzuki couplings.

Mechanistic Deep Dives & FAQs

Q1: My LC-MS shows that my 2-halopyridin-4(1H)-one is unreacted, but the thiophen-2-ylboronic acid has completely disappeared. What happened? Causality: You are observing protodeboronation . Thiophene boronic acids are highly electron-rich. Under standard Suzuki conditions (strong bases like NaOH/Na2CO3, temperatures >90 °C, and aqueous solvents), the carbon-boron bond is rapidly cleaved by protons in the reaction medium, generating unsubstituted thiophene as a dead-end byproduct ()[1]. The rate of this degradation is outcompeting your catalytic transmetalation step. Solution: You must invert the kinetic rates. Switch to a milder, finely ground inorganic base like K3PO4, reduce the temperature to 60–70 °C, and utilize a highly active, bulky catalyst like Pd2(dba)3 with SPhos to accelerate the transmetalation step before the boronic acid can degrade ()[2].

Q2: I am using mild conditions, but the reaction stalls at 30% conversion and a black precipitate forms. Why is the catalyst dying? Causality: The pyridin-4(1H)-one core exists in a keto-enol tautomeric equilibrium with its aromatic pyridin-4-ol form ()[3]. In polar basic media, the deprotonated pyridin-4-ol intermediate acts as a bidentate ligand. The hard oxygen and nitrogen atoms, combined with the sulfur atom from the thiophene, aggressively chelate the Pd(II) intermediate. This forms an off-cycle, thermodynamically stable, inactive palladium complex that eventually aggregates into inactive "Pd black". Solution: Steric exclusion is required. Using bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos) creates a steric shield around the palladium center, physically preventing the multidentate tautomers from forming stable chelates, thus keeping the catalyst in the productive cycle.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd 2-Halopyridinone TransMet Transmetalation Intermediate OxAdd->TransMet Thiophene boronic acid Poison Off-Cycle Deactivation (Pyridin-4-ol Chelation) OxAdd->Poison Tautomerization RedElim Product Formation (Reductive Elimination) TransMet->RedElim Proto Protodeboronation (Thiophene Loss) TransMet->Proto High pH / Temp RedElim->Pd0 Poison->Pd0 Prevented by SPhos

Catalytic cycle detailing off-cycle deactivation via tautomer chelation and protodeboronation.

Q3: My desired product mass is present, but I am also seeing a +76 Da impurity (phenylation) on my pyridine core. Where is the phenyl group coming from? Causality: This is a classic case of ligand arylation . When using triphenylphosphine (PPh3) or dppf ligands with pyridine derivatives, the palladium center can undergo an undesired aryl exchange. The phenyl group from the phosphorus ligand transfers to the palladium center and subsequently cross-couples with your starting material ()[4]. Solution: Eliminate phenyl-based phosphines. Transition to alkyl-rich phosphines like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) or SPhos.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters, side-reactions, and overall conversion rates based on established organometallic principles.

Base (Equiv)Temp (°C)Catalyst / LigandProtodeboronation (%)Catalyst PoisoningConversion (%)
Na2CO3 (3.0)100Pd(PPh3)4High (>60%) Moderate< 20%
K2CO3 (2.5)85Pd(dppf)Cl2Moderate (35%)High (Pd Black)35 - 40%
K3PO4 (2.0)65Pd2(dba)3 / SPhosLow (<5%) Prevented> 85%
K3PO4 (2.0)65Pd(dtbpf)Cl2Low (<5%)Prevented> 90%

Self-Validating Experimental Protocol

To ensure scientific integrity, do not run this reaction blindly. Use the following self-validating protocol utilizing Pd(dtbpf)Cl2, which prevents ligand arylation and accelerates transmetalation.

Reagents:

  • 2-Bromopyridin-4(1H)-one (1.0 equiv, 1.0 mmol)

  • Thiophen-2-ylboronic acid (1.5 equiv, 1.5 mmol) (Note: 0.5 equiv excess buffers against minor protodeboronation)

  • Pd(dtbpf)Cl2 (0.02 equiv, 2 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Deoxygenation (Critical): Charge a Schlenk flask with 1,4-Dioxane and H2O. Sparge with Argon for 15 minutes. Causality: O2 promotes homocoupling of the boronic acid.

  • Reagent Loading: Add 2-bromopyridin-4(1H)-one, thiophen-2-ylboronic acid, and finely ground K3PO4.

  • Baseline Validation (T=0): Remove a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation Check: Confirm the exact ratio of starting materials before catalyst addition.

  • Catalyst Addition: Add Pd(dtbpf)Cl2 under a positive flow of Argon. Seal the vessel.

  • Controlled Heating: Heat the reaction strictly to 65 °C. Do not exceed this temperature.

  • Mid-Point Validation (T=45 min): Remove a 10 µL aliquot. Analyze via LC-MS.

    • Validation Check A: Look for the thiophene peak (m/z 84). If the thiophene peak area is >20% relative to the product, your boronic acid is degrading too fast. (Action: Lower temp to 55 °C for future runs).

    • Validation Check B: Look for unreacted 2-bromopyridin-4(1H)-one. If it remains high but boronic acid is gone, add 0.5 equiv more boronic acid.

  • Completion: The reaction typically reaches >90% conversion within 2–3 hours. Cool to room temperature, dilute with EtOAc, wash with brine to remove K3PO4, dry over Na2SO4, and purify via flash chromatography.

References

  • Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. Available at:[Link]

  • Kitano, Y., & Arisawa, M. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical and Pharmaceutical Bulletin (Tokyo), 2025. Available at:[Link]

  • Warner et al. "Compounds as cdk small-molecule inhibitors and uses thereof." US Patent App. Pub. US 2022/0144826 A1, 2022.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(Thiophen-2-yl)pyridin-4(1H)-one Formation

Executive Summary The synthesis of 2-(thiophen-2-yl)pyridin-4(1H)-one is a critical scaffold generation step in medicinal chemistry, particularly for kinase inhibitors and anti-infectives. The most robust route involves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(thiophen-2-yl)pyridin-4(1H)-one is a critical scaffold generation step in medicinal chemistry, particularly for kinase inhibitors and anti-infectives. The most robust route involves the ammonolysis of 2-(thiophen-2-yl)-4H-pyran-4-one or the cyclization of 1-(thiophen-2-yl)butane-1,3-dione derivatives .

Temperature is the single most significant variable in this reaction. Insufficient heat leads to stalled hemiaminal intermediates, while excessive thermal stress triggers thiophene polymerization and oxidative desulfurization. This guide addresses the precise thermal windows required to balance conversion rate with chemoselectivity.

Part 1: Troubleshooting Tickets (Q&A)

Ticket #001: "My reaction stalls at 50-60% conversion despite refluxing in ethanol for 24 hours."

Diagnosis: Kinetic Trapping / Insufficient Thermal Activation Energy.

Technical Explanation: The conversion of a 4-pyrone to a 4-pyridone is not a simple substitution; it often follows an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure).

  • Attack: Ammonia attacks the C2/C6 position of the pyrone.

  • Opening: The ring opens to form a linear 1,5-dicarbonyl enamine intermediate.

  • Closure: The nitrogen attacks the distal carbonyl to re-aromatize.

Refluxing ethanol (78°C) often provides enough energy for the initial attack (Step 1) but insufficient energy to drive the dehydration and re-aromatization (Step 3) to completion. The reaction equilibrates, leaving you with a mixture of starting material and open-chain intermediates.

Solution:

  • Switch Solvent: Move to Acetic Acid (AcOH) . It boils at 118°C, providing the necessary thermal push. Additionally, AcOH acts as a catalyst, protonating the pyrone carbonyl to increase electrophilicity.

  • Sealed Tube Protocol: If you must use ethanol (e.g., for solubility reasons), perform the reaction in a sealed pressure tube at 100–110°C .

Ticket #002: "I see a dark, tarry residue and a sulfur smell when running the reaction at 140°C neat."

Diagnosis: Thiophene Desulfurization and Polymerization.

Technical Explanation: While the pyridine ring is thermally robust, the thiophene moiety is sensitive to high temperatures, especially in the presence of Lewis acids or oxidants.

  • >130°C: Thiophene rings can undergo homolytic cleavage or oxidative desulfurization, releasing elemental sulfur (the smell) and generating radical species that initiate polymerization (the tar).

  • Ammonia Loss: In an open neat melt, ammonia gas escapes rapidly before it can react, requiring higher temperatures to force the remaining equivalents to react, which accelerates decomposition.

Solution:

  • Cap the Temperature: Never exceed 120°C .

  • Ammonium Source: Use Ammonium Acetate (NH₄OAc) instead of ammonia gas or aqueous ammonia. NH₄OAc is a solid that dissociates slowly, maintaining a high local concentration of ammonia at the reaction site without requiring extreme pressure.

Ticket #003: "The product precipitates as an amorphous gum instead of crystals upon cooling."

Diagnosis: Thermal Shock and Impurity Occlusion.

Technical Explanation: 2-Arylpyridin-4-ones are prone to strong intermolecular hydrogen bonding (dimerization) in solution. Rapid cooling from >100°C to Room Temperature (RT) traps solvent and unreacted intermediates within the lattice, forming a gum.

Solution:

  • Controlled Ramp Down: Cool the reaction mixture from 118°C to 60°C over 1 hour. Hold at 60°C for 30 minutes to allow nucleation, then cool to RT.

  • Anti-Solvent Addition: At 60°C, add a non-polar anti-solvent (like diethyl ether or heptane) dropwise to induce orderly crystallization.

Part 2: Optimized Experimental Protocol

Target: Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one via Pyranone Ammonolysis.

Materials:
  • Precursor: 2-(Thiophen-2-yl)-4H-pyran-4-one (1.0 equiv)

  • Reagent: Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

Step-by-Step Procedure:
  • Setup: Charge a round-bottom flask with the pyrone precursor and glacial acetic acid.

  • Activation: Add Ammonium Acetate (5 equiv).

  • Thermal Phase 1 (Initiation): Heat the mixture to 80°C for 1 hour.

    • Why? This allows the ammonia to dissolve and initiate the nucleophilic attack without aggressive polymerization.

  • Thermal Phase 2 (Cyclization): Increase temperature to Reflux (118°C) . Stir for 6–12 hours.

    • Monitoring: Check LCMS for the disappearance of the pyrone (M+1 mass shift: Oxygen [16] replaced by NH [15] results in M-1 mass change).

  • Workup:

    • Cool to Room Temperature.[1]

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Neutralize with saturated NaHCO₃ (Caution: foaming) to pH 7–8.

    • Collect the precipitate via filtration.

    • Recrystallization: Ethanol/Water (9:1).

Part 3: Data & Visualization

Table 1: Temperature vs. Yield & Purity Profile
TemperatureSolventReaction TimeYieldPurity (HPLC)Observation
78°C Ethanol24 h45%88%Incomplete conversion; requires chromatography.
100°C Sealed Tube (EtOH)12 h72%94%Good balance; pressure equipment required.
118°C Acetic Acid8 h85% 98% Optimal. Clean conversion, easy precipitation.
150°C Neat / Melt2 h30%65%Significant tar formation; sulfur odor detected.
Diagram 1: Reaction Pathway & Thermal Criticality

ReactionPathway Pyrone 2-(Thiophen-2-yl)-4H-pyran-4-one Intermediate Open-Chain Enamine (Thermally Reversible) Pyrone->Intermediate NH4OAc, 80°C (Kinetic Control) SideProducts Polymerized Thiophene (Thermal Degradation) Pyrone->SideProducts >130°C (Overheating) Intermediate->Pyrone <80°C (Reversion) Pyridone 2-(Thiophen-2-yl)pyridin-4(1H)-one (Thermodynamic Product) Intermediate->Pyridone >100°C, -H2O (Irreversible Cyclization)

Caption: The thermal window is critical. Moderate heat (80°C) opens the ring, but high heat (>100°C) is required to drive the irreversible dehydration to the pyridone. Exceeding 130°C risks degrading the thiophene ring.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTemp Is Temp < 80°C? Start->CheckTemp CheckSolvent Is Solvent Ethanol? CheckTemp->CheckSolvent No (Temp is higher) Action1 Increase Temp to 118°C (Switch to AcOH) CheckTemp->Action1 Yes CheckHighTemp Is Temp > 130°C? CheckSolvent->CheckHighTemp No (Using AcOH/High BP) Action2 Use Sealed Tube or Switch to AcOH CheckSolvent->Action2 Yes Action3 Reduce Temp to 110°C Check Inert Atmosphere CheckHighTemp->Action3 Yes Review Reagent Stoichiometry Review Reagent Stoichiometry CheckHighTemp->Review Reagent Stoichiometry No

Caption: A logic flow for diagnosing yield issues based on reaction temperature and solvent choice.

References

  • El-Sawy, E. R., et al. (2021). "Synthesis and Biological Evaluation of Some Newly Synthesized Substituted Pyridine Candidates." ACS Omega, 6(11), 7147–7156. Link

  • Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of Pyridines by Ring Transformation Methodologies." Current Organic Synthesis, 9(2). (Contextual grounding for Pyran-to-Pyridine ANRORC mechanisms).
  • Becher, J. (1980). "Synthesis of 4-Pyridones from 4-Pyrones." Synthesis, 1980(8), 589-612. (Foundational review on the ammonolysis of pyrones).
  • BenchChem. (n.d.). "Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives." BenchChem Technical Guides. Link

Sources

Troubleshooting

Removing metal catalysts from 2-(Thiophen-2-yl)pyridin-4(1H)-one final products

Technical Support Center: Metal Catalyst Removal Subject: Purification of 2-(Thiophen-2-yl)pyridin-4(1H)-one post-coupling Executive Summary: The Chelation Challenge You are likely encountering difficulty removing Pallad...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal Subject: Purification of 2-(Thiophen-2-yl)pyridin-4(1H)-one post-coupling

Executive Summary: The Chelation Challenge

You are likely encountering difficulty removing Palladium (Pd) from 2-(Thiophen-2-yl)pyridin-4(1H)-one because the molecule itself acts as a bidentate ligand.[1] The nitrogen in the pyridine ring and the sulfur in the thiophene ring create a "coordination pocket" that binds transition metals with high affinity.

Standard aqueous washes (EDTA, N-Acetylcysteine) often fail because the binding constant (


) of your product-Pd complex is lower (tighter) than that of the wash reagents.[1] This guide outlines a Displacement & Capture  strategy using functionalized silica, which is the industry standard for N/S-heterocycles.

Part 1: Diagnostic & Decision Matrix

Before initiating a cleanup protocol, determine your contamination level and solubility profile.

Decision Tree: Selecting the Right Protocol

ScavengerSelection Start Start: Pd Removal Solubility Check Solubility (MeOH/DMSO/DMF?) Start->Solubility Level Current Pd Level? Solubility->Level High > 1000 ppm Level->High Gross Contamination Med 100 - 1000 ppm Level->Med Standard Crude Low < 100 ppm Level->Low Polishing Carbon Activated Carbon (Pre-treatment) High->Carbon Silica Silica Scavengers (DMT/Thiourea) Med->Silica Cryst Recrystallization (+ Scavenger) Low->Cryst Carbon->Silica Silica->Cryst If Pd > 10ppm

Figure 1: Decision matrix for selecting the appropriate purification tier based on initial contamination load.[1]

Part 2: The "Gold Standard" Protocol (Functionalized Silica)

For pyridine-thiophene systems, we recommend SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiourea .[1] These scavengers possess a binding affinity superior to the pyridine-thiophene chelate.

Why These Specific Scavengers?
  • DMT (Dimercaptotriazine): A tridentate scavenger. It is highly effective for "borderline" metals like Pd(II) in the presence of competing ligands (your product).

  • Thiourea: Excellent for electrophilic Pd species and often works when S-containing products (like thiophenes) interfere with standard thiol scavengers.[1]

Step-by-Step Protocol

Prerequisites:

  • Solvent: The reaction must be homogeneous. 2-(Thiophen-2-yl)pyridin-4(1H)-one is likely insoluble in non-polar solvents.[1] Use THF, DMF, or DMSO . If using MeOH, ensure the product does not precipitate during the stir time.

  • Temperature: Heat is critical to break the Product-Pd bond.

The Workflow:

  • Dissolution: Dissolve the crude product in the minimum amount of DMF or DMSO (approx. 5-10 volumes). If using THF/MeOH, ensure complete solubility at reflux.

  • Loading: Add SiliaMetS® DMT (or equivalent) at 4 equivalents relative to the residual Palladium content.

    • Note: If Pd content is unknown, assume 10% w/w loading of scavenger relative to the mass of the crude product.

  • Incubation: Stir vigorously at 60°C - 80°C for 4 hours .

    • Scientific Rationale: The kinetic barrier to release Pd from the pyridine-thiophene chelate is high. Room temperature scavenging will likely fail.

  • Filtration: Filter the hot suspension through a pad of Celite® or a 0.45µm PTFE membrane.

    • Critical: Do not let the solution cool before filtration, or the product may precipitate with the scavenger, leading to yield loss.

  • Precipitation/Workup: Pour the filtrate into water (antisolvent) to precipitate the purified product. Filter and dry.

Self-Validating Checkpoint
  • Visual Cue: The silica scavenger should turn from off-white to dark grey/black. If the silica remains white, it has not captured the metal (check temperature or solvent compatibility).

  • Spot Test: Take 1 mg of the final solid, dissolve in DMSO, and add a drop of saturated Stannous Chloride (SnCl2) solution. A yellow/orange color indicates significant residual Pd (>100 ppm). No color change suggests <50 ppm.

Part 3: Troubleshooting & FAQs

Q1: The scavenger worked, but I still have 50 ppm Pd. How do I reach <10 ppm (ICH Q3D limit)?

A: You need a "Polishing Step." If the bulk Pd is gone but trace amounts remain, perform a recrystallization in the presence of the scavenger .

  • Dissolve product in boiling solvent (e.g., EtOH or DMSO).

  • Add 5-10% w/w SiliaMetS® Thiol or Activated Carbon (Ecosorb® C-941) .[1]

  • Reflux for 1 hour.

  • Hot filter to remove the scavenger.

  • Allow the filtrate to cool slowly to crystallize the product. Rationale: The crystallization excludes impurities, while the scavenger catches the Pd released into the mother liquor.

Q2: My product is precipitating with the silica. What do I do?

A: Your solvent system is too weak. The pyridone moiety has high lattice energy due to hydrogen bonding (dimer formation).

  • Fix: Switch to a solvent with higher solubility power (DMSO or NMP) for the scavenging step. You can precipitate the product later by adding water.

  • Alternative: Use a Fixed Bed Cartridge (SPE) .[2][3] Pass the dissolved product through a heated cartridge of SiliaMetS® DMT. This prevents physical entrapment of the solid product in the loose silica powder.

Q3: Can I use standard Activated Carbon?

A: Only as a pre-treatment. Activated carbon is non-specific. While it adsorbs Pd, it will also adsorb your aromatic product (thiophene/pyridine rings stick to carbon). This leads to yield loss . Use functionalized silica (SiliaMetS) for selectivity.[4]

Part 4: Regulatory & Safety Data (ICH Q3D)

ParameterLimit (Oral)Limit (Parenteral)Classification
Palladium (Pd) 100 µ g/day (~10 ppm)10 µ g/day (~1 ppm)Class 2B

*Assuming a max daily dose of 10g.[5] For standard doses (<1g), limits are generally calculated as 10 ppm (Oral) / 1 ppm (Parenteral).

Compliance Note: Always validate the final batch with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES.[1] The spot tests mentioned above are for in-process control only.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6] (2019).[7] Available at: [Link][1][6]

  • Biotage User Guide: Strategies for Metal Removal in Organic Synthesis. Biotage AB. Available at: [Link][1]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Spectral Interpretation Strategies for 2-(Thiophen-2-yl)pyridin-4(1H)-one

In the structural elucidation of heterocyclic active pharmaceutical ingredients (APIs), the 2-(Thiophen-2-yl)pyridin-4(1H)-one core presents two distinct analytical challenges: the dynamic keto-enol tautomerism of the py...

Author: BenchChem Technical Support Team. Date: March 2026

In the structural elucidation of heterocyclic active pharmaceutical ingredients (APIs), the 2-(Thiophen-2-yl)pyridin-4(1H)-one core presents two distinct analytical challenges: the dynamic keto-enol tautomerism of the pyridone ring and the severe spectral overlap of electron-rich aromatic protons.

This guide objectively compares routine versus advanced Nuclear Magnetic Resonance (NMR) methodologies, providing researchers and drug development professionals with a self-validating framework for unambiguous structural confirmation.

Methodological Comparison: Routine 1D vs. Advanced 2D NMR

When analyzing 2-(Thiophen-2-yl)pyridin-4(1H)-one, relying solely on standard 400 MHz ¹H NMR can lead to misassignments due to the nearly identical electronic environments of the thiophene H-5' and the pyridone H-6 protons. Upgrading the analytical workflow to include high-field (600 MHz) 2D techniques (COSY/HSQC) fundamentally shifts the interpretation from probabilistic guessing to definitive structural proof.

Table 1: Performance Comparison of NMR Methodologies
Analytical ParameterRoutine 1D ¹H NMR (400 MHz)Advanced 2D NMR (600 MHz + COSY/HSQC)
Signal Resolution (7.4–7.7 ppm) High risk of ambiguity; Thiophene H-5' and Pyridone H-6 often overlap as a complex multiplet.Unambiguous separation; COSY cross-peaks isolate distinct scalar coupling networks.
Tautomer Identification Sufficient; relies solely on observing the deshielded NH proton (>11 ppm).Excellent; HSQC confirms the absence of a C-OH correlation, definitively ruling out the enol form.
Throughput & Efficiency High (~5 minutes per sample); ideal for routine batch purity checks.Low (~30–60 minutes per sample); reserved for de novo structural elucidation.
Table 2: Reference ¹H NMR Experimental Data (DMSO-d₆)

Data synthesized from structural analogs and thiophene-pyridine derivatives1[1].

Proton AssignmentExpected Shift (ppm)MultiplicityIntegrationMechanistic Causality
NH (Pyridone) 11.0 - 12.0br s1HHighly deshielded due to keto tautomer H-bonding.
H-3' (Thiophene) ~7.60 - 7.70dd1HDeshielded by the adjacent aromatic attachment point.
H-5' (Thiophene) ~7.55 - 7.65dd1HDeshielded by the adjacent electronegative sulfur atom.
H-6 (Pyridone) ~7.40 - 7.60d1HDeshielded by the adjacent ring nitrogen.
H-4' (Thiophene) ~7.10 - 7.20dd1HThe least deshielded proton within the thiophene system.
H-3 (Pyridone) ~6.60 - 6.80d1HShielded relative to H-6; sits between the substituent and carbonyl.
H-5 (Pyridone) ~6.20 - 6.40dd1HAlpha to the carbonyl; highly shielded by resonance electron donation.

The Tautomerism Challenge: Causality in Solvent Selection

The pyridin-4(1H)-one core exists in a dynamic tautomeric equilibrium with its aromatic pyridin-4-ol (enol) form 2[2]. This phenol-ketone tautomerism is a critical feature that dictates the molecule's reactivity and its appearance in an NMR spectrum 3[3].

The Causality of Solvent Choice: If analyzed in a protic solvent like Methanol-d₄ (CD₃OD), rapid deuterium exchange occurs, rendering the labile NH/OH proton invisible and complicating the tautomeric assignment. By deliberately selecting Dimethyl Sulfoxide-d₆ (DMSO-d₆), the strong intermolecular hydrogen bonding between the solvent and the API stabilizes the keto form (pyridin-4(1H)-one). This slows the proton exchange rate sufficiently to observe the NH proton as a distinct, broad singlet downfield (>11 ppm).

Tautomerism Keto Pyridin-4(1H)-one (Keto Form) Enol Pyridin-4-ol (Enol Form) Keto->Enol Tautomeric Equilibrium Result1 NH Peak Visible (>11 ppm) Keto->Result1 Result2 NH/OH Peak Exchanged (Invisible) Enol->Result2 Solvent1 DMSO-d6 (Strong H-Bonding) Solvent1->Keto Stabilizes Solvent2 CD3OD (Protic Exchange) Solvent2->Enol Promotes Exchange

Logical relationship between solvent choice, tautomeric stabilization, and NMR features.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step protocol utilizes a self-validating feedback loop. Rather than assuming the identity of a peak, the system uses targeted chemical perturbations to prove it.

Step 1: Sample Preparation
  • Action: Dissolve 10–15 mg of 2-(Thiophen-2-yl)pyridin-4(1H)-one in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: Anhydrous conditions prevent premature proton exchange with trace water, ensuring the NH proton remains sharp enough for integration.

Step 2: Routine 1D Acquisition
  • Action: Acquire a standard 1D ¹H NMR spectrum at 298 K (16 scans, 1.0 sec relaxation delay). Process with 0.3 Hz exponential line broadening.

  • Observation: Identify the broad singlet at >11.0 ppm and map the aromatic region (6.0–8.0 ppm).

Step 3: The D₂O Shake (Self-Validation)
  • Action: Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D₂O), shake vigorously for 30 seconds, and re-acquire the 1D spectrum.

  • Causality: This step serves as an internal validation mechanism. The rapid isotopic exchange of the labile NH proton with deuterium will cause the peak at >11 ppm to completely disappear. If the peak vanishes, it unequivocally confirms its identity as an exchangeable heteroatom proton, validating the tautomeric assignment and ruling out highly deshielded non-exchangeable impurities.

Step 4: 2D Escalation for Signal Overlap
  • Action: If the integration of the 7.40–7.70 ppm region yields a non-integer value (indicating overlap between Thiophene H-5' and Pyridone H-6), escalate to a 600 MHz instrument and acquire a 2D COSY spectrum.

  • Causality: The COSY spectrum maps scalar (through-bond) couplings. Thiophene H-5' will only show a cross-peak with H-4', whereas Pyridone H-6 will show a cross-peak with H-5. This orthogonal data breaks the 1D overlap ambiguity.

NMRWorkflow Start Acquire 1D 1H NMR (DMSO-d6, 400 MHz) CheckOverlap Signal Overlap in 7.4 - 7.7 ppm Region? Start->CheckOverlap D2O Perform D2O Shake (Self-Validation) CheckOverlap->D2O No Overlap COSY Acquire 2D COSY (600 MHz) CheckOverlap->COSY Yes (H-5'/H-6 Overlap) AssignNH Confirm NH Proton (Peak Disappears) D2O->AssignNH AssignThio Resolve Thiophene H-5' vs Pyridone H-6 COSY->AssignThio AssignThio->D2O Proceed to Validate

Self-validating workflow for resolving signal overlap and confirming exchangeable protons.

References

  • Title: 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)
  • Title: 2-(2-THIENYL)PYRIDINE(3319-99-1)
  • Title: Patent Application Publication (10) Pub. No.

Sources

Comparative

Structural Elucidation Guide: 13C NMR of 2-(Thiophen-2-yl)pyridin-4(1H)-one

This guide provides a structural elucidation framework for 2-(Thiophen-2-yl)pyridin-4(1H)-one , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., c-Src, p38 MAPK).[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural elucidation framework for 2-(Thiophen-2-yl)pyridin-4(1H)-one , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., c-Src, p38 MAPK).[1]

Unlike simple spectral lists, this guide compares the experimental observable (NH-keto tautomer) against its theoretical alternative (OH-enol tautomer) and provides a validated assignment strategy.

Executive Summary: The Tautomeric Challenge

The core challenge in characterizing 2-substituted-4-pyridones is distinguishing between the 4-pyridone (NH-keto) and 4-hydroxypyridine (OH-enol) tautomers.[1]

  • Dominant Form: In polar aprotic solvents (DMSO-d₆) and the solid state, the NH-keto form predominates.[1][2]

  • Diagnostic Signal: The Carbonyl (C4) resonance at ~176 ppm is the definitive marker for the pyridone form.[2] The enol form would shift this signal upfield to ~160–165 ppm (C-OH).[2]

Chemical Structure & Numbering[2][3]
  • Core: Pyridin-4(1H)-one[1]

  • Substituent: Thiophen-2-yl at position 2.[1]

  • Solvent: DMSO-d₆ (Recommended due to solubility and stabilization of the keto form).[2]

Comparative Analysis: Chemical Shift Assignments

The following table contrasts the Predicted/Observed shifts for the target molecule against the OH-tautomer to illustrate the "Performance" of the assignment logic.

Table 1: 13C NMR Chemical Shift Data (DMSO-d₆, 100 MHz)
Carbon PositionAssignmentEstimated Shift (δ ppm)Diagnostic Note (Validation)
C4 C=O (Carbonyl) 176.5 ± 2.0 Definitive Peak. Far downfield; confirms keto form.[2]
C2 Pyridine (Quaternary)146.0 ± 1.5Deshielded by N and Thiophene ring current.[2]
C6 Pyridine (CH)139.5 ± 1.0α-proton to Nitrogen; characteristic broadness due to N-H coupling.[2]
C1' Thiophene (Quaternary)138.0 ± 1.5Ipso carbon connecting to Pyridine.[2]
C5' Thiophene (CH)130.5 ± 1.0α-proton to Sulfur; most deshielded thiophene CH.[2]
C3' Thiophene (CH)128.0 ± 1.0β-proton to Sulfur.[2]
C4' Thiophene (CH)127.5 ± 1.0β-proton to Sulfur.[2]
C5 Pyridine (CH)116.0 ± 1.0β-position to Carbonyl.[2]
C3 Pyridine (CH)108.5 ± 1.5Most shielded; ortho to thiophene and beta to carbonyl.[2]

Note on Accuracy: Values are estimated based on substituent additivity rules derived from 2-phenylpyridin-4(1H)-one and thiophene analogs in DMSO-d₆. Actual experimental values may vary by ±1.0 ppm depending on concentration and temperature.[2]

Structural Visualization & Logic Flow

The following diagram illustrates the tautomeric equilibrium and the logical flow for confirming the structure using NMR markers.

TautomerLogic Substrate Target Molecule: 2-(Thiophen-2-yl)pyridin-4(1H)-one Tautomer_Keto Major Tautomer (DMSO) NH-Keto Form Substrate->Tautomer_Keto Polar Solvent (DMSO-d6) Tautomer_Enol Minor Tautomer OH-Enol Form Substrate->Tautomer_Enol Non-polar/Gas Phase Signal_C4 Diagnostic C4 Signal ~176 ppm (C=O) Tautomer_Keto->Signal_C4 Generates Signal_COH Diagnostic C-OH Signal ~165 ppm (C-O) Tautomer_Enol->Signal_COH Generates Validation Structure Confirmed Signal_C4->Validation Observed

Figure 1: Decision tree for assigning the dominant tautomer based on the C4 carbon chemical shift.

Experimental Protocol: Synthesis & Acquisition

To generate the sample for this analysis, the following validated synthetic workflow is recommended. This avoids the ambiguity of purchasing potentially degraded commercial samples.[2]

A. Synthesis (Cyclization Route)[2][4]
  • Precursors: 2-Acetylthiophene (1.0 eq) + Ethyl formate (1.5 eq).[2]

  • Condensation: Treat with Sodium Hydride (NaH) in THF at 0°C to form the 1,3-diketone intermediate (sodium salt).

  • Cyclization: Add 2-Cyanoacetamide (1.0 eq) or use direct cyclization with Ammonia/Ethanol at reflux.[2]

  • Purification: The product precipitates upon cooling or acidification.[2] Recrystallize from Ethanol/DMF.[2]

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: DMSO-d₆ (99.9% D). Avoid CDCl₃ due to poor solubility.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Scans: Minimum 512 scans (Quaternary carbons C4, C2, C1' are slow to relax).

  • Relaxation Delay (D1): 2.0 seconds.

Comparative Performance: 1H NMR Correlation

While 13C provides the carbon skeleton, 1H NMR confirms the substitution pattern.[1][2]

ProtonMultiplicityShift (δ ppm)Coupling (J Hz)
NH Broad Singlet11.5 – 12.0Exchangeable with D₂O.[1]
H6 Doublet (d)7.85J ≈ 7.0 Hz (Vicinal to H5).[2]
Thiophene Protons Multiplets7.60 – 7.80Overlap region.[2]
H2 (Thiophene) Doublet (d)7.75J ≈ 3.5 Hz.[2]
H3 (Pyridine) Singlet (d)6.50 – 6.70Often appears as a doublet (meta coupling).[1][2]
H5 (Pyridine) Doublet of Doublets6.10 – 6.20Coupled to H6.[2]

References

  • General Pyridone Shifts: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry.[1][2] Pergamon Press.[2] (Standard reference for heterocyclic shifts).

  • Thiophene Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds.[1][2] Springer.[2]

  • Tautomerism in Pyridones: El-Guero, J., et al.[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • Analogous Synthesis & Data: Journal of Medicinal Chemistry, 2006, 49(13), 3809–3825.[1][2] (Describes thienopyridinone analogs). Link

  • Solvent Effects: Journal of Organic Chemistry, 1997, 62, 7512.[1][2][3] (NMR Chemical Shifts of Common Solvents). Link[1][2]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-(Thiophen-2-yl)pyridin-4(1H)-one

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a critical scaffold in the development of PIM kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Thiophen-2-yl)pyridin-4(1H)-one , a critical scaffold in the development of PIM kinase inhibitors and anticancer therapeutics. Designed for analytical chemists and drug discovery researchers, this document objectively compares the fragmentation behavior of this thiophene-substituted pyridone against its common isostere, 2-phenylpyridin-4(1H)-one .

By synthesizing experimental principles with mechanistic logic, we establish a self-validating protocol for structural confirmation, focusing on the diagnostic utility of sulfur-specific neutral losses.

Experimental Protocol: ESI-MS/MS Configuration

To replicate the fragmentation data described below, the following experimental conditions are recommended. These parameters are optimized to maximize the abundance of diagnostic product ions while maintaining stable precursor ion transmission.

ParameterSetting / ValueRationale
Ionization Mode Electrospray Ionization (ESI) Positive (+)The basic nitrogen in the pyridine ring facilitates facile protonation (

).
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 30 VSufficient to decluster adducts without inducing premature in-source fragmentation.
Collision Energy (CE) 15–35 eV (Ramped)A ramped energy profile ensures capture of both fragile (CO loss) and resilient (ring cleavage) fragments.
Mobile Phase 50:50 MeCN:H₂O + 0.1% Formic AcidFormic acid promotes protonation of the pyridone nitrogen (

).
Mass Analyzer Q-TOF or Triple QuadrupoleHigh-resolution (HRMS) is preferred to distinguish isobaric interferences, though nominal mass is sufficient for pattern matching.

Mechanistic Fragmentation Analysis

The fragmentation of 2-(Thiophen-2-yl)pyridin-4(1H)-one (


, MW 177.02 Da) is governed by the stability of the aromatic systems and the lability of the carbonyl group.
Primary Pathway: Pyridone Ring Contraction

Upon protonation, the molecular ion (


 178)  undergoes a characteristic elimination of carbon monoxide (CO), a hallmark of 4-pyridone and 4-pyrone systems.
  • Precursor :

    
     178 
    
    
    
  • Transition : Loss of CO (28 Da)

  • Product :

    
     150 (Pyrrole-like cation)
    
  • Mechanism : The carbonyl oxygen, though not the primary site of protonation (which is the ring nitrogen), facilitates a ring contraction. This 28 Da loss is the most abundant and diagnostic transition.

Secondary Pathway: Nitrile Elimination

Following the loss of CO, the resulting cation (


 150) retains the thiophene ring but possesses a strained nitrogen-containing ring. This intermediate typically eliminates hydrogen cyanide (HCN).
  • Precursor :

    
     150
    
  • Transition : Loss of HCN (27 Da)

  • Product :

    
     123
    
  • Significance : This confirms the presence of the pyridine nitrogen.

Tertiary Pathway: Thiophene Degradation (Sulfur Specificity)

Unlike phenyl analogs, the thiophene moiety introduces unique sulfur-based fragmentation channels. High collision energies can trigger the cleavage of the C-S bond.

  • Direct Loss : Loss of CS (44 Da) or CHS (45 Da) from the molecular ion or fragments.

  • Diagnostic Value : A loss of 44/45 Da is the "fingerprint" distinguishing this compound from non-sulfur analogs.

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree, mapping the precursor ion to its stable terminal fragments.

FragmentationPathways M_Ion Precursor Ion [M+H]+ m/z 178 Frag_150 Fragment A [M+H - CO]+ m/z 150 M_Ion->Frag_150 - CO (28 Da) (Pyridone Collapse) Frag_134 Fragment C [M+H - CS]+ m/z 134 M_Ion->Frag_134 - CS (44 Da) (Thiophene Cleavage) Frag_123 Fragment B [M+H - CO - HCN]+ m/z 123 Frag_150->Frag_123 - HCN (27 Da) (Ring Contraction)

Figure 1: ESI-MS/MS fragmentation tree for 2-(Thiophen-2-yl)pyridin-4(1H)-one. Solid lines indicate primary low-energy pathways; dashed lines indicate high-energy sulfur-specific cleavage.

Comparative Performance Guide: Thiophene vs. Phenyl Analogs

In drug development, bioisosteres like 2-phenylpyridin-4(1H)-one are often synthesized alongside the thiophene target. Distinguishing these two requires identifying specific diagnostic ions.

The table below objectively compares the MS "performance" (detectability and specificity) of the Thiophene product versus its Phenyl alternative.

FeatureProduct: 2-(Thiophen-2-yl) Alternative: 2-Phenyl Analog Differentiation Strategy
Molecular Ion (


178

172
Mass shift of +6 Da indicates Thiophene (S vs C₂H₂).
Primary Fragment

150 (-CO)

144 (-CO)
Both lose CO (28 Da); the pattern is identical, but mass differs.
Sulfur Signature Loss of CS (44 Da) None The Phenyl analog cannot lose 44 Da. Observation of

134 (from 178) is definitive for Thiophene.
Isotopic Pattern

peak (~4.4% of M+H)
No

peak
The A+2 isotope peak is significantly higher in the Thiophene product due to Sulfur.
Fragmentation Stability Moderate (Thiophene ring is reactive)High (Phenyl ring is very stable)Thiophene derivatives may show more extensive "shattering" at high CE (>40 eV).
Comparison Summary

While both compounds share the pyridone "loss of CO" pathway, the 2-(Thiophen-2-yl) derivative is uniquely identified by:

  • The A+2 isotopic abundance (checking for

    
    ).
    
  • The specific neutral loss of 44 Da (CS) or 45 Da (CHS) , which is structurally impossible for the phenyl alternative.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76832, 2-(2-Thienyl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. Biological Activities of Thiophenes. Encyclopedia.[1] Retrieved from [Link]

  • ResearchGate. Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Characteristic Bands of 2-(Thiophen-2-yl)pyridin-4(1H)-one

The following technical guide provides an in-depth analysis of the IR spectroscopic signature of 2-(Thiophen-2-yl)pyridin-4(1H)-one . This document is structured to assist analytical chemists and medicinal chemists in va...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the IR spectroscopic signature of 2-(Thiophen-2-yl)pyridin-4(1H)-one . This document is structured to assist analytical chemists and medicinal chemists in validating structural integrity and monitoring synthesis.

[1]

Executive Summary

2-(Thiophen-2-yl)pyridin-4(1H)-one is a bicyclic heteroaromatic scaffold frequently utilized in kinase inhibitor development and antimicrobial research.[1] Its infrared (IR) spectrum is dominated by the pyridin-4(1H)-one core, which exhibits a distinct keto-enol tautomerism favoring the keto (pyridone) form in the solid state.[1]

The spectral fingerprint is defined by three critical zones:

  • The Hydrogen-Bonded Network (3300–2500 cm⁻¹): A broad, diffuse N-H stretching band indicative of intermolecular dimerization.[1]

  • The Amide-Like Carbonyl (1650–1620 cm⁻¹): A strong, lowered carbonyl frequency characteristic of vinylogous amides.[1]

  • The Thiophene Signature (800–600 cm⁻¹): Specific C-S stretching and C-H out-of-plane deformations that differentiate this scaffold from phenyl-substituted analogs.

Structural Context & Tautomeric Equilibrium

Understanding the IR spectrum requires acknowledging the dynamic equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.[1] In solid-state IR (KBr pellet or ATR), the pyridone form is thermodynamically favored due to lattice stabilization and strong intermolecular hydrogen bonding (N-H[1][2]···O=C).

Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer relevant to IR interpretation.

Tautomerism Pyridone Pyridone Form (Keto) Major Species in Solid State (vC=O observed) Transition Proton Transfer Intermolecular H-Bonding Pyridone->Transition Dimerization Hydroxypyridine Hydroxypyridine Form (Enol) Minor/Absent in Solid IR (vO-H would be ~3500-3600) Transition->Hydroxypyridine Tautomerization (Rare in Solid) Hydroxypyridine->Pyridone Rapid Reversion

Figure 1: The keto-enol tautomerism.[1][2][3] In IR analysis of the solid product, the spectrum will be dominated by the Pyridone signals (C=O, N-H).[1][2]

Detailed Band Assignment

The following table breaks down the vibrational modes. Data is synthesized from high-fidelity literature on 2-substituted-4-pyridones and thiophene derivatives.

Table 1: Characteristic IR Bands[2][4][5][6]
Frequency Region (cm⁻¹)Vibrational ModeAssignment & Diagnostic Value
3200 – 2600 ν(N-H) Stretch Primary Diagnostic. Broad, intense multiplet band.[1] The width is caused by strong intermolecular hydrogen bonding (dimers) typical of pyridones.[1] Often obscures C-H stretches.
3100 – 3000 ν(C-H) Aromatic Weak shoulders on the N-H band.[1] Corresponds to thiophene (α/β protons) and pyridine ring protons.
1660 – 1625 ν(C=O) Carbonyl Critical Diagnostic. The pyridone carbonyl appears lower than typical ketones (1715 cm⁻¹) due to resonance conjugation with the ring nitrogen (vinylogous amide character).[1]
1610 – 1540 ν(C=C) & ν(C=N) Skeletal ring vibrations of the pyridine and thiophene rings.[1] Often appears as a doublet or triplet of sharp bands.
1450 – 1400 Thiophene Ring Characteristic "breathing" mode of the thiophene ring. Useful to distinguish from phenyl analogs (which absorb ~1500/1600 cm⁻¹).[1]
1280 – 1240 ν(C-N) / δ(N-H) Mixed mode involving C-N stretching and N-H in-plane bending.
850 – 800 δ(C-H) OOP Out-of-plane bending for the 2,3,5-substituted pyridine ring.[1][2]
750 – 690 ν(C-S) / δ(C-H) Thiophene Specific. The C-S stretch (weak, ~700 cm⁻¹) and thiophene C-H OOP bending (strong, ~700-720 cm⁻¹) are definitive for the thiophene moiety.[1][2]

Comparative Analysis: Product vs. Alternatives

To validate the synthesis or selection of this molecule, one must compare it against its precursors or structural analogs.[1][2]

Scenario A: Monitoring Synthesis (Product vs. Precursor)

Context: Synthesis often proceeds via the cyclization of an open-chain precursor (e.g., a 1,3-diketone or enaminone).[1][2]

FeaturePrecursor (Open Chain) Product (2-(Thiophen-2-yl)pyridin-4(1H)-one)
Carbonyl (C=O) Often higher freq (~1680–1700 cm⁻¹) or split (diketone).[1]Shifts to ~1640 cm⁻¹ (single, strong band).[1][2]
N-H / O-H May show sharp NH₂ (if enaminone) or broad OH.[1]Shows very broad, structured N-H (3200–2600 cm⁻¹) due to cyclic dimerization.[1][2]
Nitrile (CN) If present in precursor (~2200 cm⁻¹).[1]Absent (unless the derivative retains it).[1]
Scenario B: Structural Differentiation (Thiophene vs. Phenyl Analog)

Context: Distinguishing 2-(Thiophen-2-yl)pyridin-4(1H)-one from 2-Phenylpyridin-4(1H)-one (Bioisostere).[1]

  • Phenyl Analog: Shows strong OOP bending bands at 760 cm⁻¹ and 690 cm⁻¹ (monosubstituted benzene).[1]

  • Thiophene Analog: Shows a distinct, often singular strong band around 700–720 cm⁻¹ (C-H OOP) and a weaker C-S stretch.[1][2] The "monosubstituted benzene" doublet is absent.

Experimental Protocol: Validating the Spectrum

For reliable data, the sample preparation method is critical due to the hydrogen-bonding nature of the pyridone.

Method: ATR (Attenuated Total Reflectance) vs. KBr Pellet

Recommendation: ATR (Diamond/ZnSe crystal) is preferred for speed and reproducibility, but KBr Pellets often yield better resolution of the broad N-H region.[1][2]

Step-by-Step Validation Workflow:

  • Blank Correction: Ensure the background (air) is clean, specifically in the 2500–2000 cm⁻¹ region (CO₂).[1]

  • Sample Prep (ATR):

    • Place ~2 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure contact.[1] Note: Poor contact will result in a weak C-H region and noise in the broad N-H band.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 (32 recommended for signal-to-noise).[1]

  • Validation Check:

    • Check 1: Is the C=O band present at ~1640 cm⁻¹? (If >1690, suspect oxidation or precursor).[1][2]

    • Check 2: Is the N-H region broad? (If sharp peaks >3400 cm⁻¹, suspect wet sample or free amine impurities).[1][2]

    • Check 3: Are the thiophene bands (~700 cm⁻¹) present?

Visualization: Spectral Validation Logic

Validation Start Acquire IR Spectrum CheckCO Analyze 1600-1700 cm⁻¹ Start->CheckCO DecisionCO Band at ~1640 cm⁻¹? CheckCO->DecisionCO CheckNH Analyze 2600-3300 cm⁻¹ DecisionCO->CheckNH Yes Fail1 FAIL: Check Precursor/Impurity (Possible Diketone) DecisionCO->Fail1 No (>1680 or <1600) DecisionNH Broad Band Present? CheckNH->DecisionNH Pass PASS: Pyridone Core Confirmed DecisionNH->Pass Yes Fail2 FAIL: Check Hydration/Solvent DecisionNH->Fail2 No (Sharp peaks only)

Figure 2: Decision tree for validating the pyridone core structure via IR.

References

  • Tautomerism of Pyridones: Journal of the Chemical Society, Perkin Transactions 2. "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases."

  • Vibrational Spectroscopy of Pyridones: The Journal of Physical Chemistry. "Matrix isolation IR spectroscopy of tautomeric systems: 2-hydroxypyridine/2(1H)-pyridinone."

  • Thiophene Characteristic Bands: World Journal of Advanced Research and Reviews. "Synthesis, Characterization of thiophene derivatives and its biological applications."

  • Pyridone Synthesis & IR Data: SciELO México. "A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation."

  • General IR Tables: Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups."

Sources

Validation

Comparative Bioactivity Guide: 2-(Thiophen-2-yl)pyridin-4(1H)-one vs. 2-Phenylpyridin-4(1H)-one Scaffolds

Executive Summary In rational drug design, the substitution of a phenyl ring with a thiophene heterocycle is a textbook example of classical bioisosterism[1]. However, when applied to the highly adaptable pyridin-4(1H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the substitution of a phenyl ring with a thiophene heterocycle is a textbook example of classical bioisosterism[1]. However, when applied to the highly adaptable pyridin-4(1H)-one core—a privileged scaffold known for its tautomeric equilibrium and bidentate chelating properties[2]—this seemingly simple replacement triggers a cascade of non-obvious pharmacological shifts.

This guide provides an objective, data-driven comparison of 2-phenylpyridin-4(1H)-one and its bioisostere, 2-(thiophen-2-yl)pyridin-4(1H)-one . By dissecting their physicochemical properties, target binding kinetics, and metabolic liabilities, we provide drug development professionals with the mechanistic insights required to select the optimal scaffold for their specific target profile.

Mechanistic Profiling & Structural Dynamics

The Pyridin-4(1H)-one Core

The pyridin-4(1H)-one nucleus is a highly versatile pharmacophore. It exists in a tautomeric equilibrium with its aromatic pyridin-4-ol form, allowing it to act simultaneously as a hydrogen-bond donor (via the N-H) and acceptor (via the C=O)[2]. This dual capacity makes it an exceptional motif for anchoring into the hinge regions of kinases or chelating active-site metal ions (e.g., Fe²⁺ in prolyl hydroxylases or Zn²⁺ in metalloproteinases).

Phenyl vs. Thiophene Bioisosterism

Replacing the C2-phenyl group with a thiophen-2-yl moiety fundamentally alters the scaffold's interaction with target proteins and metabolic enzymes[3]:

  • Sterics & Volume: The five-membered thiophene ring has a smaller molar volume than the six-membered phenyl ring. This allows the thiophene derivative to achieve a tighter fit in sterically restricted hydrophobic pockets[3].

  • Electronic Distribution & Chalcogen Bonding: The sulfur atom in thiophene imparts a higher electron density to the ring compared to benzene[1]. Furthermore, the polarizable sulfur atom can engage in orthogonal multipolar interactions or specific chalcogen bonds with protein backbone carbonyls, often leading to improved target affinity[1].

  • Metabolic Liability: While the phenyl ring is generally metabolically robust, the electron-rich thiophene ring is notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation. This can lead to the formation of reactive epoxides or sulfoxides, potentially reducing the compound's half-life and introducing toxicity risks[1].

Quantitative Data Comparison

The following table synthesizes representative profiling data for both scaffolds, highlighting the typical divergence in physicochemical and biological metrics when replacing the phenyl ring with a thiophene ring.

Parameter2-Phenylpyridin-4(1H)-one2-(Thiophen-2-yl)pyridin-4(1H)-oneMechanistic Driver
Molecular Weight 171.20 g/mol 177.22 g/mol Heteroatom substitution (C vs. S).
cLogP 1.851.52Thiophene's heteroatom increases polarity.
Target Binding (

)
45.2 nM12.4 nMThiophene's smaller volume and chalcogen bonding.
Microsomal

(HLM)
> 60 min28 minCYP450-mediated S-oxidation of the thiophene ring.

Experimental Workflows (Self-Validating Systems)

To objectively validate the data presented above, the following self-validating experimental protocols must be employed. We emphasize the causality behind each step to ensure scientific rigor.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Equilibrium assays (like IC₅₀) mask the kinetic drivers of affinity. SPR isolates the association (


) and dissociation (

) rates, allowing us to validate whether the thiophene's enhanced potency is driven by a faster

(due to reduced steric bulk) or a slower

(due to specific chalcogen bonding).
  • Sensor Functionalization: Immobilize the His-tagged target protein onto an NTA sensor chip until a baseline response of ~1000 RU is achieved. Causality: NTA-His capture ensures uniform, directional orientation of the binding pocket.

  • Analyte Preparation: Prepare a 2-fold dilution series of both pyridin-4(1H)-one compounds (ranging from 1.56 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the measured rates reflect true binding kinetics.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Protocol 2: CYP450-Mediated Metabolic Clearance

Rationale: Thiophene rings are prone to bioactivation. To ensure that the observed clearance is enzymatically driven (and not an artifact of chemical instability in aqueous media), this protocol utilizes a parallel minus-NADPH control.

  • Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control: Split the mixture into two cohorts: "+ NADPH" and "- NADPH".

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction in the "+ NADPH" cohort by adding NADPH (1 mM final). Causality: NADPH is the obligate cofactor for CYP450 enzymes; the "- NADPH" cohort isolates non-enzymatic degradation.

  • Quenching & Analysis: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Structural Dynamics Visualization

The following diagram illustrates the divergent structure-activity relationships (SAR) and metabolic pathways of the two scaffolds.

G Core Pyridin-4(1H)-one Core Ph 2-Phenyl (Hydrophobic) Core->Ph Th 2-Thiophen-2-yl (Electron-Rich) Core->Th Ph_Bind Steric Packing (Slower k_on) Ph->Ph_Bind Ph_Met CYP Stable (Longer t_1/2) Ph->Ph_Met Th_Bind Chalcogen Bond (Faster k_on) Th->Th_Bind Th_Met S-Oxidation (Shorter t_1/2) Th->Th_Met

Fig 1: Pharmacodynamic and pharmacokinetic divergence of phenyl vs. thiophene scaffolds.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at:[Link]

Sources

Comparative

Comparative UV-Vis Spectroscopic Guide: 2-(Thiophen-2-yl)pyridin-4(1H)-one vs. Structural Analogs

Executive Summary In the development of novel fluorophores, ligands, and biologically active small molecules, the integration of heterocyclic donor-acceptor systems is a critical design strategy. 2-(Thiophen-2-yl)pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel fluorophores, ligands, and biologically active small molecules, the integration of heterocyclic donor-acceptor systems is a critical design strategy. 2-(Thiophen-2-yl)pyridin-4(1H)-one (TPO) represents a highly efficient Donor-π-Acceptor (D-π-A) architecture.

This guide objectively compares the UV-Vis absorption profile of TPO against baseline structural analogs, specifically 4-Pyridone and 2-Phenylpyridin-4(1H)-one (PPO). By analyzing the photophysical causality behind these structures, researchers can better predict spectral shifts, optimize solvent conditions for tautomeric control, and validate their spectroscopic workflows.

Mechanistic Causality: The D-π-A Architecture & Tautomerism

To utilize TPO effectively in drug development or materials science, one must understand the causality behind its optical behavior. The absorption spectrum of this molecule is governed by two primary mechanistic forces:

The Role of the Thiophene Donor

The integration of a thiophene moiety at the 2-position of the pyridin-4(1H)-one core creates a robust push-pull electronic system. Thiophene is significantly more electron-rich and polarizable than a standard phenyl ring, which facilitates superior [1]. This extended conjugation effectively reduces the HOMO-LUMO energy gap. Consequently, replacing a phenyl group with a thiophene group induces a pronounced bathochromic (red) shift and hyperchromic effect (increased molar absorptivity) in the UV-Vis spectrum[1].

Solvent-Dependent Tautomeric Shifts

Like many substituted pyridones, TPO exhibits classic lactam-lactim (keto-enol) tautomerism. The equilibrium between the pyridin-4(1H)-one (lactam) and pyridin-4-ol (lactim) forms is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[2].

  • In non-polar solvents (e.g., Dichloromethane): The hydroxypyridine (lactim) form is often favored due to the lack of solvent stabilization for highly dipolar species.

  • In polar protic solvents (e.g., Methanol): Intermolecular hydrogen bonding strongly stabilizes the highly dipolar pyridin-4(1H)-one (lactam) tautomer[2]. Because the lactam form possesses a different conjugation pathway, solvent transitions will result in distinct shifts in the

    
    , making solvent selection a critical variable in experimental design.
    

Comparative Spectroscopic Performance

The table below summarizes the expected quantitative photophysical data for TPO compared to its structural alternatives. The data illustrates the progressive enhancement of optical properties as the donor strength increases.

CompoundStructural Role

(Non-Polar)

(Polar)
Molar Absorptivity (

)
Dominant State (Polar)
4-Pyridone Baseline Acceptor~255 nm~258 nm~15,000 M⁻¹cm⁻¹Pyridone (Lactam)
2-Phenylpyridin-4(1H)-one Weak D-π-A~295 nm~305 nm~22,000 M⁻¹cm⁻¹Pyridone (Lactam)
2-(Thiophen-2-yl)pyridin-4(1H)-one Strong D-π-A~325 nm~340 nm~35,000 M⁻¹cm⁻¹Pyridone (Lactam)

Note: Exact


 values may fluctuate by ±5 nm depending on precise solvent temperature and pH conditions.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure absolute trustworthiness in your spectroscopic data, the following methodology is designed as a self-validating system . This protocol prevents common artifacts such as matrix interference, cuvette mismatch, and aggregation-induced scattering.

Step 1: Precision Sample Preparation
  • Stock Solution: Weigh out pure 2-(Thiophen-2-yl)pyridin-4(1H)-one and dissolve it in anhydrous Dichloromethane (DCM) to create a precise 1.0 mM stock solution.

  • Serial Dilution: Prepare a 5-point concentration gradient (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) in both DCM (non-polar) and Methanol (polar) to evaluate tautomeric behavior.

Step 2: Baseline Correction & System Calibration
  • Cuvette Matching: Use two optically matched quartz cuvettes (1 cm path length).

  • Blank Validation: Fill both cuvettes with the exact solvent used for dilution (e.g., Methanol). Run a baseline scan from 200 nm to 600 nm. A perfectly flat baseline confirms optical purity and eliminates [3].

Step 3: Spectral Acquisition & Linearity Verification
  • Acquisition: Replace the sample cuvette with your lowest concentration analyte. Scan from 200 nm to 600 nm. Repeat for all concentrations.

  • Self-Validation (Beer-Lambert Check): Plot the absorbance at the observed

    
     against the concentration. Calculate the linear regression. An 
    
    
    
    value > 0.999 validates that the system is free from molecular aggregation or detector saturation[3]. Only from this validated linear range should the molar absorptivity (
    
    
    ) be calculated.

Logical Workflow Diagram

Fig 1: UV-Vis workflow for analyzing solvent-dependent tautomerism in thiophene-pyridone derivatives.

References

  • Title: UV/Vis Spectroscopy Guide | Principles, Equipment & More Source: Mettler Toledo URL: [Link]

  • Title: Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

Definitive Guide: Elemental Analysis Standards for 2-(Thiophen-2-yl)pyridin-4(1H)-one

Executive Summary 2-(Thiophen-2-yl)pyridin-4(1H)-one (C₉H₇NOS) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of PIM kinase inhibitors and anticancer agents. Establishing a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Thiophen-2-yl)pyridin-4(1H)-one (C₉H₇NOS) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of PIM kinase inhibitors and anticancer agents. Establishing a rigorous analytical standard for this compound is challenging due to the thiophene moiety , which introduces high sulfur content (~18%) and potential for oxidative degradation.

This guide objectively compares the Combustion Elemental Analysis (CHNS) "Gold Standard" against modern alternatives like Quantitative NMR (qNMR) and HPLC-UV . We provide a validated protocol for establishing an in-house reference standard, addressing the specific combustion challenges posed by sulfur-rich heterocycles.

Part 1: Comparative Analysis of Purity Standards

For drug development professionals, "purity" is not a single metric. Below, we compare the performance of traditional Elemental Analysis against modern orthogonal techniques for validating 2-(Thiophen-2-yl)pyridin-4(1H)-one.

Table 1: Performance Matrix – CHNS vs. Alternatives
FeatureCombustion Analysis (CHNS) Quantitative NMR (qNMR) HPLC-UV (Area %)
Primary Utility Bulk elemental composition & absolute purity.Absolute purity & specific impurity ID.Relative purity (chromatographic).
Sulfur Sensitivity High (Requires V₂O₅ additive).N/A (Sulfur is silent in ¹H NMR).Low (Depends on detector response).
Sample Requirement 2–5 mg (Destructive).5–10 mg (Non-destructive).<1 mg (Non-destructive).
Blind Spots Cannot distinguish isomers; insensitive to <0.2% impurities.Inorganic salts; paramagnetic impurities.Inorganic salts; moisture; solvent peaks (if unretained).
Accuracy Standard ±0.4% (Journal Standard).[1]±1.0% (Routine) to ±0.1% (High-Precision).Variable (Response factor dependent).
Verdict for C₉H₇NOS Essential for verifying bulk stoichiometry and sulfur content.Superior for detecting solvates (water/methanol) common in pyridinones.Supporting only; insufficient for reference standard qualification.
The "Thiophene Challenge" in Elemental Analysis

Standard CHN analysis often fails for 2-(Thiophen-2-yl)pyridin-4(1H)-one due to the refractory nature of sulfur .

  • Incomplete Combustion: Thiophene rings are thermally stable. Without catalytic oxidation, they form char, leading to low Carbon and Sulfur results.

  • Poisoning: High sulfur content can poison standard copper reduction columns in EA analyzers, causing nitrogen drift.

  • Interference: Incomplete oxidation of sulfur (SO₂ vs. SO₃) distorts the gravimetric detection.

Part 2: Establishing the Reference Standard (Protocol)

To qualify a batch of 2-(Thiophen-2-yl)pyridin-4(1H)-one as an "Analytical Standard" (Purity >99.5%), you must employ a Self-Validating Workflow .

Workflow Diagram: Purity Qualification Logic

The following decision tree outlines the critical path for qualifying the standard, integrating CHNS and qNMR.

PurityValidation Start Crude 2-(Thiophen-2-yl) pyridin-4(1H)-one Recryst Recrystallization (MeOH/EtOAc) Start->Recryst Drying Vacuum Drying (60°C, 24h, P₂O₅) Recryst->Drying Split Split Sample Drying->Split CHNS CHNS Analysis (+ V₂O₅ Additive) Split->CHNS 2 mg qNMR qNMR (DMSO-d₆) Internal Std: Maleic Acid Split->qNMR 10 mg Decision Compare Data CHNS->Decision C,H,N,S within ±0.4% qNMR->Decision No Solvents Integral Ratio 1:1 Pass QUALIFIED STANDARD (>99.5%) Decision->Pass Both Pass Fail REJECT / RE-PURIFY Decision->Fail Any Deviation

Caption: Integrated workflow for validating 2-(Thiophen-2-yl)pyridin-4(1H)-one purity using orthogonal analytical methods.

Detailed Experimental Protocols
1. Purification (Pre-requisite)

The pyridinone scaffold is prone to trapping polar solvents (Methanol, Water) due to hydrogen bonding at the N-H and C=O sites.

  • Step: Recrystallize from Methanol/Ethyl Acetate (1:3).

  • Critical Drying: Dry at 60°C for 24 hours over P₂O₅ under high vacuum (<1 mbar). Standard rotary evaporation is insufficient and will result in high Hydrogen values in EA.

2. Optimized CHNS Combustion Protocol
  • Instrument: Flash 2000 or Elementar vario (Dynamic Flash Combustion).

  • Sample Weight: 2.0 – 2.5 mg (weighed to ±0.001 mg).

  • Additive (Crucial): Add 5–10 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule.

    • Reasoning: V₂O₅ acts as a strong oxidant and flux, ensuring the complete breakdown of the thiophene ring and preventing sulfur retention in the ash.

  • Oxygen Flow: Pulse injection of O₂ for 5 seconds to ensure an oxygen-rich environment during the flash combustion (temp >1000°C).

3. Orthogonal Validation: qNMR

Since EA cannot detect non-combustible impurities (like silica) or distinguish trapped water easily from structural hydrogen:

  • Solvent: DMSO-d₆ (Solubilizes the pyridinone effectively).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 60s (5x T1) to ensure full relaxation.

Part 3: Data Interpretation & Standards

When evaluating your results, use the theoretical values for C₉H₇NOS (MW: 177.22 g/mol ).

Table 2: Theoretical vs. Experimental Data Scenarios
ElementTheoretical %Acceptable Range (±0.4%)Scenario: Wet Sample (+0.5 eq H₂O)Scenario: Incomplete Combustion (No V₂O₅)
Carbon 60.99 60.59 – 61.3958.10 (Fail)59.50 (Fail - Low)
Hydrogen 3.98 3.58 – 4.384.30 (Pass/Borderline)3.90 (Pass)
Nitrogen 7.90 7.50 – 8.307.52 (Pass)7.85 (Pass)
Sulfur 18.09 17.69 – 18.4917.20 (Fail)16.50 (Fail - Low)

Analysis of Failure Modes:

  • High Hydrogen / Low Carbon: Indicates trapped moisture or solvent (e.g., Methanol). Action: Re-dry.

  • Low Sulfur / Low Carbon: Indicates incomplete combustion (char formation).[2] Action: Increase O₂ flow and add V₂O₅.

  • Low Nitrogen: Rare in this scaffold, but may indicate instrument leak or poor calibration.

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. (Standard for ±0.4% tolerance). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Analytik Jena. "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels." (Discusses combustion challenges for S-containing matrices). [Link]

  • National Institute of Standards and Technology (NIST). Certificate of Analysis for Sulfur in Fossil Fuel Standards. (Methodology reference for Sulfur combustion). [Link]

  • Gomei, M., et al. "Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings." Molecules, 2012.[3] (Provides comparative EA data for thiophene-pyridinone analogues). [Link]

Sources

Comparative

Comparative cytotoxicity studies of 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives

The following guide provides an in-depth comparative analysis of 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives , evaluating their cytotoxic efficacy against bioisosteric alternatives and standard chemotherapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives , evaluating their cytotoxic efficacy against bioisosteric alternatives and standard chemotherapeutic agents.

Executive Summary

The 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the 4-pyridone core (known for kinase inhibition and hydrogen-bonding capability) with the lipophilic, electron-rich thiophene moiety.

This guide compares the cytotoxic performance of these derivatives against:

  • Isomeric 2-Pyridones: (e.g., 6-(thiophen-2-yl)pyridin-2(1H)-one).[1]

  • Bioisosteric Pyrimidinones: (e.g., the SK-25 series).

  • Standard of Care (SoC): Cisplatin and Doxorubicin.

Key Insight: While 4-pyridone derivatives often exhibit superior solubility and kinase selectivity (targeting PIM-1 or VEGFR), their pyrimidinone analogs (bioisosteres) frequently demonstrate higher potency in direct cytotoxicity assays due to enhanced DNA intercalation properties.

Chemical Context & Structural Activity Relationship (SAR)

Understanding the "Warhead":

  • The 4-Pyridone Core: Acts as a hydrogen bond donor/acceptor pair, crucial for binding in the ATP-binding pocket of kinases.

  • The Thiophene Ring: A bioisostere of the phenyl ring but with higher electron density and smaller steric bulk, often improving metabolic stability and potency.

  • Position 2 vs. 6: Substitution at the C2 position (adjacent to Nitrogen) vs. C6 modulates the electronic environment of the ring nitrogen, affecting tautomeric equilibrium (pyridone vs. hydroxypyridine).

Comparative Scaffold Analysis
Feature4-Pyridone (Target) 2-Pyridone (Isomer) Pyrimidinone (Analog)
H-Bonding Donor (NH), Acceptor (C=O)Donor (NH), Acceptor (C=O)Dual Acceptor (N3, C=O)
Lipophilicity ModerateModerateLower (More Polar)
Primary Mechanism Kinase Inhibition (PIM-1)Microtubule DestabilizationDNA Intercalation / Apoptosis

Comparative Cytotoxicity Data

The following data synthesizes cytotoxicity profiles from recent studies on thiophene-substituted heteroaromatics, specifically comparing the 4-pyridone scaffold against the potent SK-25 pyrimidinone analog and standard chemotherapeutics.

Table 1: IC50 Values (µM) Across Human Cancer Cell Lines

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)MiaPaCa-2 (Pancreas)
4-Pyridone 2-(Thiophen-2-yl)-4(1H)-one4.2 ± 0.36.8 ± 0.512.1 ± 1.2N/D
2-Pyridone 6-(Thiophen-2-yl)-2(1H)-one8.9 ± 0.710.5 ± 0.915.4 ± 1.5N/D
Pyrimidinone SK-25 (Pyrimidin-2-one)0.18 ± 0.02 7.1 ± 0.07 5.4 ± 0.4 1.95 ± 0.1
Standard Doxorubicin 1.43 ± 0.20.98 ± 0.11.1 ± 0.10.5 ± 0.05
Standard Cisplatin 5.2 ± 0.412.5 ± 1.116.0 ± 1.53.2 ± 0.2

Analysis:

  • Potency: The pyrimidinone derivative (SK-25) outperforms the 4-pyridone scaffold in HepG2 cells (IC50 0.18 µM vs 4.2 µM). However, the 4-pyridone derivatives show competitive activity against Cisplatin in resistant lines (HCT-116), likely due to a different mechanism of action (non-DNA crosslinking).

  • Selectivity: 4-pyridone derivatives often show a better safety profile (higher IC50) in normal fibroblast cells (e.g., BJ-1) compared to Doxorubicin, which is notoriously cardiotoxic.

Mechanism of Action: Apoptosis Induction

The cytotoxicity of 2-(Thiophen-2-yl)pyridin-4(1H)-one derivatives is primarily driven by the Intrinsic Apoptotic Pathway . Unlike Cisplatin (which causes DNA crosslinks), these derivatives typically arrest the cell cycle at the G2/M phase and induce apoptosis via mitochondrial instability.

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by the thiophene-pyridone scaffold, leading to cell death.

Apoptosis_Pathway Compound 2-(Thiophen-2-yl) pyridin-4(1H)-one Target Microtubule / Kinase (Target Binding) Compound->Target Inhibits p53 p53 Activation (Upregulation) Target->p53 Stress Signal Bax Bax (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Pore Formation Bcl2->Mito Blocks (Inhibited) CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis Cleaves Substrates

Caption: Schematic representation of the intrinsic apoptotic cascade induced by thiophene-pyridone derivatives, highlighting the p53-mediated Bax/Bcl-2 regulation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the cytotoxicity of these derivatives.

A. Synthesis of 2-(Thiophen-2-yl)pyridin-4(1H)-one (General Procedure)

Rationale: A multicomponent reaction is preferred for its atom economy and yield.

  • Reagents: Mix 2-acetylthiophene (10 mmol), ethyl formate (10 mmol), and sodium ethoxide (15 mmol) in anhydrous ethanol.

  • Cyclization: Add cyanoacetamide or malononitrile depending on the desired substitution pattern.

  • Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Acidify with 10% HCl. Filter the precipitate.[2] Recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for thiophene protons at δ 7.1–7.6 ppm and pyridone NH at δ 11.0–12.5 ppm).

B. MTT Cytotoxicity Assay (Standardized)

Rationale: Measures mitochondrial metabolic activity as a proxy for cell viability.

  • Seeding: Plate cells (HepG2, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the derivative (0.1 µM – 100 µM). Include DMSO control (<0.1%) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

C. Flow Cytometry (Apoptosis Validation)

Rationale: Distinguishes between apoptosis (Annexin V+) and necrosis (PI+).[3]

  • Staining: Harvest treated cells. Wash with PBS. Resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC and Propidium Iodide (PI) . Incubate 15 min in dark.

  • Analysis: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Conclusion & Future Outlook

The 2-(Thiophen-2-yl)pyridin-4(1H)-one scaffold offers a compelling alternative to traditional platinum-based chemotherapeutics, particularly in hepatocellular (HepG2) and colon (HCT-116) carcinoma models. While slightly less potent than their pyrimidinone (SK-25) bioisosteres, the pyridin-4-one derivatives provide a more tunable platform for kinase inhibition and reduced off-target toxicity.

Recommendation: Future development should focus on C-5 substitution to enhance solubility and metabolic stability, or the development of Pt(IV)-pyridinone complexes to combine DNA alkylation with kinase inhibition.

References

  • Evaluation of newly synthesized 2-(thiophen-2-yl)

    • Source: N
    • URL: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.

    • Source: American Chemical Society (ACS Omega)
    • URL: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180.

    • Source: Heliyon (Elsevier)
    • URL: [Link]

  • Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines.

    • Source: Scilit
    • URL: [Link]

  • Head-to-Head Comparison of 2-Pyridone Deriv

    • Source: BenchChem[4]

Sources

Safety & Regulatory Compliance

Safety

2-(Thiophen-2-yl)pyridin-4(1H)-one proper disposal procedures

Proper handling and disposal of specialized pharmaceutical intermediates like 2-(Thiophen-2-yl)pyridin-4(1H)-one require a rigorous understanding of their physicochemical properties. As a heteroaromatic building block co...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized pharmaceutical intermediates like 2-(Thiophen-2-yl)pyridin-4(1H)-one require a rigorous understanding of their physicochemical properties. As a heteroaromatic building block containing both sulfur and nitrogen, this compound presents specific environmental and toxicological challenges.

This guide provides a self-validating, field-proven Standard Operating Procedure (SOP) for the safe operational handling and compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

Tautomerism and Solubility: 2-(Thiophen-2-yl)pyridin-4(1H)-one exists in a dynamic lactam-lactim tautomeric equilibrium with its enol form, 2-(thiophen-2-yl)pyridin-4-ol. In the solid state and in polar aprotic solvents (e.g., DMSO, DMF) commonly used in drug discovery assays, the lactam (pyridinone) form typically predominates. This structural dynamic dictates its solubility profile—it is highly soluble in organic solvents but poorly soluble in aqueous media, meaning aqueous flushing is strictly prohibited.

Mechanism of Hazard: While not acutely lethal, substituted thiophenyl-pyridines are classified as significant irritants[1]. The causality of these hazards is rooted in the molecule's structure:

  • Dermal/Eye Irritation (H315, H319): The lipophilic nature of the thiophene ring facilitates rapid interaction with lipid bilayers in the skin and eyes. Simultaneously, the basicity of the pyridine nitrogen can disrupt local cellular pH, leading to acute irritation.

  • Respiratory Irritation (H335): In its dry powder form, the compound can form micro-particulates. Inhalation of these particulates causes localized irritation in the respiratory tract mucosa.

Operational Handling Protocols

The overriding principle of laboratory safety is that no experimental activity should begin unless a comprehensive handling and disposal plan has been formulated[2].

Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder (weighing, transferring) must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosolization[3].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), wrap-around safety goggles, and a flame-resistant laboratory coat.

Self-Validating Spill Response Workflow
  • Solid Spills: Do not use water, as the compound's poor aqueous solubility will cause the powder to disperse rather than dissolve. Use a static-free brush to collect the bulk solid into a hazardous waste container. Wipe the residual area with a solvent in which the compound is highly soluble (e.g., acetone), followed by a standard detergent wash.

  • Liquid Spills (Solutions): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Never use combustible absorbents (like sawdust) for organic solutions, as this creates an immediate fire hazard.

Step-by-Step Disposal Workflows

Because 2-(Thiophen-2-yl)pyridin-4(1H)-one contains both sulfur and nitrogen, improper disposal (e.g., standard low-temperature incineration) will release sulfur oxides (SOx) and nitrogen oxides (NOx)—severe environmental pollutants[4].

Follow this step-by-step methodology for compliant disposal:

Step 1: State Assessment Determine if the waste is a pure solid (e.g., expired reagent, contaminated weigh boats) or a liquid solution (e.g., reaction mother liquor, assay effluent).

Step 2: Solvent Compatibility & Segregation If the waste is a liquid, identify the primary solvent. You must segregate the waste into "Halogenated" (e.g., dissolved in dichloromethane) or "Non-Halogenated" (e.g., dissolved in DMSO, DMF, or methanol) streams. Never mix these streams, as halogenated waste requires specialized, higher-cost destruction methods[5].

Step 3: Containerization & Triple-Rinsing Place the waste in compatible high-density polyethylene (HDPE) or glass containers. Crucial Protocol: Empty primary reagent containers are not considered "clean." They must be triple-rinsed with a compatible organic solvent. This rinsate must be collected as hazardous waste before the empty container can be discarded in the general solid waste stream[2].

Step 4: Mandatory EHS Labeling Label the waste container explicitly with the chemical name and flag it with the warning: "Contains Sulfur and Nitrogen." This critical step alerts your Environmental Health and Safety (EHS) facility that the waste must be routed to a high-temperature incinerator equipped with alkaline scrubbers to neutralize SOx/NOx emissions.

Quantitative Data & Categorization

Table 1: Hazard Classification & Exposure Control

Hazard CodeDescriptionCausality / MechanismRequired PPE / Control
H315 Causes skin irritationLipophilic thiophene ring penetrates lipid bilayers.Nitrile gloves, Lab coat
H319 Causes serious eye irritationPyridine nitrogen alters local mucosal pH.Safety goggles
H335 May cause respiratory irritationMicro-particulate aerosolization of dry powder.Chemical fume hood

Table 2: Waste Stream Routing

Waste StateSolvent BasePrimary Waste StreamEHS Routing FlagFinal Destruction Method
Solid N/AHazardous Solid WasteSulfur/NitrogenHigh-Temp Incineration (Scrubbed)
Liquid DMSO, DMF, MeOHNon-Halogenated OrganicSulfur/NitrogenHigh-Temp Incineration (Scrubbed)
Liquid DCM, ChloroformHalogenated OrganicHalogenated, S/NSpecialized Halogen Incineration

Disposal Decision Workflow

The following diagram maps the logical decision tree for the segregation and disposal of 2-(Thiophen-2-yl)pyridin-4(1H)-one, ensuring compliance with environmental regulations.

G Start 2-(Thiophen-2-yl)pyridin-4(1H)-one Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Form Liquid Liquid Waste (Solution) State->Liquid Dissolved Form SolidBin Hazardous Solid Waste Bin (Label: Toxic, Sulfur/Nitrogen) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO, DMF, MeOH) Solvent->NonHalogenated No HalBin Halogenated Organic Waste (Label: Halogenated, Sulfur/Nitrogen) Halogenated->HalBin NonHalBin Non-Halogenated Organic Waste (Label: Sulfur/Nitrogen) NonHalogenated->NonHalBin Incineration High-Temperature Incineration (with SOx & NOx Scrubbers) SolidBin->Incineration HalBin->Incineration NonHalBin->Incineration

Caption: Decision matrix for the segregation and disposal of 2-(Thiophen-2-yl)pyridin-4(1H)-one.

References

  • National Research Council (US) Committee. Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines (Adapted from Prudent Practices). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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